Product packaging for 4-Chloro-8-methoxyquinazoline(Cat. No.:CAS No. 154288-09-2)

4-Chloro-8-methoxyquinazoline

Cat. No.: B182788
CAS No.: 154288-09-2
M. Wt: 194.62 g/mol
InChI Key: BIGSOYZPKXOBJZ-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinazoline (CAS 154288-09-2) is a high-purity organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This solid chemical serves as a versatile and valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. The reactive 4-chloro group on the quinazoline core makes it a prime candidate for nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse array of 4-substituted quinazoline derivatives for screening and development purposes. This product is intended for research use only and is not classified as a medicinal product or for any form of human or veterinary use. Proper handling procedures are essential. The compound has identified hazards and may be harmful if swallowed, in contact with skin, or inhaled. It causes skin irritation and serious eye irritation and may cause respiratory irritation . It must be handled only by qualified personnel using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. Engineering controls, such as the use of a chemical fume hood, are recommended to manage exposure . For stable results, the material should be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B182788 4-Chloro-8-methoxyquinazoline CAS No. 154288-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-methoxyquinazoline
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InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSOYZPKXOBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437475
Record name 4-CHLORO-8-METHOXYQUINAZOLINE
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

154288-09-2
Record name 4-Chloro-8-methoxyquinazoline
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Record name 4-CHLORO-8-METHOXYQUINAZOLINE
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Record name 4-chloro-8-methoxyquinazoline
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Foundational & Exploratory

4-Chloro-8-methoxyquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and critical applications of this versatile scaffold, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology. Within this class, this compound serves as a highly reactive and strategically vital intermediate. The chlorine atom at the C-4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large chemical libraries for drug screening. The methoxy group at the C-8 position modulates the electronic properties of the ring system, influencing both reactivity and the biological activity of its downstream derivatives.

This guide will explore the fundamental characteristics of this compound, offering detailed protocols and explaining the causality behind its synthetic and reactive pathways, thereby empowering researchers to leverage its full potential in their discovery programs.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][]
CAS Number 154288-09-2[1][][3]
Molecular Formula C₉H₇ClN₂O[1][]
Molecular Weight 194.62 g/mol [1][]
Canonical SMILES COC1=CC=CC2=C1N=CN=C2Cl[1]
InChI Key BIGSOYZPKXOBJZ-UHFFFAOYSA-N[1]
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Reactivity: A Functional Perspective

The utility of this compound stems from its accessible synthesis and predictable reactivity, which are centered around the activation of the C-4 position.

General Synthetic Pathway

The synthesis of 4-chloroquinazolines generally proceeds via a two-stage process: formation of the core quinazolinone ring system followed by chlorination. A common approach begins with an appropriately substituted anthranilic acid or its amide derivative. The cyclization is often achieved by reacting with a formylating agent (e.g., formamide or N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring, yielding the 8-methoxyquinazolin-4-one intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group at the C-4 position with a chlorine atom.

Diagram: General Synthetic Workflow

G A 2-Amino-3-methoxy- benzoic acid derivative C 8-Methoxyquinazolin-4(3H)-one A->C Ring Formation B Cyclization Agent (e.g., Formamide) B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl₃) D->E

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound is the electrophilic nature of the C-4 carbon, which is activated by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the chlorine atom an excellent leaving group, highly susceptible to displacement by a wide range of nucleophiles.[4] This SNAr reaction is the cornerstone of its use as a synthetic intermediate.

Common nucleophiles include:

  • Amines (Primary and Secondary): Reaction with anilines or aliphatic amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, a core structure in many kinase inhibitors.[5][6]

  • Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form 4-ether substituted quinazolines.

  • Thiols: Thiolates react to yield 4-thioether derivatives.

Diagram: SNAr Reaction at the C-4 Position

G sub This compound product 4-Substituted-8-methoxyquinazoline sub->product S N Ar Reaction nuc Nucleophile (Nu-H) (e.g., R-NH₂) nuc->product hcl HCl (byproduct) product->hcl forms

Caption: The versatile SNAr reaction of this compound.

Experimental Protocol: Microwave-Assisted N-Arylation

Microwave-assisted organic synthesis has proven highly effective for accelerating SNAr reactions on chloroquinazolines, often leading to higher yields and shorter reaction times compared to conventional heating.[5][7]

Objective: To synthesize a 4-anilino-8-methoxyquinazoline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Solvent System: Tetrahydrofuran (THF) and Water (1:1)

  • Microwave Reactor Vials

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and 4 mL of a 1:1 THF/water mixture.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.

Causality: The use of a THF/water solvent system under microwave irradiation provides a polar medium that enhances the rate of the SNAr reaction.[7] This base-free method is efficient and avoids the need for strong acids or bases that could lead to side reactions.[5][7]

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a launchpad for synthesizing compounds targeting a variety of biological pathways implicated in human diseases, especially cancer.

  • Kinase Inhibitors: The 4-anilinoquinazoline moiety is a classic pharmacophore for ATP-competitive inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Drugs such as Gefitinib and Erlotinib feature this core structure. The modular synthesis enabled by 4-chloroquinazoline intermediates allows for rapid optimization of potency and selectivity.

  • Inhibitors of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is frequently overactivated in cancers. Derivatives of 8-methoxyquinazoline have been designed to inhibit the crucial protein-protein interaction between β-catenin and TCF4, a key downstream step in this signaling cascade.[8] This approach offers a potential therapeutic strategy for cancers driven by this pathway.[8]

  • ENPP1 Inhibitors: It is used in the preparation of Quinazoline derivatives that act as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in various physiological processes.[]

Diagram: From Building Block to Bioactive Agents

G start This compound sub1 4-Anilinoquinazolines start->sub1 N-Arylation sub2 4,7-Disubstituted quinazolines start->sub2 Sequential Substitution sub3 Other ENPP1 Inhibitors start->sub3 Nucleophilic Substitution target1 EGFR Tyrosine Kinase Inhibitors sub1->target1 Targets target2 β-catenin/TCF4 Pathway Inhibitors sub2->target2 Targets target3 ENPP1 Enzyme Inhibitors sub3->target3 Targets

Caption: The role of this compound as a precursor to diverse therapeutic agents.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial for laboratory safety.

GHS Hazard Classification: According to aggregated GHS information, this compound is associated with the following hazards[1]:

Hazard CodeDescriptionClassPictogram
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)
H315Causes skin irritationSkin Irritation (Category 2)GHS07 (Exclamation Mark)
H319Causes serious eye irritationEye Irritation (Category 2A)GHS07 (Exclamation Mark)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)GHS07 (Exclamation Mark)

Recommended Safety Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the predictable SNAr reactivity of its C-4 position make it an exceptionally versatile tool. By enabling the efficient construction of diverse molecular architectures, it continues to fuel the development of novel therapeutics targeting critical disease pathways, from oncogenic kinases to aberrant signaling cascades. A thorough understanding of its chemistry and handling, as outlined in this guide, is essential for any researcher aiming to exploit this powerful scaffold in their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10262052, this compound.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline.
  • Tewari, M., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 19, 101395.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 807583, 4-Chloro-8-methoxy-2-methylquinoline.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 384164, 4-Chloroquinolin-8-ol.
  • Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

The Lynchpin Intermediate: A Technical Guide to 4-Chloro-8-methoxyquinazoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a recurring molecular framework found in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic nature provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within this class, 4-Chloro-8-methoxyquinazoline (CAS No. 154288-09-2) has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic importance lies in the reactive C4-chloro substituent, which serves as a linchpin for introducing diverse molecular complexity through nucleophilic aromatic substitution (SNAr).[2][3] The 8-methoxy group, an electron-donating substituent, subtly modulates the electronic properties of the ring system, influencing both reactivity and the binding interactions of the final target molecules.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore its characteristic reactivity, and illuminate its application in the development of targeted therapeutics, moving beyond a simple recitation of facts to explain the causality and strategic considerations behind its use.

Physicochemical and Safety Profile

A thorough understanding of a key starting material's properties is fundamental to its effective and safe implementation in any synthetic workflow.

PropertyValueSource
CAS Number 154288-09-2[4]
Molecular Formula C₉H₇ClN₂O[4]
Molecular Weight 194.62 g/mol [4]
IUPAC Name This compound[4]
Appearance Solid[5]
Storage Inert atmosphere, 2-8°C[5]
SMILES COC1=CC=CC2=C1N=CN=C2Cl[4]
InChIKey BIGSOYZPKXOBJZ-UHFFFAOYSA-N[4]

GHS Hazard and Precautionary Statements: [4][5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a reliable two-step sequence starting from the commercially available 2-amino-3-methoxybenzoic acid. This process involves a cyclocondensation to form the quinazolinone core, followed by a chlorination reaction to install the reactive handle at the C4 position.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-3-methoxybenzoic Acid C 8-Methoxyquinazolin-4(3H)-one A->C Heat (130-160°C) B Formamide B->C E This compound C->E Reflux D Phosphorus Oxychloride (POCl₃) D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

The foundational step is the construction of the heterocyclic core. This is achieved via the Niementowski quinazoline synthesis, a classic and robust method involving the thermal condensation of an anthranilic acid derivative with formamide.[6] Formamide serves a dual role as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent.

Causality: The reaction proceeds through an initial formation of a formylamino intermediate from the anthranilic acid, which then undergoes an intramolecular cyclization with the loss of water. The high temperature (150-160 °C) is necessary to drive this dehydration and cyclization process to completion.[6]

Self-Validating Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[6]

  • Heating: Heat the reaction mixture to 150-160 °C in a heating mantle or oil bath. Maintain this temperature for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring.

  • Isolation: A solid precipitate of 8-Methoxyquinazolin-4(3H)-one will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinazolinone.[6]

Step 2: Chlorination to this compound

With the quinazolinone core in hand, the next critical step is the conversion of the C4-hydroxyl group (in its tautomeric amide form) into a reactive chloro group. This transformation is a standard procedure in heterocyclic chemistry, typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7]

Causality: The mechanism involves the activation of the C4-carbonyl oxygen by POCl₃, forming a highly electrophilic intermediate. This activation facilitates the subsequent nucleophilic attack by the chloride ion, leading to the displacement of the oxygen-containing moiety and the formation of the desired 4-chloro derivative. The reaction is typically run under reflux to ensure it proceeds to completion.

Self-Validating Protocol 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-Methoxyquinazolin-4(3H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood. The excess POCl₃ is quenched by the water.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8. A solid precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Reactivity and Application in Synthesis

The synthetic utility of this compound is overwhelmingly dominated by the reactivity of the C4-chloro group, which behaves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][8] The electron-withdrawing nature of the quinazoline nitrogen atoms renders the C4 position sufficiently electron-deficient to be susceptible to attack by a wide range of nucleophiles.

G cluster_mech Mechanism Steps Start This compound Product 4-Substituted-8-methoxyquinazoline Start->Product Base, Solvent, ΔT Nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nuc->Product Mech SNAr Mechanism Product->Mech Step1 1. Nucleophilic Attack at C4 Step2 2. Formation of Meisenheimer Complex (Stabilized Intermediate) Step1->Step2 Step3 3. Elimination of Cl⁻ Step2->Step3

Caption: General SNAr reactivity of this compound.

This reactivity is the cornerstone of its application, allowing for the modular construction of libraries of quinazoline derivatives. By varying the nucleophile, chemists can introduce amines, anilines, alcohols, thiols, and other functionalities to build molecules with tailored biological activities.[3]

Self-Validating Protocol 3: Representative SNAr with an Aniline This protocol describes a general procedure for the synthesis of a 4-anilino-8-methoxyquinazoline derivative, a common core in many kinase inhibitors.

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), the desired aniline nucleophile (1.1-1.5 eq), and a suitable solvent such as isopropanol, n-butanol, or a mixture of THF/water.[3]

  • Base (Optional but Recommended): For anilines, the reaction can often proceed without a base. However, for less reactive anilines or to scavenge the HCl byproduct, a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq) can be added.

  • Heating: Heat the reaction mixture. For conventional heating, refluxing at 80-120 °C for several hours (4-24 h) is typical.[9] For microwave-assisted synthesis, heating to 120-150 °C for 10-60 minutes can significantly accelerate the reaction.[3]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration and washed with the reaction solvent or a non-polar solvent like ether.

  • Isolation & Purification: If no precipitate forms, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-8-methoxyquinazoline derivative.

Case Study: Application in Targeting Cancer Signaling Pathways

The true value of this compound is realized in its application as a key intermediate for potent and selective therapeutics. Below are two prominent examples.

Inhibitors of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[4][10] A key event in this pathway is the interaction between β-catenin and the transcription factor TCF4, which drives the expression of oncogenes like c-MYC and Cyclin D1.[2][10]

Researchers have successfully utilized this compound as a starting material to synthesize novel 4,7-disubstituted 8-methoxyquinazoline derivatives.[2][4] These compounds were designed to disrupt the critical protein-protein interaction between β-catenin and TCF4. The most potent compound from one study, designated 18B , demonstrated significant cytotoxic activity against colon (HCT116) and hepatocellular (HepG2) cancer cell lines, induced apoptosis, and inhibited cell migration.[2][4] Mechanistic studies confirmed that it downregulated the β-catenin/TCF4 signaling pathway.[2]

Wnt_Pathway cluster_nucleus Nucleus cluster_complex Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Dsh->DestructionComplex Inhibits GSK3b GSK3β bCatenin_cyto β-catenin GSK3b->bCatenin_cyto Phosphorylates APC APC APC->bCatenin_cyto Axin Axin Axin->bCatenin_cyto TCF4 TCF4 TargetGenes Target Genes (c-MYC, Cyclin D1) TCF4->TargetGenes Activates bCatenin_nuc β-catenin bCatenin_nuc->TCF4 Binds Transcription Oncogenic Transcription TargetGenes->Transcription bCatenin_cyto->bCatenin_nuc Accumulates & Translocates Proteasome Proteasome bCatenin_cyto->Proteasome Degradation Inhibitor Compound 18B (8-Methoxyquinazoline Derivative) Inhibitor->bCatenin_nuc Blocks Interaction

Caption: Inhibition of the Wnt/β-catenin/TCF4 pathway by an 8-methoxyquinazoline derivative.

Inhibitors of ENPP1 for Cancer Immunotherapy

Cancer cells can evade the immune system by hydrolyzing cyclic GMP-AMP (cGAMP), an immunotransmitter that activates the anti-cancer STING pathway. This hydrolysis is carried out by the extracellular enzyme Ectonucleotide Pyrophosphatase Phosphodiesterase 1 (ENPP1).[11][12] Inhibiting ENPP1 prevents cGAMP degradation, thus enhancing the STING-mediated innate immune response against tumors.[13]

The 8-methoxyquinazoline scaffold, derived from this compound, has proven to be a highly potent "tail" for ENPP1 inhibitors.[11] Structure-activity relationship (SAR) studies revealed that the 8-methoxy substitution was optimal for high-potency binding to the enzyme. Hybrid molecules combining this 8-methoxyquinazoline tail with other optimized fragments have yielded ENPP1 inhibitors with potencies in the low nanomolar and even sub-nanomolar range, representing a promising avenue for next-generation cancer immunotherapy.[11][12]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic building block that enables the efficient and modular synthesis of complex molecules targeting critical disease pathways. Its well-defined synthesis and predictable reactivity, centered on the C4-chloro group, provide medicinal chemists with a reliable platform for drug discovery. As demonstrated by its role in developing inhibitors for the Wnt/β-catenin and ENPP1/STING pathways, this intermediate is a key component in the arsenal for creating next-generation targeted therapies. A comprehensive understanding of its synthesis, properties, and chemical behavior, as detailed in this guide, is essential for any scientist working at the forefront of pharmaceutical research and development.

References

  • Nayak, P. K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Translational Oncology, 19, 101395. [Link][2][4]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. [Link][11]
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link][14]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
  • Li, Y., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link][12]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC), NIH. [Link][1][3]
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]
  • Patsnap Synapse. (2025). What are the new molecules for ENPP1 inhibitors?. [Link][13]
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][8]
  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-600. [Link][7]
  • Gucki, M. J., et al. (2017). Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed Central. [Link][10]

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4-Chloro-8-methoxyquinazoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Synthesis, Application, and Characterization

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's properties, synthesis, and critical applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of this compound

The quinazoline scaffold is a cornerstone in the architecture of numerous biologically active molecules, recognized as a "privileged scaffold" in medicinal chemistry. Within this class, this compound (CAS No: 154288-09-2) emerges as a highly versatile and valuable building block.[1] Its strategic importance lies in the reactive nature of the C4-chloro substituent, which serves as an efficient electrophilic site for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functionalities, most notably substituted anilines, to generate libraries of compounds for drug screening.

This intermediate is particularly crucial in the synthesis of targeted cancer therapeutics, including potential inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization inhibitors.[2][3] The 8-methoxy group provides an additional point for molecular recognition and can influence the physicochemical properties and metabolic stability of the final active pharmaceutical ingredient (API). This guide will elucidate the core chemical principles and practical methodologies associated with this key intermediate.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[4][5][6]
Molecular Weight 194.62 g/mol [4][7]
Monoisotopic Mass 194.02469 Da[4][6]
CAS Number 154288-09-2[4][5][7]
IUPAC Name This compound[4]
Appearance Off-white solid[1]
Boiling Point 322.973 °C (Predicted)[1]
Density 1.333 g/cm³ (Predicted)[1]
Flash Point 149.129 °C (Predicted)[1]
XLogP3-AA 2.5[4]

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry. The most common and industrially scalable approach involves the cyclization of an appropriate anthranilamide derivative to form the corresponding 4-quinazolinone, followed by a chlorination reaction.

Synthetic Workflow Overview

The logical flow for the synthesis of this compound is depicted below. This two-stage process is designed for efficiency and high yield, starting from readily available precursors.

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A 2-Amino-3-methoxybenzamide C Reflux A->C B Formic Acid B->C D 8-Methoxyquinazolin-4(3H)-one C->D Dehydrative Cyclization F Reflux D->F Substrate E Phosphorus Oxychloride (POCl3) + DMF (cat.) E->F G This compound F->G Vilsmeier-Haack type Chlorination

Caption: Synthetic workflow for this compound.

Causality of Reagent Selection
  • Stage 1 (Cyclization): 2-Amino-3-methoxybenzamide is the logical starting material as it contains the requisite aniline and amide functionalities ortho to each other, primed for cyclization. Formic acid serves a dual role as both the reagent providing the C2 carbon of the quinazoline ring and as the reaction solvent. The reflux condition provides the necessary activation energy for the intramolecular nucleophilic attack of the amino group onto the formamide carbon, followed by dehydration to yield the stable heterocyclic ring system of 8-Methoxyquinazolin-4(3H)-one.

  • Stage 2 (Chlorination): Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for converting the 4-quinazolinone tautomer into the 4-chloroquinazoline. The mechanism proceeds via the Vilsmeier-Haack reagent, formed in situ with a catalytic amount of dimethylformamide (DMF). The quinazolinone oxygen attacks the electrophilic phosphorus atom, ultimately leading to its replacement by a chloride ion. This reaction is typically driven to completion under reflux.

Step-by-Step Synthesis Protocol

Protocol: Synthesis of this compound

Materials:

  • 8-Methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagent Addition: Add 8-Methoxyquinazolin-4(3H)-one (10.0 g, 1 equivalent) to the flask. Carefully add phosphorus oxychloride (POCl₃, 50 mL, ~10 equivalents) followed by a catalytic amount of DMF (0.5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is an exothermic reaction.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as an off-white solid.

Core Application: N-Arylation for Anticancer Agent Synthesis

The primary utility of this compound is its role as an electrophile in SNAr reactions. This is a cornerstone for synthesizing 4-anilinoquinazolines, a class of compounds renowned for their antiproliferative properties.[2]

Mechanistic Rationale

The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C4 position towards nucleophilic attack. An aniline derivative, acting as the nucleophile, attacks the C4 carbon, leading to the formation of a Meisenheimer complex intermediate. The subsequent departure of the chloride leaving group restores aromaticity and yields the stable N-arylated product. This reaction is often facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, or accelerated using microwave irradiation, which provides efficient and uniform heating.[2][8]

Application Workflow Diagram

G A This compound C Reaction Vessel (Microwave Vial) A->C B Substituted Aniline (e.g., 3-ethynylaniline) B->C D Solvent (e.g., THF/H₂O) Microwave Irradiation (100-140 °C) C->D Nucleophilic Aromatic Substitution (SNAr) E Purification (Column Chromatography) D->E F 4-Anilinoquinazoline Derivative (e.g., Potential Kinase Inhibitor) E->F

Caption: Workflow for the synthesis of 4-anilinoquinazolines.

Step-by-Step N-Arylation Protocol

Protocol: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 1.1 equivalents)

  • Solvent system (e.g., THF/water 1:1 mixture or Isopropanol)

  • Microwave synthesis vial with stir bar

  • Microwave reactor

Procedure:

  • Vial Preparation: To a 10 mL microwave synthesis vial, add this compound (195 mg, 1.0 mmol, 1 equivalent) and the selected substituted aniline (1.1 mmol, 1.1 equivalents).

  • Solvent Addition: Add the solvent system (e.g., 5 mL of THF/water) to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[2]

  • Post-Reaction Work-up: After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 4-anilinoquinazoline derivative.

Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring. A non-polar solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) will show the product with a lower Rf value than the starting aniline and a different Rf from the chloroquinazoline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the covalent incorporation of the aniline. Key diagnostics include the disappearance of the aniline N-H protons and the appearance of a new set of aromatic signals corresponding to the aniline ring, alongside the signals for the quinazoline core.

    • ¹³C NMR: Provides a carbon count and confirms the chemical environment of each carbon atom in the final structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the disappearance of the N-H stretch from a primary aniline starting material and the appearance of a secondary amine N-H stretch in the 3300-3500 cm⁻¹ region.

Safety and Handling

Proper handling of this compound and its reagents is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Eyewash stations and safety showers must be readily accessible.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10][13] Store locked up.[10][12]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[10][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, strategic structure, and established synthetic pathways make it an indispensable intermediate for accessing novel molecular architectures, particularly in the field of oncology. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the full potential of this valuable compound in their scientific endeavors.

References

  • PubChem. This compound | C9H7ClN2O | CID 10262052. [Link]
  • PubChem. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. [Link]
  • PubChem. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. [Link]
  • Singh, P., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
  • Capot Chemical.
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  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). [Link]
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An In-depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-8-methoxyquinazoline (C₉H₇ClN₂O), a key heterocyclic intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind synthetic strategies and reaction choices. We will explore its synthesis, core reactivity, and pivotal role as a scaffold for developing targeted therapeutics, particularly protein kinase inhibitors. Every protocol and claim is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Quinazoline Scaffold's Strategic Importance

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in molecules with potent and diverse biological activities.[1] Its rigid, bicyclic aromatic nature provides a robust framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. Within this class, this compound stands out as a particularly valuable building block. The chlorine atom at the C4 position is a versatile synthetic handle, acting as an excellent leaving group for nucleophilic substitution and a coupling partner in metal-catalyzed reactions. The 8-methoxy group subtly modulates the electronic properties and steric profile of the molecule, influencing both its reactivity and the pharmacological properties of its derivatives.

This compound is a cornerstone for the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] By targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), quinazoline-based drugs can halt the signaling pathways that drive tumor growth and angiogenesis.[4] Understanding the chemistry of this compound is therefore essential for innovation in oncology drug discovery.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the starting material is the foundation of any successful synthetic campaign.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are compiled from reliable chemical databases and supplier information.[4]

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[4]
Molecular Weight 194.62 g/mol [4]
CAS Number 154288-09-2[4]
Appearance Off-white to pale yellow solid[1]
IUPAC Name This compound[4]
SMILES COC1=CC=CC2=C1N=CN=C2Cl[4]
Boiling Point 323.0 ± 22.0 °C (Predicted)[1]
Density 1.33 ± 0.1 g/cm³ (Predicted)[1]
pKa -0.13 ± 0.20 (Predicted)-
Spectroscopic Profile (Predicted)

While experimental spectra should be acquired for batch-specific confirmation, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on established principles and data from analogous structures. The electron-withdrawing nature of the pyrimidine ring and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (H5, H6, H7): Expect complex multiplets in the range of δ 7.2-8.0 ppm. The proton at C5, being ortho to the electron-donating methoxy group, may appear at a slightly higher field compared to the others.

    • H2 Proton: This proton on the pyrimidine ring is highly deshielded and should appear as a singlet at a low field, typically δ 8.8-9.0 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around δ 4.0-4.2 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Expect signals in the typical aromatic region of δ 110-155 ppm. The carbon bearing the methoxy group (C8) will be significantly shielded, while C4 (bearing the chlorine) and the carbons of the pyrimidine ring (C2, C4, C8a) will be deshielded.

    • C4 Carbon: The carbon attached to chlorine (C4) is expected to resonate around δ 160-165 ppm.

    • C2 Carbon: This carbon is typically found at δ 155-160 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm is characteristic for an aromatic methoxy group.

  • Mass Spectrometry (MS):

    • The ESI-MS spectrum in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 195.03. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M) will be observed.

  • Infrared (IR) Spectroscopy:

    • Key stretches are expected for C=N (quinazoline ring) around 1610-1630 cm⁻¹, aromatic C=C stretching in the 1450-1580 cm⁻¹ region, and C-O-C stretching from the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹.

Synthesis and Mechanism

The most direct and widely adopted route to this compound is a two-step process starting from commercially available 2-amino-3-methoxybenzoic acid. This involves the construction of the quinazolinone core followed by a deoxychlorination reaction.

Workflow for Synthesis

The logical flow from starting material to the final product is outlined below.

G A 2-Amino-3-methoxybenzoic Acid B 8-Methoxyquinazolin-4(3H)-one A->B Step 1: Cyclization (Formamide, Heat) C This compound B->C Step 2: Chlorination (POCl₃, Heat)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Precursor)

The Niementowski quinazoline synthesis provides a reliable method for constructing the quinazolinone core from an anthranilic acid derivative.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 160-170 °C in an oil bath. Maintain this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to approximately 80-90 °C. Carefully and slowly pour the hot mixture into a beaker containing ice-cold water with vigorous stirring.

  • Precipitation: A solid precipitate of 8-Methoxyquinazolin-4(3H)-one will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.

Causality: Formamide serves as the source for the C2 and N3 atoms of the quinazoline ring. At high temperatures, it provides the necessary one-carbon electrophile for cyclization with the anthranilic acid derivative. The large excess of formamide also acts as the solvent. Pouring the reaction mixture into water precipitates the organic product, which has low aqueous solubility, leaving water-soluble impurities behind.

Step 2: Synthesis of this compound

This step involves the conversion of the C4-hydroxyl group (in its tautomeric amide form) into a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, place 8-Methoxyquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.

  • Heating: Heat the resulting suspension to reflux (approx. 110 °C) with stirring. The solid will gradually dissolve as the reaction proceeds. Maintain reflux for 3-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice in a large beaker. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized to pH 7-8 with a cold, concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), while keeping the temperature below 20 °C with an ice bath. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethanol/hexane or by column chromatography on silica gel.

Mechanism & Rationale: The chlorination with POCl₃ proceeds via a Vilsmeier-Haack-type mechanism. The amide oxygen of the quinazolinone first attacks the phosphorus atom of POCl₃. Subsequent elimination and attack by a chloride ion on the C4 position, which is now activated as a good leaving group (a phosphate ester), results in the desired 4-chloro product.[6] The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. The aqueous work-up hydrolyzes the excess POCl₃, and neutralization is critical to deprotonate the product and allow its extraction into an organic solvent.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its C4-chloro substituent, which enables two major classes of transformations critical for drug development.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogens, making it highly susceptible to attack by nucleophiles. This SNAr reaction is the most common method for introducing amine functionalities, a key feature of many kinase inhibitors.[7]

Caption: General mechanism for the SNAr reaction at the C4 position.

Representative Protocol: Synthesis of N-(4-fluorophenyl)-8-methoxyquinazolin-4-amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-fluoroaniline (1.1 eq) in a suitable high-boiling solvent such as isopropanol or n-butanol.

  • Conditions: Add a catalytic amount of hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Heat the mixture to reflux (80-120 °C, depending on the solvent) for 4-8 hours.

  • Monitoring: Track the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Isolation: Dilute the residue with water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃). Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and a small amount of cold diethyl ether. The product can be further purified by recrystallization from ethanol to yield the pure 4-anilinoquinazoline derivative.

Rationale: The reaction is often acid-catalyzed, which protonates a ring nitrogen, further increasing the electrophilicity of the C4 carbon and accelerating the nucleophilic attack. The choice of a high-boiling polar solvent ensures the reactants remain dissolved and provides the thermal energy needed to overcome the activation barrier.

Suzuki-Miyaura Cross-Coupling

To form carbon-carbon bonds at the C4 position, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the method of choice.[8] This reaction couples the chloroquinazoline with an organoboron reagent (e.g., a boronic acid or ester), enabling the synthesis of 4-aryl or 4-vinyl quinazolines.

G cluster_cat Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_add [Quin]-Pd(II)L₂(Cl) Pd0->PdII_add Oxidative Addition PdII_trans [Quin]-Pd(II)L₂(Ar) PdII_add->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product 4-Aryl-8-methoxyquinazoline PdII_trans->Product QuinCl This compound QuinCl->PdII_add Boronic Ar-B(OH)₂ Boronic->PdII_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol: Synthesis of 4-(4-methoxyphenyl)-8-methoxyquinazoline

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 3-5 mol%), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C under the inert atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Rationale: The reaction requires a Pd(0) catalyst, which undergoes oxidative addition into the C-Cl bond. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[8] The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Safety and Handling

As a chlorinated heterocyclic compound and a reactive intermediate, this compound must be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined synthesis and predictable, versatile reactivity at the C4 position make it an ideal starting point for constructing complex molecular architectures. Through robust and scalable reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling, this intermediate provides efficient access to the 4-anilinoquinazoline and 4-arylquinazoline scaffolds that are central to the development of next-generation targeted therapies. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to leverage this powerful building block in the ongoing quest for novel and more effective medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis.
  • Sharma, A., & Kumar, R. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112640.
  • Reddy, B. K., Babu, G. S., & Sree, T. J. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Assay and Drug Development Technologies.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10262052, this compound.
  • Anwar, M. F., Al-Megren, H. A., & Al-Omar, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3058–3069.
  • Sánchez, M. V., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. New Journal of Chemistry, 43(3), 1385-1394.
  • Wang, C., et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 25(21), 5172.
  • K-R., S., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.

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Structure Elucidation of 4-Chloro-8-methoxyquinazoline: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinazoline serves as a pivotal heterocyclic scaffold in the synthesis of pharmacologically active molecules. Its utility as a versatile chemical intermediate necessitates an unambiguous and robust protocol for its structural verification to ensure the integrity of downstream drug discovery and development processes. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. We move beyond a simple recitation of data to explain the causal logic behind the selection of synthetic routes and analytical techniques. The protocols detailed herein are designed as a self-validating workflow, integrating chemical synthesis with orthogonal spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to deliver an unequivocal structural assignment. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to molecular characterization.

Foundational Strategy: Synthesis and Verification

The confident elucidation of a molecular structure begins with its synthesis and purification. A well-defined synthetic pathway provides the first layer of evidence for the proposed structure. The most common and reliable route to this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is both high-yielding and mechanistically understood, providing a strong basis for the identity of the resulting product.

Synthetic Workflow Overview

The synthesis is typically achieved in two main stages: the formation of the 8-methoxyquinazolin-4(3H)-one ring system, followed by a chlorination reaction to replace the C4-hydroxyl group with a chlorine atom.

G A 2-Amino-3-methoxy- benzoic Acid C Heat (160-180°C) A->C B Formamide B->C D 8-Methoxyquinazolin- 4(3H)-one C->D Cyclocondensation F Reflux D->F E Phosphoryl Chloride (POCl₃) + Catalyst (e.g., DMF) E->F G This compound (Target Compound) F->G Chlorination H Purification (Recrystallization) G->H I Purified Sample for Spectroscopic Analysis H->I

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 8-methoxyquinazolin-4(3H)-one.

Materials:

  • 8-Methoxyquinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or Dichloromethane (solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Stir the resulting slurry for 30 minutes. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a solid.

Orthogonal Structure Verification: A Multi-Spectroscopic Approach

With a purified sample in hand, the core elucidation process begins. We employ a suite of spectroscopic techniques, each providing a unique and complementary piece of structural information. The convergence of data from these independent methods provides an unassailable confirmation of the molecular structure. The process of structure elucidation involves using various analytical techniques to determine the chemical structure of a compound.[1]

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers clues about its atomic composition and fragmentation patterns. For this compound, the most critical information is the molecular ion peak and its characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Analyze its isotopic pattern and compare the measured accurate mass to the theoretically calculated mass.

Expected Data & Interpretation: The structure is composed of C₉H₇ClN₂O.[2] The presence of one chlorine atom is the key diagnostic feature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a predictable isotopic pattern for any chlorine-containing ion.

ParameterExpected ValueRationale
Molecular Formula C₉H₇ClN₂OBased on the synthetic precursors.
Monoisotopic Mass 194.0247 DaCalculated for C₉H₇³⁵ClN₂O.[2]
[M+H]⁺ Ion (HRMS) 195.0325 m/zTheoretical accurate mass for [C₉H₈³⁵ClN₂O]⁺.
[M+2+H]⁺ Ion 197.0296 m/zCorresponds to the ³⁷Cl isotope.
Isotopic Ratio ~3:1The intensity of the [M+H]⁺ peak should be roughly three times that of the [M+2+H]⁺ peak, a definitive signature for a monochlorinated compound.

The observation of a pair of peaks at m/z 195.0325 and 197.0296 in an approximate 3:1 ratio provides powerful evidence for the elemental composition and confirms the successful incorporation of a single chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the identification of key functional groups. In this case, it is used to confirm the presence of the aromatic quinazoline core and the methoxy group, and most importantly, the absence of the N-H and C=O bonds from the quinazolinone starting material.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3100-3000Aromatic C-H stretchConfirms the presence of the aromatic rings.
~2950-2850Aliphatic C-H stretchIndicates the C-H bonds of the methoxy (-OCH₃) group.
~1610, 1570, 1480Aromatic C=C & C=N stretchCharacteristic "fingerprint" region for the quinazoline ring system.
~1250Aryl C-O stretchStrong absorption indicating the aryl ether of the methoxy group.
~1050C-Cl stretchConfirms the presence of the chloro-substituent.
Absence of ~3200No N-H stretchConfirms the conversion of the amide in the precursor.
Absence of ~1680No C=O stretchConfirms the replacement of the carbonyl group from the quinazolinone precursor.

The IR spectrum serves as a crucial validation of the chemical transformation, primarily by confirming the disappearance of the characteristic amide/carbonyl absorptions of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

Principle: NMR spectroscopy provides the most detailed structural information, mapping the carbon skeleton and the precise connectivity and spatial relationships of the hydrogen atoms. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of every atom in the molecule.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled experiment.

    • 2D NMR (if needed): COSY and HSQC experiments to resolve any ambiguities.

¹H NMR: Expected Data & Interpretation The structure has 5 distinct aromatic protons and 3 protons from the methoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0Singlet (s)1HH2The C2 proton is adjacent to two nitrogen atoms, making it highly deshielded.
~7.8 - 8.0Doublet (d)1HH5H5 is ortho to the electron-withdrawing ring nitrogen and experiences deshielding.
~7.6 - 7.8Triplet (t)1HH6H6 is coupled to both H5 and H7, appearing as a triplet.
~7.2 - 7.4Doublet (d)1HH7H7 is ortho to the electron-donating methoxy group, making it more shielded relative to H5.
~4.0 - 4.1Singlet (s)3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.

¹³C NMR: Expected Data & Interpretation The molecule has 9 unique carbon atoms in the quinazoline ring system plus one carbon from the methoxy group.

Chemical Shift (δ, ppm)AssignmentRationale
~160C4Carbon attached to both chlorine and nitrogen is significantly deshielded.
~155C8aQuaternary carbon adjacent to nitrogen and the methoxy-bearing carbon.
~150C8Carbon directly attached to the electronegative oxygen of the methoxy group.
~148C2Carbon between two nitrogen atoms.
~134C6Aromatic CH carbon.
~128C4aQuaternary carbon at the ring junction.
~122C5Aromatic CH carbon.
~115C7Aromatic CH carbon shielded by the adjacent methoxy group.
~56-OCH₃Typical chemical shift for a methoxy carbon.

Data Synthesis and Final Confirmation

G cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Synth Synthesis yields a pure solid compound MS HRMS shows [M+H]⁺ at m/z 195.0325 and a ~3:1 isotopic pattern for [M+2+H]⁺ Synth->MS IR IR shows absence of C=O (~1680 cm⁻¹) and presence of Ar-O-C (~1250 cm⁻¹) Synth->IR NMR ¹H and ¹³C NMR spectra are fully consistent with the proposed structure Synth->NMR Conclusion Unambiguous Structure Confirmed: This compound MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Logical workflow illustrating the integration of orthogonal analytical data for structural confirmation.

Summary of Confirming Evidence:

  • Synthesis: A logical chemical transformation known to produce the target scaffold was successful.

  • Mass Spec: Confirmed the elemental formula (C₉H₇ClN₂O) and the presence of a single chlorine atom.[2]

  • IR Spec: Confirmed the successful chemical conversion by showing the disappearance of the precursor's carbonyl group and the presence of the expected aromatic and ether functionalities.

  • NMR Spec: Provided the definitive atomic map, confirming the substitution pattern (4-Chloro, 8-Methoxy) and the connectivity of all atoms in the molecule.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structure of this compound, providing a solid foundation for its use in subsequent research and development activities.

References

  • PubChem. 4-Chloro-8-methoxyquinoline - Compound Summary.
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Patil, S. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
  • PubChem. This compound - Compound Summary.
  • El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]
  • PubChem. 4-Chloroquinolin-8-ol - Compound Summary.
  • PubChem. 4-Chloro-8-methoxy-2-methylquinoline - Compound Summary.
  • Puttaraju, M., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
  • Acta Scientific. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific. [Link]
  • Pordeli, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PMC - NIH. [Link]
  • Taylor & Francis. (2021). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
  • Al-Hokbany, N. S., et al. (2015). Crystal structure of 4-methoxyquinazoline. PMC - NIH. [Link]
  • PubChem. 4-chloro-N-methylaniline hydrochloride - Compound Summary.
  • NIST. 4-Chloroquinoline IR Spectrum. NIST WebBook. [Link]
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • Wiley Analytical Science. (2016).
  • MDPI. (2023).
  • PubChem. 4-Chloroquinoline - Compound Summary.
  • PubChem. 4-Chloro-4'-methoxychalcone - Compound Summary.
  • PubChem. 4-Chloroanisole - Compound Summary.
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An In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 4-Chloro-8-methoxyquinazoline

This compound is a heterocyclic building block of considerable interest in the field of medicinal chemistry. The quinazoline core is a privileged scaffold found in numerous biologically active compounds, including several approved drugs. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functionalities to explore structure-activity relationships (SAR). The methoxy group at the 8-position modulates the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Accurate structural elucidation is paramount in the synthesis and development of novel drug candidates. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of protons within a molecule. This guide aims to fill the current gap in readily accessible, detailed ¹H NMR data for this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of published data for structurally related quinazoline and quinoline derivatives, taking into account the electronic effects of the chloro and methoxy substituents.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.9Singlet (s)-The proton at the 2-position of the quinazoline ring is typically a singlet and appears at a downfield chemical shift due to the influence of the two adjacent nitrogen atoms.
H-5~7.8Doublet of doublets (dd)J ≈ 8.0, 1.0This proton is part of the benzene ring and is ortho to the nitrogen at position 1 and meta to the methoxy group. It is expected to be a doublet of doublets due to coupling with H-6 and a smaller coupling with H-7.
H-6~7.4Triplet (t)J ≈ 8.0This proton is coupled to both H-5 and H-7, resulting in a triplet. Its chemical shift is influenced by the methoxy group at the 8-position.
H-7~7.2Doublet of doublets (dd)J ≈ 8.0, 1.0This proton is ortho to the methoxy group and will be shifted upfield. It will appear as a doublet of doublets due to coupling with H-6 and a smaller coupling with H-5.
-OCH₃~4.1Singlet (s)-The methoxy group protons will appear as a sharp singlet in the upfield region of the aromatic spectrum.

Disclaimer: The data presented in Table 1 is predictive and should be confirmed by experimental analysis. The actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and spectrometer frequency used.

Rationale for Predicted Spectral Data: A Mechanistic Approach

The prediction of the ¹H NMR spectrum of this compound is grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of related structures.

  • The Quinazoline Ring System: The quinazoline core imparts a characteristic pattern in the ¹H NMR spectrum. The proton at the C2 position (H-2) is typically the most deshielded proton of the heterocyclic ring due to the inductive effect of the two adjacent nitrogen atoms, resulting in a downfield chemical shift.

  • Substituent Effects:

    • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position will have a deshielding effect on the protons of the quinazoline ring, particularly H-2 and H-5.

    • 8-Methoxy Group: The electron-donating methoxy group at the 8-position will have a shielding effect on the protons of the benzene portion of the ring system, particularly the ortho proton (H-7) and the para proton (H-6). This leads to an upfield shift for these protons compared to an unsubstituted quinazoline. The methoxy protons themselves will appear as a characteristic singlet.

The interplay of these electronic effects, combined with the inherent chemical shifts of the quinazoline nucleus, allows for a reasoned prediction of the ¹H NMR spectrum.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

4.1. Materials and Reagents

  • This compound (purity ≥97%)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

4.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ is a common choice for similar compounds) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

4.3. NMR Spectrometer Setup and Data Acquisition

  • Use a high-resolution NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).

  • Tune and shim the probe to the specific sample to ensure optimal magnetic field homogeneity.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration.

4.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz.

Visualization of Key Relationships

5.1. Molecular Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR data, the following diagram illustrates the structure of this compound with the standard proton numbering system.

Caption: Structure of this compound with proton numbering.

5.2. Experimental Workflow for ¹H NMR Analysis

The following workflow diagram illustrates the key steps in the experimental determination of the ¹H NMR spectrum of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire Acquire 1D ¹H Spectrum tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate (TMS) phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze

Caption: Standard workflow for ¹H NMR spectral analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, ¹H NMR spectral analysis of this compound. By leveraging data from analogous structures and fundamental NMR principles, a reliable set of expected chemical shifts and coupling constants has been established. The provided experimental protocol offers a standardized method for obtaining high-quality experimental data, which is essential for the unambiguous characterization of this important pharmaceutical intermediate. It is anticipated that this guide will serve as a valuable reference for researchers engaged in the synthesis and development of novel quinazoline-based therapeutic agents.

References

Due to the lack of a specific publication with the complete ¹H NMR data for this compound, this section will remain unpopulated. Should experimental data be published, this guide will be updated accordingly.

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the ¹³C NMR spectral analysis of 4-Chloro-8-methoxyquinazoline. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of spectral interpretation for this class of compounds. The principles and techniques detailed herein are broadly applicable to the characterization of substituted quinazoline derivatives.

Foundational Principles: ¹³C NMR of Heteroaromatic Systems

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules.[1][2] For heteroaromatic systems like quinazoline, the chemical shift of each carbon atom is exquisitely sensitive to its electronic environment, which is modulated by the interplay of resonance and inductive effects of the nitrogen atoms and any substituents.

The quinazoline core consists of two fused aromatic rings, a benzene ring and a pyrimidine ring. The nitrogen atoms in the pyrimidine ring generally deshield the adjacent carbon atoms, causing their signals to appear at a lower field (higher ppm) compared to their carbocyclic analogues. When substituents are introduced, they further perturb the electron distribution, leading to predictable changes in the ¹³C NMR spectrum. Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral assignment.[3]

Methodology for Spectral Prediction and Analysis

In the absence of a readily available experimental spectrum for this compound, a robust analytical approach involves a combination of empirical prediction based on substituent effects and computational modeling.

Empirical Prediction via Substituent Chemical Shift (SCS) Analysis

The chemical shifts of the carbon atoms in this compound can be estimated by starting with the known chemical shifts of the parent quinazoline molecule and then applying the SCS effects of the chloro and methoxy groups.

  • Parent Quinazoline System: The approximate chemical shifts for the unsubstituted quinazoline ring are a crucial starting point. These values can be found in spectral databases or the chemical literature.[4]

  • Effect of the 4-Chloro Substituent: A chlorine atom at the C-4 position is expected to have a significant impact on the chemical shifts of the pyrimidine ring carbons. The electronegative chlorine atom will induce a downfield shift (deshielding) at the ipso-carbon (C-4). Its effect on the other carbons will be a combination of inductive and resonance effects.

  • Effect of the 8-Methoxy Substituent: The methoxy group at the C-8 position is a strong electron-donating group through resonance. This will cause an upfield shift (shielding) of the ortho (C-7, C-8a) and para (C-5) carbons. The ipso-carbon (C-8) will be deshielded. The methoxy carbon itself will give a characteristic signal in the 55-60 ppm range.[5]

Computational Prediction of ¹³C NMR Spectra

Modern computational chemistry offers powerful tools for predicting NMR spectra with a high degree of accuracy.[6][7][8] Methods like Density Functional Theory (DFT) and more recently, Graph Neural Networks (GNNs), can calculate the magnetic shielding of each nucleus, which can then be converted to a chemical shift.[7] Several online platforms and software packages are available for this purpose, providing a valuable cross-validation for empirical predictions.[9]

Predicted ¹³C NMR Spectrum and Peak Assignments for this compound

Based on the principles outlined above, a predicted ¹³C NMR spectrum for this compound is presented below. The assignments are justified based on established electronic effects and data from related structures.

Molecular Structure and Carbon Numbering

To facilitate clear spectral assignment, the carbon atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃ or DMSO-d₆.

Carbon AtomPredicted Chemical Shift (ppm)Justification
C2~155Located between two nitrogen atoms, resulting in significant deshielding.
C4~160Ipso-carbon attached to the electronegative chlorine atom, strongly deshielded.
C4a~150Quaternary carbon at the ring junction, deshielded by adjacent nitrogen and the chloro-substituent's electronic influence.
C5~115Shielded due to the para-donating effect of the methoxy group.
C6~128Relatively unaffected by the substituents, similar to an unsubstituted aromatic carbon.
C7~110Strongly shielded by the ortho-donating effect of the methoxy group.
C8~158Ipso-carbon attached to the oxygen of the methoxy group, strongly deshielded.
C8a~145Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and shielded by the ortho-donating methoxy group.
OCH₃~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Acquisition

For the acquisition of an experimental spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment.

    • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover all expected signals.

    • Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[10]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) followed by Fourier transformation. Phase and baseline correct the resulting spectrum.

Interpreting the Experimental Spectrum

When an experimental spectrum is obtained, it should be compared with the predicted spectrum. Minor deviations in chemical shifts are expected due to solvent effects and the inherent approximations in prediction methods.[11] The relative order of the signals and their general positions should, however, be in good agreement.

For unambiguous assignment, advanced NMR experiments can be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the methoxy signal and the signals of the protonated aromatic carbons.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Conclusion

The ¹³C NMR spectral analysis of this compound is a systematic process that combines a foundational understanding of substituent effects with the power of modern computational tools. By following the predictive and experimental methodologies outlined in this guide, researchers can confidently assign the carbon signals of this molecule and its derivatives, ensuring the structural integrity of their compounds for applications in research and drug development.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - The Morganton Scientific. (2024).
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (n.d.).
  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters - ACS Publications. (2006).
  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2023).
  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
  • 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry - NC State University Libraries. (n.d.).
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  • 2-(4-methoxyphenyl)quinazoline spectral data. (n.d.).
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Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-8-methoxyquinazoline, a heterocyclic compound, represents a scaffold of significant interest due to its prevalence in bioactive molecules. This technical guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of this compound. By delving into the principles of both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, this document offers a predictive analysis of its fragmentation pathways. This guide is designed to serve as a foundational resource for researchers, enabling the rapid and accurate identification of this and structurally related compounds in complex matrices.

Introduction: The Quinazoline Core in Drug Discovery

Quinazoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinazoline ring system profoundly influences its pharmacological profile. The presence of a chloro group at the 4-position and a methoxy group at the 8-position introduces specific electronic and steric features that not only affect its biological function but also dictate its fragmentation pattern in mass spectrometry. A thorough understanding of these fragmentation pathways is crucial for metabolite identification, impurity profiling, and quality control in drug development.[1]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its mass spectral behavior.

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O[2]
Monoisotopic Mass194.02469 Da[2]
IUPAC NameThis compound[2]

Electron Ionization Mass Spectrometry (EI-MS): A High-Energy Fragmentation Approach

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure.

Predicted EI-MS Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to be initiated by the removal of an electron from the lone pairs of the nitrogen or oxygen atoms, or the π-system of the aromatic rings, forming a radical cation (M⁺•) at m/z 194/196 (reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl). The subsequent fragmentation is driven by the stability of the resulting fragments.

Key Predicted Fragmentation Steps:

  • Loss of a Chlorine Radical (•Cl): The initial fragmentation is likely the cleavage of the C-Cl bond, a common pathway for chloro-aromatic compounds, to yield a stable cation at m/z 159.[3]

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, resulting in an ion at m/z 179/181. This is a characteristic fragmentation for methoxylated aromatic compounds.

  • Sequential Loss of CO: Following the loss of the methyl radical, the resulting ion can expel a molecule of carbon monoxide (CO), a stable neutral loss, to form an ion at m/z 151/153.

  • Loss of HCN: The quinazoline ring can undergo cleavage with the loss of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic compounds, leading to various smaller fragment ions.

Visualizing the EI-MS Fragmentation

EI_Fragmentation M [C₉H₇ClN₂O]⁺• m/z 194/196 F1 [M - •Cl]⁺ m/z 159 M->F1 - •Cl F2 [M - •CH₃]⁺ m/z 179/181 M->F2 - •CH₃ F4 [M - •Cl - HCN]⁺ m/z 132 F1->F4 - HCN F3 [M - •CH₃ - CO]⁺ m/z 151/153 F2->F3 - CO

Caption: Predicted EI-MS Fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach for Structural Interrogation

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 195/197. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled fragmentation process, often revealing key structural motifs. The fragmentation of protonated quinazolines is highly dependent on the molecular structure.[1]

Predicted ESI-MS/MS Fragmentation Pathway

Protonation is likely to occur at one of the nitrogen atoms of the quinazoline ring. The fragmentation of the protonated molecule [M+H]⁺ will be influenced by the presence of the chloro and methoxy substituents.

Key Predicted Fragmentation Steps:

  • Loss of Methane (CH₄): A common fragmentation pathway for protonated methoxy-containing heterocycles is the loss of methane. This likely involves the protonated nitrogen and the methoxy group, leading to a stable ion at m/z 179/181.

  • Loss of Chloromethane (CH₃Cl): The protonated molecule could undergo rearrangement and lose a molecule of chloromethane, resulting in an ion at m/z 145.

  • Loss of Hydrogen Chloride (HCl): The loss of a neutral molecule of HCl is a plausible fragmentation pathway for protonated chloro-substituted heterocycles, which would yield an ion at m/z 159.[4]

Visualizing the ESI-MS/MS Fragmentation

ESI_Fragmentation MH [C₉H₇ClN₂O + H]⁺ m/z 195/197 F1_esi [M+H - CH₄]⁺ m/z 179/181 MH->F1_esi - CH₄ F2_esi [M+H - CH₃Cl]⁺ m/z 145 MH->F2_esi - CH₃Cl F3_esi [M+H - HCl]⁺ m/z 159 MH->F3_esi - HCl

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Experimental Protocol: Acquiring Mass Spectra

To validate the predicted fragmentation pathways, the following general experimental protocol can be employed.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For ESI-MS, the addition of 0.1% formic acid to the final solution can enhance protonation.

Instrumentation and Conditions

For GC-EI-MS:

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5MS).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

For LC-ESI-MS/MS:

  • Liquid Chromatograph (LC): A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • MS1 Scan Range: m/z 100-300.

    • MS2 (CID): Select the [M+H]⁺ ion (m/z 195) as the precursor and apply varying collision energies (e.g., 10-40 eV) to observe fragmentation.

Conclusion: A Predictive Framework for Structural Analysis

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of this compound. The proposed pathways, grounded in the established fragmentation patterns of related heterocyclic systems and the known behavior of chloro and methoxy substituents, offer a robust starting point for the interpretation of experimental data. By combining the high-energy fragmentation data from EI-MS with the controlled fragmentation of ESI-MS/MS, researchers can achieve a high degree of confidence in the structural elucidation of this and similar quinazoline derivatives. This knowledge is instrumental in accelerating drug discovery and development processes by enabling faster and more reliable compound identification.

References

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [Link]
  • PubChem Compound Summary for CID 10262052, this compound.

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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the application and interpretation of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 4-Chloro-8-methoxyquinazoline. Given its role as a key intermediate in the synthesis of pharmacologically active compounds, rigorous structural confirmation is paramount. Infrared spectroscopy provides a rapid, non-destructive, and informative method for verifying the functional group identity and structural integrity of this molecule.

Introduction to this compound and the Role of IR Spectroscopy

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂O[1]. Its structure, featuring a quinazoline core substituted with a chloro group at the 4-position and a methoxy group at the 8-position, makes it a versatile building block in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of biological activities, and precise structural characterization of intermediates like this compound is a critical step in the drug discovery and development pipeline.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule. Therefore, the resulting IR spectrum serves as a unique molecular "fingerprint," allowing for:

  • Structural Verification: Confirming the presence of key functional groups (e.g., methoxy, chloro, and the quinazoline ring system).

  • Purity Assessment: Identifying the presence of impurities or starting materials by detecting their characteristic absorption bands.

  • Reaction Monitoring: Tracking the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

This guide will provide a detailed theoretical and practical framework for obtaining and interpreting the IR spectrum of this compound.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its constituent functional groups and their expected vibrational frequencies.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Based on this structure, we can predict the following characteristic IR absorption bands:

Aromatic and Heteroaromatic Ring Vibrations:

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene and pyrimidine rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ [2][3][4]. These bands are usually of weak to medium intensity.

  • C=C and C=N Ring Stretching: The quinazoline core contains conjugated C=C and C=N bonds. These stretching vibrations give rise to a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region[4][5]. These peaks are highly characteristic of the aromatic system.

Methoxy Group Vibrations:

  • C-H Stretch (in -OCH₃): The methyl group's symmetric and asymmetric C-H stretching vibrations will appear in the aliphatic C-H stretching region, typically between 2960-2850 cm⁻¹ [5].

  • Asymmetric C-O-C Stretch: The methoxy group, being an aryl ether, is expected to show a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ [5]. For anisole (a simple analog), this peak is found around 1250 cm⁻¹[1].

  • Symmetric C-O-C Stretch: A weaker, symmetric C-O-C stretching band is anticipated in the 1050-1010 cm⁻¹ region[5].

Chloro Group Vibrations:

  • C-Cl Stretch: The stretching vibration of the C-Cl bond where the carbon is part of an aromatic ring is expected in the fingerprint region, typically between 850-550 cm⁻¹ [6]. This band can sometimes be difficult to assign definitively due to other absorptions in this region.

Fingerprint Region (below 1400 cm⁻¹):

  • C-H Out-of-Plane (OOP) Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring[3].

  • Ring Bending and Deformation: The fingerprint region will also contain complex vibrations involving the bending and deformation of the entire quinazoline ring system.

Predicted IR Absorption Data Summary
Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Weak-MediumAromatic C-H Stretch (Quinazoline Ring)
2960 - 2850MediumAliphatic C-H Stretch (Methoxy -CH₃)
1620 - 1450Medium-StrongC=C and C=N Ring Stretching (Quinazoline Core)
1300 - 1200StrongAsymmetric Ar-O-CH₃ Stretch (Methoxy Group)
1050 - 1010MediumSymmetric Ar-O-CH₃ Stretch (Methoxy Group)
900 - 675Medium-StrongAromatic C-H Out-of-Plane Bending
850 - 550MediumC-Cl Stretch (Aromatic)

Computational Infrared Spectroscopy: A Predictive Approach

In the absence of an experimental spectrum, or to aid in its interpretation, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the vibrational frequencies and IR intensities of molecules with a high degree of accuracy.

Methodology for DFT-Based IR Spectrum Calculation

A typical workflow for calculating the IR spectrum of this compound involves the following steps:

  • Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. A common and reliable method for this is the B3LYP functional combined with a basis set such as 6-311G(d,p)[5].

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational modes of the molecule in the harmonic approximation.

  • Zero-Point Energy and Confirmation of Minimum: The output will confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Spectrum Generation: The calculated vibrational frequencies and their corresponding IR intensities are then used to generate a theoretical IR spectrum. The frequencies are often scaled by a factor (typically ~0.96-0.98 for B3LYP functionals) to better match experimental values, which corrects for anharmonicity and other approximations in the calculation.

Diagram: Computational Workflow for IR Spectrum Prediction

Computational_Workflow start Input Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Harmonic Approximation) geom_opt->freq_calc verify Verify Energy Minimum (No Imaginary Frequencies) freq_calc->verify scale Apply Scaling Factor (e.g., ~0.96) verify->scale Success spectrum Generate Theoretical IR Spectrum scale->spectrum Experimental_Workflow start Weigh Sample (1-2 mg) & Dry KBr (100-200 mg) grind Grind & Mix in Agate Mortar start->grind load_die Load Mixture into Pellet Die grind->load_die press Apply Pressure (8-10 tons) load_die->press pellet Form Transparent KBr Pellet press->pellet background Acquire Background Spectrum (Empty) pellet->background Place in FTIR sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Baseline Correction, etc.) sample_scan->process

Caption: Standard workflow for KBr pellet FTIR spectroscopy.

Spectral Interpretation: A Self-Validating System

The interpretation of the obtained spectrum should be a systematic process, cross-referencing the predicted frequencies with the experimental data.

  • High-Frequency Region (>2800 cm⁻¹):

    • Look for weak to medium peaks between 3100-3000 cm⁻¹ , confirming the presence of aromatic C-H bonds.[2][3][4]

    • Identify the medium intensity peaks between 2960-2850 cm⁻¹ , which validate the presence of the methoxy group's C-H bonds.[5]

  • Double Bond Region (1700-1450 cm⁻¹):

    • Expect a series of sharp, medium-to-strong absorptions between 1620-1450 cm⁻¹ . These are characteristic of the quinazoline ring's C=C and C=N stretching vibrations and are a key indicator of the core structure.[4][5]

  • Fingerprint Region (<1400 cm⁻¹):

    • The most intense peak in this region is likely to be the asymmetric C-O-C stretch of the methoxy group, expected around 1300-1200 cm⁻¹ .[1][5]

    • A corresponding symmetric C-O-C stretch should be visible around 1050-1010 cm⁻¹ .[5]

    • Identify the C-Cl stretch in the lower frequency range of 850-550 cm⁻¹ .[6]

    • Look for the strong C-H out-of-plane bending modes between 900-675 cm⁻¹ , which further confirm the aromatic nature of the compound.[3]

By systematically identifying these key bands, a researcher can confidently confirm the structure of this compound and rule out the presence of significant impurities, such as starting materials that would lack this specific combination of peaks.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in...
  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • Bartleby.com. (n.d.). IR Spectrum Of Anisole.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • YouTube. (2023). How to Make a Good KBr Pellet - a Step-by-step Guide.
  • Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds? (2025).
  • Efficient Composite Infrared Spectroscopy: Combining the Double-Harmonic Approximation with Machine Learning Potentials. (n.d.). PubMed Central.
  • University of California, Los Angeles. (n.d.). IR handout.pdf.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. (2025).

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Solubility of 4-Chloro-8-methoxyquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-8-methoxyquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound possesses a quinazoline scaffold, a fused benzene and pyrimidine ring system, which is a privileged structure in medicinal chemistry.[2][3] Its chemical structure, featuring a chloro group at position 4 and a methoxy group at position 8, dictates its physicochemical properties, including its solubility.

Chemical Structure and Properties:

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₉H₇ClN₂O[4]

  • Molecular Weight: 194.62 g/mol [4]

  • Canonical SMILES: COC1=CC=CC2=C1N=CN=C2Cl[4]

The presence of the chlorine atom, a moderate electron-withdrawing group, and the methoxy group, an electron-donating group, influences the electron distribution within the aromatic system, affecting its polarity and intermolecular interactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of this compound is a composite of the nonpolar quinazoline ring system and the polar contributions of the chloro and methoxy substituents.

Factors Influencing Solubility:

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the lattice energy of the solid solute and the energy required to disrupt solvent-solvent interactions.

  • Hydrogen Bonding: The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds introduce dipole moments, which can interact with polar solvents.

  • Van der Waals Forces: These non-specific interactions are present between all molecules and play a role in the dissolution process, particularly in nonpolar solvents.

Given its structure, this compound is expected to be sparingly soluble in nonpolar solvents and exhibit greater solubility in polar aprotic and polar protic solvents.

Experimental Determination of Solubility

A reliable and widely accepted method for determining the equilibrium solubility of crystalline compounds like this compound is the gravimetric method.[3][5] This method is straightforward and provides accurate quantitative data.

Gravimetric Method Protocol

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pipettes

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter.

  • Solvent Evaporation:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporation dish.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen) until a constant weight of the solid residue is achieved.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial A->B C Incubate in a thermostatically controlled shaker B->C D Allow to equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Withdraw a known volume of supernatant E->F G Filter through a 0.45 µm syringe filter F->G H Transfer to a pre-weighed dish G->H I Evaporate solvent to dryness H->I J Weigh the dried residue I->J K Calculate solubility J->K

Caption: Workflow for the gravimetric determination of solubility.

Strategies for Solubility Enhancement

In cases where the solubility of this compound in a desired solvent is insufficient, several formulation strategies can be employed to improve it.

Use of Co-solvents

The addition of a co-solvent can significantly alter the polarity of the solvent system, thereby enhancing the solubility of the solute. For aqueous systems, the addition of organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly water-soluble compounds.[6]

Solid Dispersions

Solid dispersion is a technique used to improve the dissolution rate and solubility of poorly soluble drugs by dispersing the compound in an inert carrier matrix at the solid-state.[6][7]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Poloxamers

Preparation Method (Solvent Evaporation):

  • Dissolve both the this compound and a suitable hydrophilic carrier in a common volatile solvent.

  • Evaporate the solvent, resulting in a solid dispersion where the drug is finely dispersed within the carrier matrix.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug, which generally exhibits higher solubility than its crystalline form.[6]

Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[6] The hydrophobic this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[8]

  • Use in a well-ventilated area or with a local exhaust system.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Storage:

  • Keep the container tightly closed.[8]

  • Store in a cool, dark, and dry place.[8][9]

  • Store away from incompatible materials such as oxidizing agents.[8]

Conclusion

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(3), 280-289.
  • da Silva, A. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1836-1845.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

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4-Chloro-8-methoxyquinazoline solubility in DMSO, methanol, ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-8-methoxyquinazoline in DMSO, Methanol, and Ethanol

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] this compound (CAS: 154288-09-2) is a valuable building block in the synthesis of novel therapeutic agents.[] A fundamental prerequisite for the successful development and application of such compounds is a thorough understanding of their solubility. Solubility profoundly impacts formulation, bioavailability, and the design of in vitro assays.[1] This guide addresses the solubility of this compound in three common laboratory solvents: DMSO, methanol, and ethanol.

Chemical Profile of this compound:

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[4]
Molecular Weight 194.62 g/mol [4]
Structure (See Figure 1)
IUPAC Name This compound[4]

Figure 1: Chemical Structure of this compound (Image generated based on SMILES string: COC1=CC=CC2=C1N=CN=C2Cl[4])

Theoretical Solubility Profile: A Mechanistic Perspective

In the absence of direct experimental data, we can predict the solubility behavior of this compound by examining the intermolecular forces at play between the solute and the selected solvents. The principle of "like dissolves like" serves as a guiding tenet.

Analysis of Solute-Solvent Interactions

This compound possesses both polar and non-polar characteristics. The quinazoline ring system is aromatic and largely hydrophobic, while the nitrogen atoms in the ring, the methoxy group, and the chlorine atom introduce polarity and potential sites for hydrogen bonding.

The solvents selected for this analysis—DMSO, methanol, and ethanol—exhibit a range of polarities and hydrogen bonding capabilities.

SolventMolecular FormulaPolarity IndexCharacteristics
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO7.2Polar aprotic
Methanol CH₃OH5.1Polar protic
Ethanol C₂H₅OH4.3Polar protic

(Polarity index values are based on Rohrschneider's polarity parameter)[5]

  • Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including both polar and nonpolar substances.[6][7][8] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules with hydrogen bond donor groups. While this compound lacks strong hydrogen bond donors, the polarity of the C-Cl bond and the lone pairs on the nitrogen and oxygen atoms will interact favorably with the S=O dipole of DMSO. It is anticipated that this compound will exhibit high solubility in DMSO. Many drug discovery programs utilize DMSO for creating high-concentration stock solutions.[9]

  • Methanol and Ethanol: These are polar protic solvents, capable of both donating and accepting hydrogen bonds.[10][11] Their hydroxyl (-OH) group can interact with the nitrogen atoms of the quinazoline ring and the oxygen of the methoxy group through hydrogen bonding.[12] However, the overall polarity of methanol and ethanol is lower than that of DMSO.[5][13] The non-polar ethyl group in ethanol, being larger than the methyl group in methanol, may slightly decrease its ability to solvate the polar aspects of the solute. Therefore, this compound is expected to be moderately to highly soluble in methanol and moderately soluble in ethanol. Studies on other quinazoline derivatives have shown that solubility is influenced by the solvent's nature.[14][15]

Expected Solubility Ranking

Based on the analysis of intermolecular forces, the predicted order of solubility for this compound is:

DMSO > Methanol > Ethanol

It is crucial to note that this is a qualitative prediction. Temperature is also a key factor, with solubility generally increasing with a rise in temperature for most solid solutes.[14][15]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a rigorous and reproducible experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its accuracy.[16] The following protocol is a self-validating system designed for researchers to precisely measure the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.8%)

  • Ethanol (anhydrous, ≥99.5%)

  • Analytical balance (readable to ±0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

  • Aliquot Solvents: Add a precise volume (e.g., 2.0 mL) of each solvent (DMSO, methanol, ethanol) to separate, labeled vials.

  • Add Excess Solute: Weigh an amount of this compound that is in clear excess of what is expected to dissolve and add it to each vial. This ensures that a solid phase remains in equilibrium with the solution.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[16] Preliminary experiments can determine the minimum time required to achieve equilibrium.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.

Part 2: Sample Analysis by HPLC

  • Prepare Calibration Standards: Create a series of standard solutions of this compound of known concentrations in each respective solvent. This is critical for accurate quantification.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered samples with the corresponding solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Inject the prepared standards and diluted samples into the HPLC system. Use a suitable reversed-phase column and a mobile phase that provides good peak shape and resolution. Monitor the absorbance at a wavelength where this compound has a strong chromophore.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from this curve to determine the concentration of the diluted samples.

Part 3: Calculation of Solubility

  • Calculate Concentration: Back-calculate the concentration of the undiluted, saturated solution using the dilution factor.

  • Express Solubility: Express the solubility in appropriate units, such as mg/mL or mol/L.

The entire workflow is depicted in the diagram below.

G cluster_prep Part 1: Preparation of Saturated Solutions cluster_analysis Part 2: Sample Analysis cluster_calc Part 3: Calculation prep1 Add 2mL of Solvent (DMSO, Methanol, or Ethanol) to Vial prep2 Add Excess This compound prep1->prep2 Step 1 prep3 Equilibrate at Constant Temperature (e.g., 25°C for 24-48h) with Agitation prep2->prep3 Step 2 prep4 Allow Excess Solid to Settle (Centrifuge if needed) prep3->prep4 Step 3 analysis1 Withdraw Supernatant prep4->analysis1 Transfer to Analysis analysis2 Filter through 0.22µm Syringe Filter analysis1->analysis2 Step 4 analysis3 Dilute Sample for HPLC analysis2->analysis3 Step 5 analysis4 Analyze via HPLC (Quantify against Standards) analysis3->analysis4 Step 6 calc1 Calculate Concentration of Saturated Solution analysis4->calc1 Transfer Data for Calculation calc2 Express Solubility (mg/mL or mol/L) calc1->calc2

Caption: Workflow for Determining Equilibrium Solubility.

Summary and Recommendations

While specific published solubility values for this compound are scarce, a theoretical analysis based on its structure and the properties of DMSO, methanol, and ethanol provides a strong predictive framework for researchers. The compound is expected to be most soluble in DMSO, followed by methanol and then ethanol.

For any research or development involving this compound, it is imperative to determine its solubility empirically under the specific conditions of the intended application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this critical data. Adherence to this protocol will ensure the high-quality, reproducible solubility data necessary for advancing drug discovery and development efforts.

References

  • BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
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  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Mohamed, M. A., El-Tahir, K. E. H., & Al-Obaid, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 20(Suppl 1), S1-S14.
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  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
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Theoretical Properties of 4-Chloro-8-methoxyquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several compounds gaining FDA approval for the treatment of various cancers. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of novel therapeutics.

This technical guide focuses on a key intermediate, 4-Chloro-8-methoxyquinazoline , providing an in-depth analysis of its theoretical properties, reactivity, and its pivotal role in the synthesis of biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this building block is essential for the rational design of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on established chemical principles and data from closely related analogues.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These computed values provide a baseline for understanding the molecule's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Formula C₉H₇ClN₂OPubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 154288-09-2PubChem[1]
SMILES COC1=CC=CC2=C1N=CN=C2ClPubChem[1]
Predicted XlogP 2.5PubChem[1]
Topological Polar Surface Area 35 ŲPubChem[1]
Predicted Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Based on data from analogous structures, the expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinazoline core, as well as a characteristic singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro and nitrogen atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) is expected to be significantly deshielded. The chemical shifts of the aromatic carbons will provide valuable information about the electronic distribution within the ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=N and C=C stretching within the quinazoline ring, and C-O stretching of the methoxy group. The C-Cl stretching vibration is also expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity: A Gateway to Diverse Functionality

The synthetic utility of this compound lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of functional groups, particularly amines, which is a cornerstone of many kinase inhibitor syntheses.

Plausible Synthetic Pathway

A common and efficient route to 4-chloroquinazolines involves a multi-step synthesis starting from an appropriately substituted anthranilic acid derivative. The following diagram illustrates a plausible pathway for the synthesis of this compound.

G A 2-Amino-3-methoxybenzoic acid B 8-Methoxyquinazolin-4(3H)-one A->B  Formamide or Formamidine acetate, Heat C This compound B->C  POCl₃ or SOCl₂, Heat

Plausible synthetic route to this compound.

Step-by-Step Methodology:

  • Cyclization to form the Quinazolinone Core: The synthesis would likely begin with the cyclocondensation of 2-amino-3-methoxybenzoic acid with a one-carbon source, such as formamide or formamidine acetate, under thermal conditions to yield 8-methoxyquinazolin-4(3H)-one.

  • Chlorination of the Quinazolinone: The resulting quinazolinone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the C4 position with a chlorine atom, affording the final product, this compound.

Reactivity Profile and Mechanistic Insights

The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). The reaction proceeds through a Meisenheimer-like intermediate, and the excellent leaving group ability of the chloride ion drives the reaction to completion.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) A This compound C Meisenheimer-like Intermediate A->C Attack at C4 B Nucleophile (e.g., R-NH₂) B->C D 4-Amino-8-methoxyquinazoline Derivative C->D Loss of Cl⁻

General mechanism of nucleophilic substitution at the C4 position.

The presence of the methoxy group at the C8 position can subtly influence the reactivity of the C4-chloro group through its electronic effects on the aromatic system. This highlights the importance of considering the interplay of substituents in designing synthetic strategies.

Theoretical Properties and Computational Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating that this region is most susceptible to electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the pyrimidine ring, particularly around the C4 position. This low-energy unoccupied orbital makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack, which is consistent with the observed reactivity.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally correlates with higher reactivity.

G cluster_0 Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO Energy Gap (ΔE) Determines Reactivity Energy Energy

Schematic of Frontier Molecular Orbitals.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary significance of this compound in drug discovery is its role as a versatile intermediate for the synthesis of potent kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore that mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of various kinases.

Derivatives of this compound have been investigated for their potential to inhibit a range of kinases involved in cancer cell proliferation and survival, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

The general structure of a quinazoline-based kinase inhibitor often involves an aniline or a similar nitrogen-containing heterocycle attached to the C4 position. The substituents on this appended ring system can be modified to achieve selectivity for specific kinases and to optimize the drug-like properties of the molecule.

Experimental Protocols for Biological Evaluation

To assess the biological activity of derivatives synthesized from this compound, a variety of in vitro assays are employed. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: To the wells of the assay plate, add the diluted test compound, the kinase, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the reaction and add the luminescence-based ATP detection reagent.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry. Its well-defined reactivity, particularly at the C4 position, provides a reliable handle for the construction of diverse molecular architectures. While detailed theoretical and biological data on the compound itself are limited, its role as a key intermediate in the synthesis of potent kinase inhibitors is firmly established. A thorough understanding of its physicochemical properties, reactivity, and the biological context of its derivatives is crucial for any researcher or drug development professional working in the area of small molecule therapeutics. This guide provides a comprehensive overview to aid in the rational design and development of novel quinazoline-based drugs.

References

  • PubChem. This compound.
  • Royal Society of Chemistry. Supporting Information for "A novel one-pot synthesis of 2,4-disubstituted quinazolines". [Link]
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  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
  • NIH. 8-Methoxy-4-(4-methoxyphenyl)quinoline. [Link]
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  • NIH. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]
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  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]
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An In-depth Technical Guide to the Purity Analysis of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the molecular integrity of every component is paramount. 4-Chloro-8-methoxyquinazoline, a key heterocyclic building block, serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. Its purity is not merely a quality metric but a foundational pillar upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. Even trace impurities can have unforeseen consequences, potentially altering biological activity, inducing toxicity, or compromising the stability of the final drug product. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will delve into the rationale behind methodological choices, offering not just protocols, but a self-validating system for ensuring the unimpeachable quality of this critical intermediate.

Understanding the Impurity Landscape

A robust purity analysis begins with a theoretical understanding of potential impurities. These can arise from the synthetic route, subsequent degradation, or improper storage.

Synthetic Impurities

The synthesis of this compound typically involves multi-step chemical transformations. A plausible synthetic pathway starting from 4-methoxyaniline involves cyclization, followed by chlorination.[1] This process can introduce several types of impurities:

  • Starting Materials: Unreacted 4-methoxyaniline or other precursors.

  • Intermediates: Incomplete conversion can lead to the presence of intermediates, such as the corresponding quinazolinone before the chlorination step.

  • By-products: Side reactions, such as over-chlorination or the formation of isomers, can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions during manufacturing, storage, and handling.[2] These studies also help in developing a stability-indicating analytical method.[3] Key stress conditions include:

  • Hydrolysis: Degradation in acidic, basic, and neutral aqueous media. Quinazolines can be susceptible to hydrolysis, particularly under alkaline conditions.[4][5]

  • Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can reveal susceptibility to oxidative degradation.

  • Photolysis: Exposure to light, as mandated by ICH Q1B guidelines, can induce photolytic degradation.[6]

  • Thermal Stress: Heating the compound can identify thermally labile impurities.[2]

The workflow for a comprehensive forced degradation study is depicted below:

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC-PDA) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Photolysis Photolysis (ICH Q1B) Photolysis->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis API_Sample This compound (Solid & Solution) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Photolysis API_Sample->Thermal Characterization Peak Purity & Mass Balance Assessment Analysis->Characterization Identification Impurity Identification (LC-MS, NMR) Characterization->Identification

Caption: Workflow for Forced Degradation Studies.

Primary and Orthogonal Analytical Techniques

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. No single technique is sufficient to identify and quantify all potential impurities. Therefore, a combination of a primary method (typically HPLC) and orthogonal methods (such as GC and LC-MS) is recommended.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is the most common and robust technique for the purity analysis of quinazoline derivatives.[7][8] A well-developed HPLC method should be able to separate the main component from all potential impurities.

This protocol is a scientifically plausible starting point for the analysis of this compound, based on methods for similar compounds.[4][5][9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar compounds like quinazolines.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Elution GradientA gradient elution is necessary to separate impurities with a wide range of polarities.
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% BThis gradient profile allows for the elution of early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nm and PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume.
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities, such as residual solvents and certain synthetic by-products.[9] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Data acquisition and processing software with a spectral library (e.g., NIST).

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionRationale
Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)A general-purpose program to separate compounds with varying boiling points.
Injector Temperature 280 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading.
Transfer Line Temp. 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Mass Scan Range 40-500 amuCovers the expected mass range of the parent compound and its fragments.

The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak should be observable, along with fragments corresponding to the loss of a chlorine atom, a methyl group from the methoxy moiety, and other characteristic cleavages of the quinazoline ring.[10][11] The isotopic pattern of chlorine (M and M+2 in an approximate 3:1 ratio) will be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the unambiguous structural confirmation of the main component and the characterization of unknown impurities.[12]

Based on the structure of this compound and data from related compounds, the following approximate chemical shifts can be expected in a solvent like CDCl₃:

  • ¹H NMR:

    • Methoxy protons (-OCH₃): A singlet around 3.9-4.1 ppm.

    • Aromatic protons: Multiple signals in the range of 7.0-8.5 ppm, with coupling patterns characteristic of the substitution on the quinazoline ring.

  • ¹³C NMR:

    • Methoxy carbon (-OCH₃): A signal around 55-60 ppm.

    • Aromatic and heterocyclic carbons: Multiple signals in the range of 110-160 ppm.

By comparing the NMR spectra of the sample to that of a well-characterized reference standard, the presence of impurities can be detected. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for the complete structural elucidation of any significant unknown impurities.

A Self-Validating Purity Analysis Workflow

The trustworthiness of a purity analysis hinges on a self-validating system where orthogonal methods confirm each other's findings.

Purity_Analysis_Workflow Sample This compound Sample HPLC Primary Analysis: HPLC-PDA (Purity Assay, Impurity Profile) Sample->HPLC GCMS Orthogonal Analysis 1: GC-MS (Volatile Impurities, ID Confirmation) Sample->GCMS LCMS Orthogonal Analysis 2: LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Investigate unknown peaks Report Certificate of Analysis (Purity Statement & Impurity Profile) HPLC->Report GCMS->Report NMR Structural Confirmation: NMR Spectroscopy (Identity, Structural Elucidation of Unknowns) LCMS->NMR Isolate & Characterize significant unknowns NMR->Report

Caption: Integrated workflow for purity analysis.

Conclusion: A Commitment to Quality

The purity analysis of this compound is a multi-dimensional task that requires a deep understanding of its chemistry, coupled with the strategic application of advanced analytical techniques. By employing a primary HPLC method for quantification, supported by orthogonal GC-MS and NMR for identification and confirmation, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile. This rigorous approach not only ensures compliance with regulatory expectations but, more importantly, upholds the scientific integrity of the research and development process, ultimately contributing to the creation of safer and more effective medicines.

References

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar.
  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2016). ResearchGate.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate.
  • 4-Chloro-8-methoxyquinoline. (n.d.). PubChem.
  • 4-Chloroquinoline. (n.d.). PubChem.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). MDPI.
  • 4-Chloro-8-methoxy-2-methylquinoline. (n.d.). PubChem.
  • HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). OMICS International.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.
  • Forced Degradation Studies. (2016). MedCrave.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). National Institutes of Health.
  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Scientific & Academic Publishing.
  • A Step-by-Step Procedure to Read and Interpret the Chromatogram and the Mass Spectrum of Gas Chromatography-Mass Spectrometry (GC/MS) Analysis. (2021). Semantic Scholar.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2019). National Institutes of Health.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2021). National Institutes of Health.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). MDPI.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). National Institutes of Health.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). National Institutes of Health.

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A Technical Guide to the Stability and Storage of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-Chloro-8-methoxyquinazoline, a key building block in medicinal chemistry and drug discovery. By understanding its chemical liabilities and optimal handling procedures, researchers can ensure its long-term viability and prevent the introduction of degradants into their workflows.

Introduction to this compound

This compound is a substituted quinazoline derivative with the molecular formula C₉H₇ClN₂O.[1] Its structure is characterized by a quinazoline core, a heterocyclic aromatic compound, with a chlorine atom at the 4-position and a methoxy group at the 8-position. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2] The reactivity of the 4-chloro group allows for nucleophilic substitution, providing a versatile handle for molecular elaboration.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

PropertyValueSource
Molecular Formula C₉H₇ClN₂OPubChem[1]
Molecular Weight 194.62 g/mol PubChem[1]
Appearance Solid (inferred from related compounds)General Knowledge
Melting Point 272-275 °CAlfa Chemical[3]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the 4-chloro substituent and the overall electron distribution of the quinazoline ring system. While specific degradation studies on this molecule are not extensively published, we can infer potential degradation pathways based on the known chemistry of chloro-heteroaromatic compounds.

Key Factors Influencing Stability:

  • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is often catalyzed by acidic or basic conditions and elevated temperatures. The product of hydrolysis would be 8-methoxyquinazolin-4(3H)-one.

  • Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, particularly UV radiation. Photo-induced degradation can lead to complex reaction pathways, including dechlorination and ring cleavage.

  • Oxidation: While the quinazoline core is relatively stable to oxidation, the presence of the electron-donating methoxy group could slightly increase its susceptibility to strong oxidizing agents.

Postulated Degradation Mechanism: Hydrolysis

The most probable non-photolytic degradation pathway for this compound in the presence of moisture is hydrolysis. The chlorine atom at the 4-position is activated towards nucleophilic substitution.

G cluster_main Postulated Hydrolytic Degradation of this compound A This compound B Intermediate Adduct A->B Nucleophilic Attack C 8-Methoxyquinazolin-4(3H)-one (Degradant) B->C Elimination HCl HCl B->HCl H2O H₂O (Moisture) H2O->B G cluster_workflow Stability Study Workflow start Initial Sample Analysis (T=0) (Purity, Appearance) stress Expose Samples to Stress Conditions (Heat, Humidity, Light) start->stress sampling Sample at Pre-defined Time Points (e.g., 1, 2, 4 weeks) stress->sampling analysis Analyze Samples by HPLC (Assay, Purity, Degradants) sampling->analysis data Data Analysis (Degradation Rate, Shelf-life Estimation) analysis->data end Final Report data->end

Caption: General workflow for a stability assessment study.

Step-by-Step Methodology:

  • Initial Analysis (Time Zero):

    • Characterize the initial batch of this compound.

    • Record its physical appearance.

    • Determine its purity and assay using a validated HPLC method. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials suitable for the different storage conditions.

    • Place the vials in stability chambers under the following conditions:

      • Recommended Storage: 2-8°C, protected from light.

      • Accelerated Thermal: 40°C/75% Relative Humidity (RH).

      • Photostability: In a photostability chamber according to ICH Q1B guidelines.

      • Control: A set of samples stored at the recommended conditions.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks for the accelerated study), remove a vial from each condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC to determine the purity and the presence of any degradation products.

    • Record any changes in physical appearance.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the control samples and the initial time-zero data.

    • Identify and, if possible, quantify any significant degradation products.

    • Calculate the degradation rate under accelerated conditions to extrapolate a potential shelf-life under the recommended storage conditions.

Conclusion

While this compound is a stable compound when handled and stored correctly, its reactivity necessitates careful management to prevent degradation. The primary risks are hydrolysis due to moisture and potential photodegradation. By adhering to the recommended storage conditions of a cool, dry, dark, and inert environment, researchers can ensure the chemical integrity of this important synthetic intermediate, thereby safeguarding the quality and reliability of their scientific endeavors. For GMP or other regulated applications, a formal stability study is recommended to establish a definitive shelf-life.

References

  • PubChem. This compound.
  • PubChem. 4-Chloro-8-methoxyquinoline.
  • PubChem. 4-Chloro-8-methoxy-2-methylquinoline.
  • National Institutes of Health.
  • Alfa Chemical. 4 Chloro 8 Methoxyquinazoline. [Link]
  • 2a biotech. This compound. [Link]
  • National Institutes of Health.

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Guide to the Safe Handling and Application of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core safety and handling precautions for 4-Chloro-8-methoxyquinazoline. As a pivotal intermediate in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics, understanding its properties and handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, providing causal explanations for protocols to empower researchers with a deeper understanding of the risks and mitigation strategies involved.

Introduction: A Chemist's Perspective on a Key Building Block

This compound is a heterocyclic compound of significant interest in the field of drug discovery. Its quinazoline core is a privileged scaffold found in numerous bioactive molecules, including the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (Iressa)[1][2]. The compound's utility stems primarily from the reactivity of the chlorine atom at the C-4 position. This halogen acts as an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[3]. This reactivity allows for the strategic introduction of various amine-containing fragments, a common approach in the synthesis of kinase inhibitors[4][5].

However, the very features that make this compound a versatile synthetic tool also necessitate stringent safety protocols. This guide provides the foundational knowledge required to handle this compound responsibly, ensuring the safety of personnel while enabling its effective use in research and development.

Section 1: Comprehensive Hazard Identification and Classification

A thorough understanding of a chemical's hazards is the bedrock of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[6]

Table 1: GHS Hazard Classification for this compound [6]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4

Warning H302: Harmful if swallowed
Skin Corrosion/Irritation2

Warning H315: Causes skin irritation
Serious Eye Damage/Irritation2A

Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3

Warning H335: May cause respiratory irritation

Field Insights:

  • H302 (Harmful if swallowed): This classification underscores the importance of preventing ingestion. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[7] Accidental ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation): This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin contact.[8] Prolonged or repeated exposure can lead to dermatitis.

  • H319 (Causes serious eye irritation): This is a critical hazard. Chemical splash goggles are mandatory whenever handling the compound, even in small quantities. A face shield should be used when there is a significant splash risk.

  • H335 (May cause respiratory irritation): This requires that all handling of the solid compound (e.g., weighing, transferring) must be performed in a certified chemical fume hood to prevent inhalation of dust particles.[9]

Section 2: Physicochemical Properties

Understanding the physical properties of a compound is crucial for its proper storage and handling.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 154288-09-2PubChem[6]
Molecular Formula C₉H₇ClN₂OPubChem[6]
Molecular Weight 194.62 g/mol PubChem[6]
Appearance Typically an off-white to yellow or brown solid (based on vendor data for similar compounds)N/A
Solubility Soluble in organic solvents like Chloroform, Methanol (based on synthetic procedures)[10]N/A

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE.[9]

Engineering Controls
  • Chemical Fume Hood: All procedures that involve handling the solid powder or have the potential to generate dust or aerosols must be conducted inside a certified chemical fume hood.[9] This is the primary line of defense against respiratory exposure (H335).

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific procedure being performed.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Assess Task CheckAerosol Potential for Dust/ Aerosol Generation? Start->CheckAerosol CheckSplash Potential for Liquid Splash? CheckAerosol->CheckSplash No FumeHood Action: Work in Chemical Fume Hood CheckAerosol->FumeHood Yes BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses CheckSplash->BasePPE No Goggles Upgrade to: Chemical Splash Goggles CheckSplash->Goggles Yes FumeHood->CheckSplash Goggles->BasePPE Low Volume FaceShield Add: Face Shield Goggles->FaceShield High Volume? FaceShield->BasePPE

Caption: PPE selection based on procedural risk assessment.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[12] For large-scale operations or when a significant splash risk exists, a face shield should be worn in addition to goggles.[13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[14] For extended procedures or when handling larger quantities, consider double-gloving. If contamination occurs, remove gloves immediately using the proper technique and wash your hands.

    • Lab Coat: A permeation-resistant laboratory coat should be worn and kept fully buttoned.[9] Disposable sleeves can provide additional protection.

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the case of an emergency, such as a large spill outside of containment, a NIOSH-approved respirator (e.g., N95 or higher) should be used by trained personnel.[15]

Section 4: Safe Handling and Storage Protocols

Adherence to standardized workflows minimizes risk and ensures procedural consistency.

Workflow for Handling Solid this compound

Handling_Workflow Diagram 2: Standard Operating Workflow Prep 1. Preparation - Don appropriate PPE - Verify fume hood function Weigh 2. Weighing - Use anti-static paper - Perform transfer slowly to minimize dust Prep->Weigh Solubilize 3. Solubilization - Add solvent to solid - Cap container before mixing Weigh->Solubilize Reaction 4. Reaction Setup - Conduct in appropriate glassware - Maintain containment Solubilize->Reaction Cleanup 5. Decontamination - Clean spatula and work area - Wipe down sash and surfaces Reaction->Cleanup Dispose 6. Waste Disposal - Segregate waste - Dispose in labeled container Cleanup->Dispose

Caption: Step-by-step workflow for safe handling.

Detailed Protocols

Protocol for Weighing the Solid Compound: [9]

  • Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Ensure the chemical fume hood sash is at the proper working height.

  • Place an analytical balance inside the fume hood or use a balance with a draft shield.

  • Tare a suitable weighing vessel (e.g., anti-static weighing paper or a vial).

  • Slowly transfer the this compound powder from the stock bottle to the weighing vessel using a clean spatula. Avoid any rapid movements that could generate dust.

  • Once the desired amount is weighed, securely close the stock bottle.

  • Proceed immediately to the solubilization or reaction step within the fume hood.

  • After use, decontaminate the spatula and weighing area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable wipe.

Protocol for Storage:

  • Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[8]

  • Keep the container in a cool, dry, and well-ventilated area.[14]

  • Store away from incompatible materials, such as strong oxidizing agents.[16]

  • Ensure the storage location is clearly labeled and accessible only to authorized personnel.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

These measures are based on standard practice for chemicals with similar GHS classifications.[7][11][12]

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[7][17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.[7]

Spill Response
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Contain: Prevent the spill from spreading. For a solid spill, avoid creating dust. Do not use a dry brush.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it into a suitable, labeled container for chemical waste.[12][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and wipe.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Section 6: Reactivity Profile and Disposal

Chemical Reactivity

The primary reactivity of this compound involves the chloro group at the 4-position, which is activated for nucleophilic aromatic substitution (SNAr).[3]

Caption: Nucleophilic substitution at C4 is the key reaction.

  • Hazardous Reactions: While generally stable, it may react with strong oxidizing agents. Reactions with nucleophiles (e.g., primary and secondary amines) can be exothermic, especially on a large scale, and should be controlled by slow addition and/or cooling.[4][18]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][14]

Disposal Considerations

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.[7]

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through a licensed environmental disposal company, following all local, state, and federal regulations.[11]

Conclusion

This compound is an invaluable intermediate for the synthesis of complex pharmaceutical targets. Its effective use is directly linked to the rigorous application of safety protocols derived from a clear understanding of its chemical hazards. By integrating the principles of engineering controls, correct PPE usage, and standardized handling procedures, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10262052, this compound.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 807583, 4-Chloro-8-methoxy-2-methylquinoline.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline.
  • Gefitinib - New Drug Approvals. (2015).
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Sains Malaysiana, 50(11), 3361-3371.
  • Cai, X., et al. (2016). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Oncotarget, 7(33).
  • MySkinRecipes. (n.d.). 4-Chloro-8-methoxy-2-methylquinazoline.
  • de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 22-32.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Beilstein Journals. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Chloro-8-methoxyquinazoline from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 4-Chloro-8-methoxyquinazoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic route detailed herein begins with the readily available precursor, 3-methoxyanthranilic acid, and proceeds through a two-step sequence involving a cyclocondensation to form the quinazolinone core, followed by a robust chlorination protocol. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and analytical characterization. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved in two primary stages. The initial step involves the construction of the heterocyclic quinazolinone ring system via the cyclocondensation of 3-methoxyanthranilic acid with formamide. This intermediate, 8-methoxyquinazolin-4(3H)-one, is subsequently converted to the target compound through chlorination of the C4-hydroxyl group (in its tautomeric lactam form) using phosphorus oxychloride (POCl₃).

G cluster_0 PART 1: Cyclocondensation cluster_1 PART 2: Chlorination A 3-Methoxyanthranilic Acid B 8-Methoxyquinazolin-4(3H)-one A->B Formamide (HCONH₂) Heat (130-140°C) C 8-Methoxyquinazolin-4(3H)-one D This compound C->D Phosphorus Oxychloride (POCl₃) Reflux

Figure 1: Overall reaction pathway for the synthesis of this compound.

Part 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one

This initial stage constructs the core quinazolinone structure. The chosen method is a variation of the Niementowski quinazolinone synthesis, which is a reliable and well-established reaction.[1][2]

Mechanistic Insight: The Niementowski Reaction

The reaction proceeds by heating an anthranilic acid derivative with an excess of formamide.[1][3][4] Formamide serves a dual role as both a C1 carbon source and a high-boiling point solvent. The reaction is believed to initiate with the formation of an N-formyl intermediate from the anthranilic acid. Subsequent intramolecular cyclization, driven by the high temperature, involves the attack of the amide nitrogen onto the carboxylic acid group, followed by dehydration to yield the stable, aromatic quinazolinone ring system. The use of a significant excess of formamide helps to drive the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

  • 3-Methoxyanthranilic acid

  • Formamide (HCONH₂)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxyanthranilic acid (5.0 g, 29.9 mmol) and formamide (25 mL, 629 mmol).

    • Scientist's Note: Using a significant excess of formamide is crucial as it acts as the solvent and drives the reaction forward.[1][4]

  • Heating: Gently heat the reaction mixture with stirring in a heating mantle to 130-140°C. Maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 5:3 benzene:acetone).[1]

  • Work-up and Isolation: After the reaction is complete (indicated by the consumption of the starting material), cool the flask to room temperature.

  • Slowly pour the reaction mixture into 150 mL of cold deionized water with vigorous stirring. A precipitate should form.

  • Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to a constant weight. The product, 8-methoxyquinazolin-4(3H)-one, should be obtained as an off-white to pale yellow solid. An expected yield is typically in the range of 85-95%.

Part 2: Synthesis of this compound

This second stage involves the conversion of the quinazolinone's C4-keto group (in its lactam tautomer) into a chloride. This transformation is a critical step for enabling subsequent nucleophilic substitution reactions, making the product a versatile synthetic intermediate.

Mechanistic Insight: Chlorination with POCl₃

Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The mechanism involves the nucleophilic attack of the lactam oxygen of 8-methoxyquinazolin-4(3H)-one onto the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which significantly enhances the electrophilicity of the C4 position. A chloride ion, liberated from the POCl₃, then acts as a nucleophile, attacking the C4 carbon and displacing the phosphate leaving group to yield the final this compound product. In some cases, a catalytic amount of N,N-dimethylformamide (DMF) is added to form a Vilsmeier-Haack type reagent in situ, which can accelerate the reaction.[5][6]

Critical Safety Precautions for Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water, liberating toxic gas.[7][8][9] All operations must be performed in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, neoprene or butyl rubber gloves, and tightly fitting safety goggles with a face shield.[8][10]

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[7] Keep away from water, alcohols, amines, and strong bases.[7]

  • Emergency Measures: An emergency safety shower and eyewash station must be immediately accessible.[10] In case of skin contact, immediately shower or wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][10]

  • Spills & Quenching: Spills should be absorbed with inert, dry material like sand or vermiculite.[10] DO NOT USE WATER to clean up spills.[10] Excess POCl₃ must be quenched slowly and carefully by adding it to a vigorously stirred ice/water mixture or a solution of sodium bicarbonate in an ice bath behind a blast shield. This is a highly exothermic process.

Detailed Experimental Protocol

Materials:

  • 8-Methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser (ensure all glassware is oven-dried)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, place 8-methoxyquinazolin-4(3H)-one (4.0 g, 22.7 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (30 mL, 322 mmol) to the flask.

    • Scientist's Note: The reaction is often run with POCl₃ serving as both the reagent and the solvent.

  • Heating: Equip the flask with a reflux condenser (with a drying tube or inert gas inlet) and heat the mixture to reflux (approx. 105°C) with stirring. Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (with appropriate trapping for acidic vapors). To ensure complete removal, add toluene (2 x 20 mL) and co-evaporate (azeotrope) under reduced pressure.[11]

  • Work-up and Neutralization: Place the flask in an ice bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. Once the initial vigorous reaction has subsided, slowly add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (test with pH paper).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the final product as a solid.

Data Summary and Characterization

Reagent and Yield Summary
StepReactantM.W. ( g/mol )AmountMolar Equiv.ProductM.W. ( g/mol )Theoretical Yield (g)
1 3-Methoxyanthranilic acid167.165.0 g1.08-Methoxyquinazolin-4(3H)-one176.175.27
2 8-Methoxyquinazolin-4(3H)-one176.174.0 g1.0This compound194.624.42
Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation.[12]

    • 8-Methoxyquinazolin-4(3H)-one (Expected ¹H NMR signals): A singlet for the methoxy protons (~3.9-4.1 ppm), aromatic protons in the 7-8 ppm range, a singlet for the C2-H (~8.1 ppm), and a broad singlet for the N-H proton (>10 ppm).

    • This compound (Expected ¹H NMR signals): A singlet for the methoxy protons (~4.0-4.2 ppm), aromatic protons in the 7-8 ppm range, and a sharp singlet for the C2-H (~8.9 ppm). The disappearance of the broad N-H signal is a key indicator of successful chlorination.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum of this compound should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[12]

  • Infrared (IR) Spectroscopy: For the intermediate, a strong C=O stretch (~1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹) are expected. For the final product, the C=O and N-H stretches will be absent, and new peaks corresponding to the C=N and C-Cl bonds will appear.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of laboratory operations for the chlorination step, emphasizing the critical safety and purification procedures.

G cluster_setup Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Reactant in Oven-Dried Glassware B Add POCl₃ in Fume Hood (Inert Atmosphere) A->B C Reflux for 4-6 hours (Monitor by TLC) B->C D Cool to RT C->D E Remove Excess POCl₃ (Rotary Evaporator + Toluene Azeotrope) D->E F CAUTIOUS QUENCHING (Crushed Ice, then NaHCO₃ soln) E->F G Extract with DCM F->G H Wash with NaHCO₃ & Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify Crude Product (Recrystallization or Chromatography) I->J K Dry Final Product J->K L Analytical Characterization (NMR, MS, IR) K->L

Figure 2: Laboratory workflow for the chlorination of 8-methoxyquinazolin-4(3H)-one.

References

  • Vertex AI Search result citing a Phosphorus oxychloride SAFETY D
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Phosphorus oxychloride.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). SAFETY DATA SHEET - Phosphorus oxychloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phosphorus Oxychloride Report. CAMEO Chemicals.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • Facile Synthesis of 12-Ketoquino[2,1-b]Quinazolines via the Vilsmeier–Haack Reaction of 6-Nitro‐2‐Methyl‐3‐Aryl‐4(3H)Quinazolones. (n.d.).
  • BenchChem. (2025). Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing.
  • Negrete, G., et al. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc.
  • Model reaction for synthesis of quinazolin-4(3H)-one. (n.d.).
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.).
  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).
  • Method for production of quinazolin-4-on derivative. (n.d.).
  • Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2022).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2018).
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline-based derivatives as potential cytotoxic agents inhibiting the β-catenin/TCF4 protein–protein interactions. (n.d.).
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • Synthesis of Quinozoline-4-(3H)
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methylquinazoline AldrichCPR.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline 97%.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-8-methoxyquinoline. PubChem.
  • BenchChem. (n.d.).
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem.

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Introduction: The Strategic Importance of Quinazolines and C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-8-methoxyquinazoline

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence in medicinal chemistry stems from its ability to act as a versatile template for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2][3] The functionalization of this core, particularly through the formation of new carbon-carbon bonds, is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Among the most powerful and widely adopted methods for forging C(sp²)–C(sp²) bonds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning transformation offers remarkable functional group tolerance, utilizes readily available and relatively non-toxic organoboron reagents, and proceeds under generally mild conditions.[1][3]

This guide provides a detailed protocol and technical insights for the Suzuki coupling of this compound, a common building block in synthetic programs. As an electron-deficient heteroaromatic chloride, this substrate presents specific challenges, namely the inertness of the C–Cl bond towards oxidative addition. This document will dissect the mechanistic underpinnings of the reaction to rationalize the selection of reagents and conditions, providing researchers with a robust framework for successful execution and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L), which inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a square planar Pd(II) complex.[9][10]

  • Transmetalation : In this step, the organic group from the boronic acid (R') is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][11] The exact mechanism of transfer can be complex but results in a diorganopalladium(II) intermediate.[9]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center.[9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Ar-Pd(II)(X)Ln (Oxidative Adduct) pd0->ox_add Oxidative Addition trans Ar-Pd(II)(R')Ln (Transmetalation Complex) ox_add->trans Transmetalation trans->pd0 Regeneration product Ar-R' (Coupled Product) trans->product Reductive Elimination sub1 This compound (Ar-X) sub1->ox_add sub2 R'-B(OH)₂ + Base sub3 [R'-B(OH)₃]⁻ sub2->sub3 sub3->trans

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Key Experimental Parameters: A Rationale-Driven Approach

The success of coupling a challenging substrate like this compound is critically dependent on the judicious selection of each reaction component.

The Substrate: this compound

The primary challenge with this substrate is the strength and low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[12] Furthermore, the nitrogen atoms within the quinazoline ring can coordinate with the palladium center, potentially inhibiting catalytic activity.[13] Overcoming this requires a catalyst system with high activity, specifically one that can efficiently perform the oxidative addition step.

The Palladium Catalyst: Precatalyst and Ligand Selection

The choice of catalyst is arguably the most critical parameter. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive substrates, chloroquinazolines demand more sophisticated systems.[14]

  • Palladium Precatalyst : Common sources of Pd(0) include Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ to Pd(0)).[11][12] These are typically used in conjunction with a supporting ligand.

  • Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For unreactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is essential. These ligands promote the oxidative addition step and facilitate reductive elimination.[9] Highly effective ligand classes include:

    • Buchwald-type biarylphosphines : Ligands such as SPhos, XPhos, and RuPhos are widely recognized for their ability to facilitate the coupling of aryl chlorides.[15]

    • N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[9][12]

The Base: More Than a Simple Proton Acceptor

The base plays multiple, indispensable roles in the catalytic cycle.[9][16] Its functions include:

  • Activation of the Boronic Acid : The base reacts with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[11][17][18]

  • Facilitating the Catalytic Cycle : Some mechanistic proposals suggest the base can also interact with the Pd(II) intermediate, facilitating the transmetalation.[16]

For challenging couplings, stronger inorganic bases are often required to drive the reaction. While Na₂CO₃ is common, K₃PO₄ and Cs₂CO₃ are frequently more effective, particularly when dealing with less reactive coupling partners.[19]

The Solvent: A Medium for Reaction and Influence

The solvent system must dissolve the reagents, particularly the inorganic base, while being compatible with the catalyst.[20]

  • Common Solvents : Aprotic polar solvents are standard choices.[10] These include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often used with a small amount of water to aid in dissolving the base.[19]

  • Solvent Effects : The choice of solvent can be more complex than simple solubility. Polar solvents can influence the stability of intermediates and transition states, sometimes affecting reaction selectivity and rate.[21][22] Traces of impurities in solvents can also poison the catalyst, underscoring the need for high-purity, degassed solvents.[23]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid using a modern, highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

Experimental_Workflow A 1. Reagent Weighing (Quinazoline, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere Setup (Evacuate & backfill vessel with Argon 3x) A->B C 3. Solvent Addition (Add degassed Dioxane/Water via syringe) B->C D 4. Reaction (Heat to 80-110 °C with vigorous stirring) C->D E 5. Monitoring (Check progress by TLC or LC-MS) D->E E->D Incomplete? F 6. Workup (Cool, dilute with EtOAc, wash with water & brine) E->F Complete G 7. Purification (Dry organic layer, concentrate, and purify by column chromatography) F->G H 8. Characterization (Confirm structure by NMR, MS) G->H

Figure 2. General experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 195 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Addition : In a separate vial, quickly weigh and add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the tube under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[19]

  • Solvent Addition : Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture will typically be a suspension.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12–24 hours. Note: For particularly stubborn couplings, microwave irradiation (e.g., 150 °C for 30-60 min) can be highly effective.[24]

  • Reaction Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).[7]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 4-aryl-8-methoxyquinazoline product.

Data Presentation & Optimization

The optimal conditions can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a summary of representative conditions and expected outcomes for optimizing the reaction.

EntryBoronic Acid (R-B(OH)₂)Catalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
1Phenylboronic AcidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Dioxane/H₂O10012>90%
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Dioxane/H₂O10012>90%
34-Trifluoromethylphenylboronic acidPd₂(dba)₃/XPhos (1.5/4.5)Cs₂CO₃ (2.0)Toluene/H₂O1101875-85%
42-Methylphenylboronic acidPd(OAc)₂/RuPhos (2/4)K₃PO₄ (3.0)Dioxane/H₂O1102460-75%
53-Pyridinylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)DMF/H₂O1001670-80%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst system for the C-Cl bond. 3. Poor quality or decomposed boronic acid.1. Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere.[19] 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos/XPhos) or use an NHC-based catalyst.[15] Increase temperature or switch to microwave heating.[14] 3. Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[19]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Reaction temperature is too high or prolonged.1. Improve degassing procedures.[19] 2. Consider lowering the reaction temperature once initiation has occurred. Use a slight excess of the chloroquinazoline.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is dry. Minimize the amount of water used.[19] 2. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of Starting Material 1. Certain ligand/base combinations can promote this side reaction. 2. Presence of hydride sources.1. Screen different ligands and bases. Sometimes a weaker base or a different solvent can mitigate this issue.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Helvetica Chimica Acta. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Indo Global Journal of Pharmaceutical Sciences. (2013, March 3). Suzuki Cross Coupling Reaction- A Review.
  • National Institutes of Health (NIH). (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • National Institutes of Health (NIH). (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Asian Journal of Chemistry. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • ResearchGate. (2019, July 18). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines.
  • National Institutes of Health (NIH). (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and....
  • ResearchGate. (2025, August 10). (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Asian Journal of Chemistry. (2007, September 7). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • PubChem. (n.d.). This compound.

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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-8-methoxyquinazoline Scaffolds

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of clinically approved therapeutics, particularly in oncology. The 4-aminoquinazoline framework is a cornerstone of many tyrosine kinase inhibitors (TKIs). The strategic introduction of an amino group at the C4 position is a critical step in the synthesis of these valuable compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and have limited substrate scope.[1][2]

This application note provides a comprehensive guide for the successful execution of the Buchwald-Hartwig amination of 4-chloro-8-methoxyquinazoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful cross-coupling reaction.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Product 4-Amino-8-methoxyquinazoline Derivative AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase+Cl- Amido->Pd0 Reductive Elimination (Product Ar-NR2 formed) ArCl This compound Amine Primary or Secondary Amine Base Base (e.g., NaOtBu)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction parameters may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed microwave vial

  • Standard laboratory glassware

  • Magnetic stirrer and heating block or oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup Workflow:

Reaction_Setup_Workflow start Start: Prepare Inert Atmosphere add_solids Add Solids to Flask: - this compound - Palladium Precatalyst - Ligand - Base start->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Anhydrous Solvent and Amine via Syringe purge->add_liquids heat Heat Reaction Mixture with Vigorous Stirring add_liquids->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Work-up and Purification monitor->workup

Figure 2: A flowchart illustrating the general experimental setup for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Amine: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene or dioxane) via syringe. Then, add the amine (1.1-1.5 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following table summarizes key considerations for the amination of this compound, with justifications based on established principles.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Both are common and effective precatalysts that form the active Pd(0) species in situ.[5] The catalyst loading can often be optimized to lower levels for highly efficient reactions.
Ligand Xantphos or a Buchwald biarylphosphine ligand (e.g., BrettPhos) (4-10 mol%)The choice of ligand is critical.[5] Xantphos is a versatile ligand for amination of aryl chlorides.[6] Bulky, electron-rich biarylphosphine ligands can facilitate the oxidative addition and reductive elimination steps, especially for less reactive chlorides.[7] For sterically hindered amines, more specialized ligands may be required.[8][9][10]
Base NaOtBu (1.2-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[5] NaOtBu is a common choice. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[5]
Solvent Anhydrous Toluene or DioxaneThese are common aprotic, non-polar solvents for Buchwald-Hartwig aminations.[11] The choice of solvent can influence the solubility of the reactants and the reaction rate.
Temperature 80-110 °CThe reaction temperature is typically elevated to facilitate the catalytic cycle.[5] For highly reactive substrates, lower temperatures may be sufficient. Microwave irradiation can sometimes be used to accelerate the reaction.[6][12]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is typically used to ensure complete consumption of the limiting reagent, this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate ligand or base- Low reaction temperature- Use fresh palladium precatalyst and ligand.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Screen different ligands and bases.- Increase the reaction temperature.
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the starting material- This can occur if the reductive elimination is slow. A more electron-rich ligand may promote the desired C-N bond formation.- Lowering the reaction temperature or using a less concentrated solution may help.
Difficulty in Purification - Residual palladium catalyst- Polar byproducts- Passing the crude product through a plug of silica or treating with a palladium scavenger can help remove residual metal.- Optimize the chromatographic conditions for better separation.

Safety Considerations

  • Palladium Compounds: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-8-methoxyquinazoline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of pharmaceutically relevant molecules.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11).
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013, February 6). Molecules, 18(2), 2096-109.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (1979, June). Journal of Medicinal Chemistry, 22(6), 694-9.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15).
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (n.d.).
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES - Semantic Scholar. (n.d.).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. - ResearchGate. (n.d.).
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  • Buchwald Hartwig Coupling - Common Organic Chemistry. (n.d.).
  • Synthesis of Five-Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction-Bohrium. (2025, February 24).
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9).
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.).

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Application Notes & Protocols: 4-Chloro-8-methoxyquinazoline as a Foundational Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of 4-Chloro-8-methoxyquinazoline, a key heterocyclic precursor, detailing its synthesis and subsequent derivatization into therapeutically relevant kinase inhibitors. We offer field-proven insights into the causality behind experimental choices, present detailed, self-validating protocols, and contextualize the application of these compounds in targeted cancer therapy by examining their mechanism of action against critical signaling pathways.

The Strategic Importance of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of protein substrates, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5]

The 4-anilinoquinazoline framework has emerged as a highly successful pharmacophore for targeting the ATP-binding site of various kinases.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon this core structure and have revolutionized the treatment of specific cancers.[1][2][4]

This compound serves as a strategic starting material in the synthesis of these and other novel inhibitors.[6] Its utility stems from two key structural features:

  • The C4-Chloro Group: The electron-withdrawing properties of the quinazoline ring system activate the chlorine atom at the 4-position, rendering it an excellent leaving group for nucleophilic aromatic substitution (SNAr).[7] This allows for the straightforward introduction of various amine-containing moieties, most commonly substituted anilines, to generate diverse libraries of potential inhibitors.

  • The C8-Methoxy Group: The methoxy substituent at the 8-position significantly influences the electronic and steric properties of the molecule. This group can modulate the compound's solubility, metabolic stability, and, crucially, can form specific hydrogen bonds or van der Waals interactions within the kinase active site, thereby influencing binding affinity and selectivity.[8]

Synthesis of the Precursor: this compound

The most reliable and scalable synthesis of this compound involves a two-step process: the construction of the quinazolinone core via cyclization, followed by a chlorination reaction. This approach ensures high yields and purity of the final precursor.[9]

Workflow for Precursor Synthesis

G A 2-Amino-3-methoxybenzoic Acid B 8-Methoxyquinazolin-4(3H)-one A->B p1 C This compound B->C p2 reagent1 Formamide Heat reagent1->p1 reagent2 Thionyl Chloride (SOCl₂) or POCl₃ reagent2->p2

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Intermediate)

Causality: This step constructs the core bicyclic quinazoline system. 2-Amino-3-methoxybenzoic acid provides the benzene ring and the C8-methoxy group. Formamide serves as the source for the additional carbon and nitrogen atoms required to form the pyrimidine ring in a cyclocondensation reaction, a modification of the Niementowski quinazoline synthesis.[9]

Materials:

  • 2-Amino-3-methoxybenzoic acid

  • Formamide

  • Reaction vessel with reflux condenser and thermometer

  • Heating mantle

Procedure:

  • Combine 2-amino-3-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heat the mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add water to the cooled mixture to precipitate the product fully and break up the solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual formamide.

  • Dry the resulting solid under vacuum to yield 8-Methoxyquinazolin-4(3H)-one as a solid. The product is typically of sufficient purity for the next step.

Protocol 2: Chlorination to Synthesize this compound (Final Precursor)

Causality: This protocol converts the relatively unreactive C4-hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the lactam form) into a highly reactive C4-chloro group. Thionyl chloride (SOCl₂) is an effective chlorinating agent for this transformation, converting the hydroxyl into a good leaving group, which is then displaced by a chloride ion. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.[3]

Materials:

  • 8-Methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene or another high-boiling inert solvent

  • Reaction vessel with reflux condenser and gas trap (for HCl and SO₂ byproducts)

Procedure:

  • In a well-ventilated fume hood, suspend 8-Methoxyquinazolin-4(3H)-one (1.0 eq) in toluene.

  • Add thionyl chloride (3-5 eq) to the suspension, followed by a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with toluene (2x) is recommended to ensure complete removal of residual SOCl₂.

  • The resulting crude solid is this compound. It can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or used directly in the next step.

Derivatization into 4-Anilinoquinazoline Kinase Inhibitors

The primary utility of this compound is its reaction with nucleophiles to form 4-substituted derivatives. The reaction with substituted anilines via nucleophilic aromatic substitution (SNAr) is the most common and powerful method for generating potent kinase inhibitors.[7]

Reaction Workflow for Kinase Inhibitor Synthesis

G cluster_0 Reactants A This compound C 4-Anilino-8-methoxyquinazoline (Kinase Inhibitor Scaffold) A->C Nucleophilic Aromatic Substitution (SNAr) p1 B Substituted Aniline (e.g., 3-Ethynylaniline) B->C Nucleophilic Aromatic Substitution (SNAr) reagent Isopropanol or other solvent Heat (Reflux) reagent->p1

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 3: Synthesis of N-(3-ethynylphenyl)-8-methoxyquinazolin-4-amine (An Erlotinib Analogue)

Causality: This protocol exemplifies the SNAr reaction. The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring. The chloride ion is subsequently eliminated. The reaction is typically performed in a protic solvent like isopropanol at elevated temperatures to overcome the activation energy barrier. An acid scavenger (base) is sometimes used but is often unnecessary as the aniline can act as its own base, or the resulting hydrochloride salt of the product precipitates from the solution.[10][11][12]

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (IPA) or a mixture of THF/water

  • Reaction vessel with reflux condenser

Procedure:

  • Suspend this compound (1.0 eq) in isopropanol (10-20 volumes).

  • Add 3-ethynylaniline (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC. As the reaction proceeds, the product may precipitate out of the solution as its hydrochloride salt.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

  • The product can be further purified by recrystallization or converted to the free base by treatment with a mild base (e.g., aqueous sodium bicarbonate solution) followed by extraction and crystallization.

Application in Targeted Therapy: EGFR Inhibition

Many inhibitors derived from the 4-anilinoquinazoline scaffold are ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][13] Overexpression or mutation of EGFR is a driving factor in several cancers, including non-small-cell lung cancer (NSCLC).[11]

Mechanism of Action: These inhibitors bind reversibly to the ATP-binding pocket within the intracellular kinase domain of EGFR.[1] The quinazoline N1 atom typically forms a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of adenine from ATP. The 4-anilino moiety extends into a hydrophobic pocket, and its substituents determine the inhibitor's potency and selectivity. By occupying the ATP site, the inhibitor prevents receptor autophosphorylation, thereby blocking downstream pro-survival signaling cascades like the Ras/MAPK and PI3K/Akt pathways.[4][5]

EGFR Signaling Pathway and Point of Inhibition

cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor 4-Anilinoquinazoline Inhibitor ATP ATP Inhibitor->ATP Competes with ATP Block Inhibitor->Block ADP ADP ATP->ADP Phosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Block->ATP

Caption: Inhibition of the EGFR signaling cascade by a 4-anilinoquinazoline.

Comparative Data of Representative Kinase Inhibitors

The following table summarizes the inhibitory activity of well-established 4-anilinoquinazoline drugs that share the core mechanism enabled by precursors like this compound.

InhibitorTarget Kinase(s)IC₅₀Disease Indication
Erlotinib EGFR~2 nMNon-Small Cell Lung Cancer[10][11]
Gefitinib EGFR1.12–15.4 nM (wild-type)Non-Small Cell Lung Cancer[1]
Lapatinib EGFR, HER2~10 nM (EGFR), ~11 nM (HER2)HER2-Positive Breast Cancer[4][14]

Conclusion and Future Perspectives

This compound is a high-value, versatile precursor for the synthesis of targeted kinase inhibitors. The straightforward and robust protocols for its synthesis and derivatization allow for the rapid generation of compound libraries for drug discovery programs. The strategic placement of the 8-methoxy group offers a handle for medicinal chemists to fine-tune the pharmacological properties of the final compounds. Future work will undoubtedly leverage this and similar quinazoline precursors to develop next-generation inhibitors that can overcome acquired resistance to current therapies and target a broader range of oncogenic kinases.

References

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  • Asati, V., & Sharma, S. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals.
  • Ahangar, N., et al. (2013). Modified Synthesis of Erlotinib Hydrochloride. Avicenna Journal of Medical Biotechnology.
  • Xu, Z., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry.
  • G, S., et al. (2014). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate.
  • Mosa, M. F., et al. (2023). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar.
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  • El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.
  • Kumar, A., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.
  • El-Gamal, M. I., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... RSC Advances.
  • Cseh, S., et al. (2018). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. ResearchGate.
  • da Silva, A. C. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • An, F., et al. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. Google Patents.
  • Al-Ostath, A. I., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Li, X., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules.

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Application Notes and Protocols for the Synthesis of 4-Amino-8-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[1] In the landscape of medicinal chemistry, it is recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity.[2][3][4][5] This structural motif is central to numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][6]

The substitution pattern on the quinazoline ring is critical for defining its biological activity. Notably, the 4-aminoquinazoline framework is a cornerstone of several clinically successful tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) in cancer therapy.[2][7] The amino group at the C4 position often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase.

The introduction of a methoxy group at the C8 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This substituent can modulate solubility, metabolic stability, and electronic characteristics, thereby fine-tuning the compound's overall efficacy and safety profile. This guide provides a comprehensive overview of the principal synthetic strategies and detailed experimental protocols for the construction of 4-amino-8-methoxyquinazoline derivatives, aimed at researchers and professionals in the field of drug development.

Section 1: Foundational Synthetic Strategies for the Quinazoline Core

The construction of the quinazoline skeleton is a well-established field in heterocyclic chemistry. While numerous methods exist, most modern and versatile approaches begin with appropriately substituted aniline precursors. The choice of starting material fundamentally dictates the subsequent reaction pathway.

Strategy A: Cyclocondensation from 2-Amino-3-methoxybenzoic Acid

This classical and reliable method involves the reaction of a substituted anthranilic acid with a one-carbon source. The carboxylic acid and the amino group of the starting material serve as the two reactive centers that cyclize to form the pyrimidine ring. Formamide or formamidine acetate are commonly used reagents that act as the source of N3 and C4 of the quinazoline ring, leading to the formation of a quinazolin-4(3H)-one intermediate. This intermediate is a crucial precursor for further functionalization.

Strategy B: Annulation from 2-Amino-3-methoxybenzonitrile

An alternative and powerful strategy employs a substituted 2-aminobenzonitrile. In this approach, the cyano group is the precursor to the C4 position of the quinazoline ring. Reaction with reagents like formamide or guanidine can lead to the direct formation of 4-aminoquinazolines or 2,4-diaminoquinazolines, respectively.[8] This route can be more direct but is highly dependent on the stability and availability of the starting benzonitrile.

General_Quinazoline_Synthesis cluster_0 Strategy A: Anthranilic Acid Route cluster_1 Strategy B: Aminobenzonitrile Route A_Start 2-Amino-3-methoxy- benzoic Acid A_Mid 8-Methoxyquinazolin- 4(3H)-one A_Start->A_Mid + Formamide or Formamidine Acetate Quinazoline_Core Functionalized Quinazoline Core A_Mid->Quinazoline_Core Further Functionalization B_Start 2-Amino-3-methoxy- benzonitrile B_End 4-Amino-8-methoxy- quinazoline B_Start->B_End + Formamide B_End->Quinazoline_Core Direct Product

Caption: General synthetic pathways to the quinazoline core.

Section 2: The Cornerstone Protocol: Multi-Step Synthesis via a 4-Chloroquinazoline Intermediate

The most versatile and widely adopted method for preparing a diverse library of 4-amino-8-methoxyquinazoline derivatives proceeds through a 4-chloroquinazoline intermediate. This strategy offers significant advantages, primarily the ability to introduce a wide array of amines at the final step, making it ideal for structure-activity relationship (SAR) studies. The workflow is robust and can be broken down into three key stages.

Detailed_Workflow Start Starting Material: 2-Amino-3-methoxybenzoic Acid Step1 Step 1: Cyclocondensation Reagent: Formamide Condition: Reflux (160-180°C) Start->Step1 Intermediate1 Intermediate 1: 8-Methoxyquinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination Reagent: SOCl₂ or POCl₃ Condition: Reflux, cat. DMF Intermediate1->Step2 Intermediate2 Intermediate 2: 4-Chloro-8-methoxyquinazoline Step2->Intermediate2 Step3 Step 3: SₙAr Reaction Reagent: R-NH₂ (Amine) Condition: Reflux in alcohol (e.g., Isopropanol) Intermediate2->Step3 Product Final Product: 4-(R-amino)-8-methoxyquinazoline Step3->Product

Caption: Workflow for synthesis via a 4-chloroquinazoline intermediate.

Protocol 2.1: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Intermediate 1)

Rationale: This step builds the core heterocyclic system. The cyclocondensation of 2-amino-3-methoxybenzoic acid with formamide is a thermally driven process that forms the pyrimidine ring. Formamide serves as the source for both the N3 and C2 atoms of the final quinazolinone.

Materials:

  • 2-Amino-3-methoxybenzoic acid (1.0 eq)

  • Formamide (10-15 vol)

Procedure:

  • Combine 2-amino-3-methoxybenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (typically 160-180 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum to yield 8-methoxyquinazolin-4(3H)-one as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2.2: Synthesis of this compound (Intermediate 2)

Rationale: The conversion of the C4-hydroxyl group (in its keto tautomeric form) of the quinazolinone into a chloride is a critical activation step. Chlorine is an excellent leaving group, rendering the C4 position highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective chlorinating agents. A catalytic amount of dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Materials:

  • 8-Methoxyquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 vol) or Phosphorus oxychloride (POCl₃) (5-10 vol)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive HCl and SO₂ gases.

  • Suspend 8-methoxyquinazolin-4(3H)-one in thionyl chloride (or POCl₃) in a round-bottom flask.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 80 °C for SOCl₂) and maintain for 2-4 hours, until the reaction mixture becomes a clear solution. Monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting residue, add toluene and evaporate under reduced pressure (azeotropic removal) to remove any remaining traces of SOCl₂. Repeat this step twice.

  • Carefully quench the residue by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2.3: Synthesis of 4-Amino-8-methoxyquinazoline Derivatives (Final Product)

Rationale: This final step involves a nucleophilic aromatic substitution (SₙAr) reaction.[9] The electron-withdrawing nitrogen atoms in the quinazoline ring system activate the C4 position, facilitating the displacement of the chloride by an amine nucleophile. The choice of solvent and temperature is crucial for driving the reaction to completion. Isopropanol or ethanol are common solvents.

General Procedure:

  • Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as isopropanol, n-butanol, or dioxane.

  • Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and maintain for 2-12 hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Amine Nucleophile (R-NH₂)SolventTemperature (°C)Typical Yield (%)
AnilineIsopropanol8085-95%
3-Chloroanilinen-Butanol11080-90%
CyclopropylamineEthanol8075-85%
MorpholineDioxane10090-98%
Table 1: Representative examples of SₙAr reactions for the synthesis of 4-amino-8-methoxyquinazoline derivatives.

Section 3: Modern Synthetic Enhancements

While the 4-chloro intermediate pathway is a workhorse, modern synthetic chemistry offers alternative and complementary approaches.

  • Metal-Catalyzed Reactions: Palladium or rhodium-catalyzed C-H amination reactions have emerged as powerful tools, potentially offering more direct routes that avoid the synthesis of the chloro-intermediate.[10] However, these methods can require specialized ligands and careful optimization of reaction conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the SₙAr step (Protocol 2.3), often reducing reaction times from hours to minutes.[5][11] This technique can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

Section 4: Product Purification and Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compounds.

  • Purification:

    • Recrystallization: Effective for obtaining highly pure crystalline solids. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) must be determined empirically.

    • Column Chromatography: The standard method for purifying non-crystalline solids or oils and for separating mixtures. A silica gel stationary phase with an eluent system of increasing polarity (e.g., hexanes/ethyl acetate gradient) is typically used.

  • Characterization: The structural identity of the final products should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations for 4-(Anilino)-8-methoxyquinazoline
¹H NMR δ (ppm): ~9.5 (s, 1H, NH), ~8.5 (s, 1H, H2), 7.0-8.0 (m, 8H, Ar-H), ~4.0 (s, 3H, OCH₃). Chemical shifts are approximate and depend on the solvent.
¹³C NMR δ (ppm): Signals corresponding to the quinazoline and aniline aromatic carbons, the methoxy carbon (~56 ppm), and the C=N carbons of the quinazoline core.
MS (ESI+) m/z: [M+H]⁺ corresponding to the calculated molecular weight of the product (e.g., for 4-(anilino)-8-methoxyquinazoline, C₁₅H₁₃N₃O, expected [M+H]⁺ = 252.11).
IR (KBr) ν (cm⁻¹): ~3400 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch).
Table 2: Representative spectroscopic data for a target compound.

Conclusion

The synthesis of 4-amino-8-methoxyquinazoline derivatives is a critical process in the development of new therapeutic agents. The multi-step pathway via a this compound intermediate represents the most robust, versatile, and scalable strategy for accessing a wide range of analogues for biological evaluation. This method allows for late-stage diversification, which is highly advantageous in medicinal chemistry campaigns. By understanding the rationale behind each synthetic step and employing rigorous purification and characterization techniques, researchers can confidently and efficiently generate high-quality compound libraries for advancing the frontiers of drug discovery.

References

  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL:[Link]
  • Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
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Application Notes & Protocols: The Strategic Use of 4-Chloro-8-methoxyquinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold as a Cornerstone for Kinase Inhibitor Design

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The quinazoline nucleus is a quintessential example of such a scaffold, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure provides a perfect anchor for positioning functional groups within the ATP-binding pocket of various kinases, leading to the development of numerous FDA-approved drugs, including the pioneering EGFR inhibitors gefitinib and erlotinib.[2][3][4]

Within this esteemed class of molecules, 4-Chloro-8-methoxyquinazoline stands out as a pivotal starting material and a versatile building block. The strategic placement of its substituents—a highly reactive chloro group at the 4-position and a modulating methoxy group at the 8-position—offers chemists a predictable and powerful platform for molecular diversification. The chloro atom acts as an excellent leaving group, primarily enabling nucleophilic aromatic substitution (SNAr) and a host of palladium-catalyzed cross-coupling reactions.[5] This reactivity is the gateway to installing the crucial 4-anilino moiety, a hallmark of many Type I kinase inhibitors that target enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, provide field-proven protocols, and offer insights into the structure-activity relationships that govern the design of next-generation therapeutics derived from this essential chemical intermediate.

Section 1: Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its effective and safe implementation in a research workflow.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[8]
Molecular Formula C₉H₇ClN₂O[8]
Molecular Weight 194.62 g/mol [8]
CAS Number 35599-33-0[8]
Appearance Off-white to light yellow crystalline powderN/A
Solubility Soluble in DCM, Chloroform, DMF, DMSON/A
Reactivity and Handling

The primary driver of this compound's utility is the electrophilic nature of the C4 position, which is activated by the electron-withdrawing quinazoline ring system. This makes the chloro substituent highly susceptible to displacement. The 8-methoxy group, being electron-donating, subtly modulates the electronics of the ring, which can influence reaction rates and regioselectivity in more complex syntheses. The compound should be stored in a cool, dry place, away from incompatible materials like strong oxidizing agents.[9]

Mandatory Safety Protocols

Adherence to safety protocols is non-negotiable. This compound carries specific hazard classifications that necessitate rigorous safety measures.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures :

    • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.[9]

    • Handling : Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

    • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Core Application - Engineering Kinase Inhibitors

The quinazoline core has emerged as a superior scaffold for developing EGFR inhibitors due to its high affinity for the kinase's active site.[2][3] This affinity is largely driven by key hydrogen bonding interactions between the quinazoline nitrogen atoms (N1 and N3) and critical amino acid residues in the ATP hinge region, such as Met793 and Thr766.[6] this compound provides the foundational structure to build molecules that can exploit these interactions.

Target Spotlight: EGFR and VEGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that play critical roles in tumorigenesis and angiogenesis, respectively.[2][11] Dysregulation of their signaling pathways is a hallmark of many cancers. Small molecule inhibitors designed from the 4-anilinoquinazoline scaffold can physically block the ATP-binding site, preventing receptor phosphorylation and halting downstream proliferation and survival signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Phosphorylation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding SAR_Diagram cluster_0 A Critical for Hinge Binding (N1, N3) B Primary Vector for Diversification (4-Anilino Moiety) C Modulates Solubility & Selectivity (Positions 6, 7, 8) Base

Caption: Key SAR points for 4-anilinoquinazoline-based kinase inhibitors.

Section 3: Key Synthetic Transformations and Protocols

The following protocols detail the foundational reactions used to transform this compound into diverse libraries of potential drug candidates.

Workflow: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and common method for introducing the vital 4-anilino group. The reaction leverages the inherent electrophilicity of the C4 position.

SNAr_Workflow start Start Materials: This compound Substituted Aniline reaction Reaction Setup: Solvent: Isopropanol or EtOH Optional: Acid catalyst (e.g., HCl) Heat: Reflux (80-120 °C) or Microwave start->reaction workup Workup: 1. Cool to RT, filter precipitate OR 2. Evaporate solvent, partition between EtOAc and aq. NaHCO₃ reaction->workup purification Purification: Recrystallization or Silica Gel Chromatography workup->purification product Final Product: 4-Anilino-8-methoxyquinazoline Derivative purification->product

Caption: General workflow for SNAr amination of this compound.

Protocol 3.1: Synthesis of a 4-Anilino-8-methoxyquinazoline Derivative

  • Reagent Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent and Reactant Addition : Add a suitable solvent such as isopropanol or ethanol (approx. 10-20 mL per mmol of starting material). Add the desired substituted aniline (1.0-1.2 eq).

  • Reaction Initiation : Begin stirring and heat the mixture to reflux (typically 80-100 °C). The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For faster reactions, microwave irradiation (e.g., 120 °C for 10-60 min) can be highly effective. [1]4. Workup and Isolation :

    • Method A (Precipitation): Upon reaction completion, cool the mixture to room temperature. The product, often an HCl salt, may precipitate. Collect the solid by vacuum filtration and wash with cold solvent (e.g., ethanol or ether).

    • Method B (Extraction): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by flash column chromatography on silica gel.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow: Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.

A. Buchwald-Hartwig Amination

This reaction is a powerful alternative for C-N bond formation, offering broad substrate scope and often proceeding under milder conditions than SNAr for challenging substrates. [12]The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination. [13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Cl Amine R₂NH AmineCoord Amine Coordination & Deprotonation Base Base Product Ar-NR₂ OxAdd->AmineCoord RedElim Reductive Elimination RedElim->Pd0 AmineCoord->RedElim

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3.2.1: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup : Assemble an oven-dried flask with a stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : To the flask, add this compound (1.0 eq), the amine (1.2 eq), a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a bulky biarylphosphine ligand, 2-10 mol%). [13]3. Solvent and Reaction : Add anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the reaction to 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup : Cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification : Purify the crude material by flash column chromatography.

B. Suzuki-Miyaura Coupling

The Suzuki coupling is the premier method for forming C-C bonds, enabling the installation of aryl or vinyl groups at the C4 position. This is particularly useful for developing inhibitors that explore regions of the kinase active site beyond the traditional aniline pocket. The mechanism involves oxidative addition, transmetalation with a boronic acid/ester, and reductive elimination. [14][15] Protocol 3.2.2: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup : In a flask purged with an inert gas, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid or ester (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst and Solvent : Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%). Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio). [16]3. Reaction : Heat the mixture, usually between 80-100 °C, with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction, dilute with water, and extract with ethyl acetate or DCM. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification : Purify the residue via flash column chromatography to isolate the C4-arylated or C4-vinylated quinazoline product.

Comparative Summary of Key Reactions
ReactionBond FormedKey ReagentsTypical ConditionsAdvantages
SNAr C-NAmine, Solvent (Isopropanol)80-120 °C, Reflux or MWSimple, direct, often no catalyst needed for activated amines. [1]
Buchwald-Hartwig C-NAmine, Pd Catalyst, Ligand, Base80-110 °C, Inert atm.Broad scope, effective for less nucleophilic amines. [12][13]
Suzuki-Miyaura C-CBoronic Acid/Ester, Pd Catalyst, Base80-100 °C, Inert atm.Excellent for C-C bonds, stable reagents, well-understood. [14]

Section 4: Conclusion and Future Outlook

This compound is far more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable reactivity at the C4 position provides a reliable entry point into the synthesis of 4-substituted quinazolines, a class of compounds with profound therapeutic importance. The protocols outlined herein for nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling represent the workhorse reactions that enable the exploration of vast chemical space around this privileged scaffold.

As drug discovery evolves towards targeting specific resistant mutations and developing allosteric modulators, the versatility of building blocks like this compound will continue to be paramount. By mastering its chemistry, researchers are well-equipped to design and synthesize the next generation of targeted therapies that will ultimately benefit patients worldwide.

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Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, particularly as kinase inhibitors in oncology.[1][2] The 8-methoxy substituted quinazoline core, in particular, is a key structural component in several advanced drug candidates. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-chloro-8-methoxyquinazoline. We present robust, field-proven protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, offering a versatile platform for the synthesis of diverse compound libraries. The causality behind experimental choices, detailed step-by-step methodologies, and troubleshooting insights are provided to ensure reproducible and high-yielding transformations.

Introduction: The Quinazoline Core in Medicinal Chemistry

Quinazoline derivatives are a cornerstone in modern medicinal chemistry. Their rigid bicyclic structure serves as an excellent scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Specifically, 4-substituted quinazolines have been extensively developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3] The strategic functionalization at the C4 position is critical for modulating potency and selectivity.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] For the this compound substrate, these reactions provide a powerful and modular approach to introduce a wide array of aryl, heteroaryl, and amino substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery.

The Starting Material: this compound

The successful execution of any coupling protocol begins with a high-quality starting material. This compound is typically synthesized from 2-amino-3-methoxybenzoic acid through a multi-step sequence involving cyclization to form the quinazolinone core, followed by chlorination.

Synthesis Overview:

  • Cyclization: Reaction of 2-amino-3-methoxybenzoic acid with formamide or a similar reagent to construct the 8-methoxyquinazolin-4(3H)-one ring.

  • Chlorination: Treatment of the resulting quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target this compound.[5]

It is crucial to ensure the starting material is pure and anhydrous, as impurities and moisture can significantly hinder the efficiency of the subsequent palladium-catalyzed reactions.

General Principles of Palladium-Catalyzed Cross-Coupling

A successful cross-coupling reaction relies on the careful orchestration of several key components. The general catalytic cycle involves three main steps: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[6][7][8]

  • Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pd(II) sources require in situ reduction to the active Pd(0) species, which can often be accomplished by a phosphine ligand or an amine reagent.[9][10]

  • Ligand: Electron-rich, bulky phosphine ligands are critical. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step. The choice of ligand is often reaction-specific.

  • Base: The base plays a crucial role. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species.[6][11] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine bound to the palladium complex. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or DMF are typically used to prevent catalyst decomposition and unwanted side reactions.

Visualizing the Catalytic Cycle

The diagram below illustrates the fundamental steps in a generic palladium-catalyzed cross-coupling reaction, highlighting the key transformations of the palladium catalyst.

Palladium Cross-Coupling Cycle Generic Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition tm_complex L₂Pd(II)(Ar)(R') oa_complex->tm_complex Transmetalation (Suzuki) or Amine Binding (Buchwald) tm_complex->pd0 Reductive Elimination product Ar-R' (Product) tm_complex->product reagent1 Ar-X reagent1->oa_complex reagent2 R'-M reagent2->tm_complex

Caption: Generic Pd(0)/Pd(II) Catalytic Cycle.

Detailed Protocols and Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 4.1: Suzuki-Miyaura C-C Coupling

This protocol is designed for coupling this compound with various aryl- and heteroarylboronic acids.

Scientist's Rationale: The C4 position of the quinazoline ring is highly electrophilic, making it susceptible to oxidative addition.[2][12] We use Pd(PPh₃)₄ as it is a reliable, commercially available Pd(0) catalyst that does not require an in situ reduction step. A mixture of an organic solvent (dioxane) and water with a carbonate base is a classic condition that promotes the formation of the active boronate species while ensuring sufficient solubility for all reagents.[13]

Experimental Workflow Diagram

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A 1. Add this compound, boronic acid, and K₂CO₃ to flask. B 2. Add dioxane and water. A->B C 3. Degas the mixture (e.g., Argon sparging for 15 min). B->C D 4. Add Pd(PPh₃)₄ catalyst. C->D E 5. Heat reaction mixture to 90 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC/LC-MS (typically 4-12 hours). E->F G 7. Cool to room temperature. Dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H H->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume, to achieve a concentration of ~0.1 M with respect to the starting chloride).

  • Degas the resulting suspension by bubbling Argon through the mixture for 15-20 minutes.

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (8-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 4.2: Buchwald-Hartwig C-N Amination

This protocol is optimized for the coupling of this compound with a range of primary and secondary amines.

Scientist's Rationale: C-N bond formation via Buchwald-Hartwig amination is a powerful tool for accessing 4-aminoquinazoline derivatives.[14][15] This reaction is highly sensitive to the choice of ligand and base. We select a combination of Pd₂(dba)₃ and Xantphos. Xantphos is a bidentate ligand with a large natural bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition, making it highly effective for coupling with heteroaryl chlorides.[7] Cesium carbonate (Cs₂CO₃) is a moderately strong base with good solubility in organic solvents, which facilitates the reaction for a wide range of amine nucleophiles, including those with sensitive functional groups.[9][16]

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube or sealed vial, add this compound (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and Xantphos (0.04 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.

  • Under a positive flow of Argon, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.).

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Add the desired amine (1.1-1.3 equiv.). If the amine is a solid, it can be added in step 1.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 4-amino-8-methoxyquinazoline derivative.

Data Summary and Optimization

The following tables summarize typical reaction conditions and provide a starting point for optimization. Yields are representative and will vary based on the specific coupling partners used.

Table 1: Suzuki-Miyaura Coupling - Reagent Guide

Component Reagent Loading (equiv.) Rationale
Electrophile This compound 1.0 Substrate
Nucleophile Aryl/Heteroarylboronic Acid 1.1 - 1.5 Excess drives reaction to completion
Catalyst Pd(PPh₃)₄ 0.03 - 0.10 Reliable Pd(0) source
Base K₂CO₃ or Cs₂CO₃ 2.0 - 3.0 Activates boronic acid
Solvent System Dioxane/H₂O (4:1) - Ensures solubility of all components

| Temperature | 80 - 100 °C | - | Provides thermal energy for catalysis |

Table 2: Buchwald-Hartwig Amination - Reagent Guide

Component Reagent Loading (equiv.) Rationale
Electrophile This compound 1.0 Substrate
Nucleophile Primary/Secondary Amine 1.1 - 1.3 Minimizes potential side reactions
Pre-catalyst Pd₂(dba)₃ 0.01 - 0.03 Common Pd(0) source
Ligand Xantphos or XPhos 0.02 - 0.06 Bulky ligands facilitate C-N coupling
Base Cs₂CO₃ or K₃PO₄ 1.5 - 2.0 Strong, non-nucleophilic base
Solvent Dioxane or Toluene - Anhydrous, aprotic solvent

| Temperature | 100 - 120 °C | - | Required for challenging couplings |

Troubleshooting and Key Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure truly anhydrous and anaerobic conditions. The Pd(0) catalyst is sensitive to oxygen. Degas solvents thoroughly.

    • Poor Reagent Quality: Use freshly purchased or purified boronic acids. Boronic acids can dehydrate to form unreactive boroxines over time.

    • Insufficient Base: For Buchwald-Hartwig reactions, if a weaker base like K₂CO₃ fails, switch to a stronger base like K₃PO₄ or NaOtBu (use with caution for base-sensitive substrates).

  • Side Reactions:

    • Hydrodechlorination: The replacement of the chlorine atom with hydrogen can occur, especially at high temperatures or if a source of hydride is present. Lowering the temperature or changing the ligand may help.

    • Homocoupling of Boronic Acid: This side reaction in Suzuki couplings can be minimized by ensuring efficient degassing and using the correct stoichiometry.

Conclusion

The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective and versatile methods for the functionalization of this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize diverse libraries of 4-aryl- and 4-amino-8-methoxyquinazoline derivatives. The protocols and insights provided in this application note serve as a robust foundation for chemists in the pharmaceutical and agrochemical industries to accelerate their research and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Vetticatt, M. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling.
  • Aljamali, N. M. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • National Institutes of Health. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC.
  • National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC.
  • SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.

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Application Notes and Protocols for the Synthesis of 4-Aryl-8-Methoxyquinazolines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold and the Power of Suzuki-Miyaura Coupling

The quinazoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with significant biological activity.[1][2][3] Notably, 4-substituted quinazoline derivatives have been extensively investigated as potent kinase inhibitors, leading to the development of several FDA-approved anticancer drugs such as gefitinib and erlotinib.[2] The introduction of an aryl group at the 4-position of the quinazoline ring is a key modification that often imparts or enhances this therapeutic potential. The methoxy group at the 8-position can also play a crucial role in modulating the pharmacological properties of these molecules.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[6][7][8] Its advantages are numerous, including mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[6][7][9] This makes it an ideal strategy for the late-stage functionalization of complex molecules in drug discovery programs.

This application note provides a comprehensive guide to the synthesis of 4-aryl-8-methoxyquinazolines, leveraging the efficiency and reliability of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-halo-8-methoxyquinazoline (typically a chloro or bromo derivative) to form a Pd(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this step.[10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 4-aryl-8-methoxyquinazoline product, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar'-Pd(II)L_n-X (Ar' = 8-methoxyquinazolinyl) OxAdd->PdII_halide Ar'-X Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl Ar'-Pd(II)L_n-Ar Transmetal->PdII_aryl [Ar-B(OH)₃]⁻ RedElim Reductive Elimination PdII_aryl->RedElim Product Ar'-Ar (4-Aryl-8-methoxyquinazoline) RedElim->Product Product->Pd0 Regeneration Reactant_halide Ar'-X (4-Halo-8-methoxyquinazoline) Reactant_boronic Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Reactant_boronic->Boronate Base Base (e.g., K₂CO₃) Base->Reactant_boronic Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Representative 4-Aryl-8-Methoxyquinazoline

This protocol details the synthesis of 4-(4-methoxyphenyl)-8-methoxyquinazoline from 4-chloro-8-methoxyquinazoline and 4-methoxyphenylboronic acid. The starting this compound can be prepared from the corresponding quinazolinone using reagents like phosphorus oxychloride.[11][12]

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol). Add this catalyst system to the reaction flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)-8-methoxyquinazoline.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Experimental_Workflow Start Start: Assemble Reactants, Base, and Catalyst AddSolvent Add Degassed Solvent (Dioxane/Water) Start->AddSolvent InertAtmosphere Establish Inert Atmosphere (N₂/Ar) AddSolvent->InertAtmosphere Heat Heat to Reflux (90-100 °C) InertAtmosphere->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Reaction Complete Dry Dry and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End: Pure 4-Aryl-8-methoxyquinazoline Characterize->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of reaction parameters. For challenging substrates or to improve yields, systematic optimization is recommended.[13][14][15]

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is often cost-effective and robust.[16] Pd(PPh₃)₄ can be used directly as a Pd(0) source. PdCl₂(dppf) is excellent for heteroaromatic couplings and can reduce side reactions.[17][18]
Ligand PPh₃, P(t-Bu)₃, Buchwald-type ligandsTriphenylphosphine (PPh₃) is a standard, effective ligand. Bulky, electron-rich phosphines like P(t-Bu)₃ can enhance the reactivity for less reactive chlorides.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is critical. K₂CO₃ is a good starting point.[19] Cs₂CO₃ is often more effective but also more expensive.[20][21] The base activates the boronic acid for transmetalation.[18]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.[17][21] The choice of solvent can influence reaction rates and solubility.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[19][21] Microwave heating can significantly reduce reaction times.[7][21]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of base/solvent.Ensure the catalyst is not degraded. Increase the reaction temperature. Screen different bases and solvent systems as outlined in the optimization table.
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times at high temperatures.Use carefully degassed solvents. Minimize the amount of water in the reaction. Try to reduce the reaction time, possibly by using a more active catalyst or microwave heating.
Formation of Homocoupled Byproducts Oxygen contamination, side reactions of the organoboron reagent.Ensure the reaction is maintained under a strict inert atmosphere. Use a slight excess of the boronic acid.
Difficulty in Purification Similar polarity of product and starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-8-methoxyquinazolines. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and optimization guidelines presented in this application note provide a solid foundation for the successful synthesis of this important class of compounds, facilitating further research and development in medicinal chemistry.

References

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022).
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). PMC - NIH.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Wiley Online Library.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Screening of different bases for Suzuki coupling a. (n.d.).
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.).
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (n.d.).
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (n.d.). NIH.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. (n.d.). Benchchem.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • New Potent Deuterated Methoxy of 4-Anilinoquinazoline Derivatives Targeting Eight Receptor Tyrosine Kinases: Synthesis, In Vitro, and In Silico Studies. (2025).
  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). PMC - NIH.
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.).
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a. (n.d.).
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). NIH.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed. [Link]
  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. (2022). PubMed. [Link]
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.).
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025).
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. (n.d.).
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI.

Sources

The Synthesis of N-Aryl-8-Methoxyquinazolin-4-Amines: A Detailed Guide to the Reaction of 4-Chloro-8-methoxyquinazoline with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-aryl-8-methoxyquinazolin-4-amines through the reaction of 4-chloro-8-methoxyquinazoline with a variety of aniline derivatives. We will delve into the mechanistic underpinnings of this crucial transformation, present detailed, field-proven protocols, and offer insights into reaction optimization and product characterization. The methodologies described herein are designed to be robust and reproducible, facilitating the efficient generation of novel quinazoline-based compounds for downstream applications in drug discovery and development.

Introduction: The Significance of the Quinazoline Moiety

Quinazoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[4] This versatile heterocyclic system is a key component in a multitude of approved drugs and clinical candidates, including anticancer agents that target tyrosine kinases.[1] The substitution pattern on the quinazoline ring is critical for its biological activity, with modifications at the 4-position being a common strategy for developing novel therapeutic agents.[1] The synthesis of 4-anilinoquinazolines, in particular, has been a major focus, leading to the development of potent enzyme inhibitors.[5]

The reaction between a 4-chloroquinazoline and an aniline derivative is a primary method for forging the crucial C-N bond that defines this class of compounds. This application note specifically addresses the use of this compound as the electrophilic partner. The methoxy group at the 8-position can significantly influence the electronic properties of the quinazoline ring and provide a handle for further structural modifications, making this a particularly interesting starting material for generating diverse chemical libraries.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core transformation discussed is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the aniline derivative acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride leaving group.

The reactivity of the 4-position of the quinazoline ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms within the pyrimidine ring, which withdraw electron density.[6] The reaction typically proceeds through a stepwise mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7]

SNAr_Mechanism Quinazoline This compound Meisenheimer Meisenheimer Complex Quinazoline->Meisenheimer + Nu-H (Nucleophilic Attack) Aniline Aniline Derivative (Nu-H) Aniline->Meisenheimer Product N-Aryl-8-methoxy- quinazolin-4-amine Meisenheimer->Product - H⁺ (Proton Transfer) HCl HCl Meisenheimer->HCl - Cl⁻ (Loss of Leaving Group)

Caption: Generalized SNAr reaction mechanism.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity of the Aniline: Electron-donating groups on the aniline ring increase its nucleophilicity and generally accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and may require more forcing conditions.

  • Solvent: Polar aprotic solvents like isopropanol, ethanol, or THF are commonly used to facilitate the reaction.[5][8]

  • Temperature: Heating is often required to drive the reaction to completion, with reflux temperatures being typical.

  • Presence of a Base: While the reaction can sometimes proceed without an external base, the addition of a non-nucleophilic base can be beneficial to neutralize the HCl generated, preventing protonation of the aniline nucleophile and driving the equilibrium towards the product.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and purification of N-aryl-8-methoxyquinazolin-4-amines.

General Protocol for the Synthesis of N-(substituted-phenyl)-8-methoxyquinazolin-4-amine

This protocol is a robust starting point for the reaction of this compound with a variety of aniline derivatives.

protocol_workflow start Start reagents Combine this compound, aniline derivative, and isopropanol start->reagents reflux Reflux the reaction mixture reagents->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Collect precipitate by filtration cool->precipitate wash Wash the solid with cold isopropanol precipitate->wash dry Dry the product under vacuum wash->dry end Obtain N-Aryl-8-methoxy- quinazolin-4-amine dry->end

Caption: Experimental workflow for synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.5 eq)

  • Isopropanol (IPA) or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add the corresponding aniline derivative.

  • Add a suitable solvent such as isopropanol or ethanol. A typical concentration is 0.1-0.5 M.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold isopropanol or another suitable solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-(substituted-phenyl)-8-methoxyquinazolin-4-amine.

Microwave-Assisted Synthesis for Accelerated Reaction Times

For library synthesis or when faster reaction times are desired, microwave-assisted synthesis can be a powerful alternative.[5]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • THF/Water (1:1) mixture

  • Microwave synthesis vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine this compound and the aniline derivative.

  • Add a 1:1 mixture of THF and water.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction as described in the general protocol (precipitation, filtration, washing, and drying).

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-aryl-8-methoxyquinazolin-4-amines.

Aniline DerivativeReaction ConditionsTime (h)Yield (%)Reference
3-EthynylanilineIsopropanol, reflux1590[8]
3-Chloro-4-fluoroanilineIsopropanol, reflux~1264[8]
4-MethoxyanilineMethanol, stir at RT24-[9]
Various N-methylanilinesTHF/H₂O (1:1), microwave0.17-263-96[5]

Note: Yields are highly dependent on the specific aniline derivative and reaction scale. The provided data should be used as a general guideline.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As an indicator of purity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can also be beneficial. For unreactive anilines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, may be a more suitable approach, although this requires different reaction conditions including a palladium catalyst, a ligand, and a strong base.[10][11][12]

  • Incomplete Reaction: Ensure the reagents are pure and the solvent is anhydrous (if necessary). Increasing the stoichiometry of the aniline derivative can also help drive the reaction to completion.

  • Purification Challenges: If the product does not precipitate cleanly, column chromatography on silica gel is a standard method for purification.

Conclusion

The reaction of this compound with aniline derivatives is a fundamental and versatile method for the synthesis of a wide array of N-aryl-8-methoxyquinazolin-4-amines. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the discovery and development of novel quinazoline-based therapeutics.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 509. [Link]
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(19), 6477. [Link]
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  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 1. [Link]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). Medicinal Chemistry Research, 23(7), 2831-2854. [Link]
  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744. [Link]
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (2018). New Journal of Chemistry, 42(18), 15065-15074. [Link]
  • Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (2007).
  • Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. (2003). ARKIVOC, 2003(13), 119-129. [Link]
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]
  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules, 28(13), 5129. [Link]
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry, 10, 886369. [Link]
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2020). Journal of Physical Organic Chemistry, 33(11), e4108. [Link]
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Organic Process Research & Development, 11(5), 813-816. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2020). University of Nottingham. [Link]
  • The optimization of amination of quinazoline 1a. (2021).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 2598-2607. [Link]
  • Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. (2011).
  • Facile Synthesis of Key Intermediates of Tinib Drugs, N-Arylquinazolin-4-amines. (2021). Chinese Pharmaceutical Journal, 56(18), 1481-1487. [Link]
  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). Medical Research Archives, 5(5). [Link]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry, 16, 2598-2607. [Link]
  • Condition Optimization for Buchwald-Hartwig Reactions. (2022). YouTube. [Link]
  • The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. (n.d.). Synthonix. [Link]
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (2017). Beilstein Journal of Organic Chemistry, 13, 1683-1688. [Link]
  • N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2574. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]
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Application Note: Comprehensive Characterization of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-Chloro-8-methoxyquinazoline (CAS No. 154288-09-2), a key intermediate in pharmaceutical synthesis.[1] Given the importance of structural verification and purity assessment in drug development, this document outlines robust protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The methodologies are designed to provide orthogonal data points, ensuring a high degree of confidence in the identity, purity, and integrity of the compound. This guide is intended for researchers, analytical scientists, and professionals in drug discovery and development.

Introduction: The Significance of this compound

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure is a scaffold for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The precise substitution pattern, featuring a chloro group at the 4-position and a methoxy group at the 8-position, is critical for its reactivity and subsequent utility in forming more complex drug candidates.

Accurate and thorough analytical characterization is paramount. It ensures the correct molecular structure, quantifies purity, and identifies any potential impurities that could impact the safety and efficacy of the final active pharmaceutical ingredient (API). This note details the foundational analytical techniques required to establish a complete quality profile of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 154288-09-2[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Appearance Off-white solid[1]
Boiling Point 322.97 °C (Predicted)[1]
Density 1.333 g/cm³ (Predicted)[1]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Rationale for NMR Analysis

For this compound, ¹H NMR is expected to reveal the number of distinct protons, their connectivity through spin-spin coupling, and their electronic environment. The aromatic protons will appear in a characteristic region, and the methoxy protons will be a distinct singlet. ¹³C NMR will confirm the number of carbon atoms and provide insight into their hybridization and bonding.

Predicted NMR Data

While experimental spectra for this specific molecule are not widely published, spectral data can be reliably predicted based on established chemical shift principles and data from analogous quinazoline structures.[3] The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm)
H-2~8.8
H-5~7.9
H-6~7.5
H-7~7.8
OCH₃~4.1

Predictions are based on cheminformatic models and data from similar quinazoline systems. Actual values may vary.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve 5-10 mg in CDCl₃ with TMS Acq_H1 ¹H NMR Acquisition (16 Scans) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (1024 Scans) Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Structural Elucidation (Chemical Shifts, Coupling) Proc->Analysis MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Data Analysis Prep Prepare dilute solution (~1 mg/mL in MeOH) Acq Infuse into ESI source Full Scan (m/z 50-500) Prep->Acq Analysis Confirm [M+H]⁺ Verify Isotopic Pattern Calculate Elemental Composition Acq->Analysis

Caption: Workflow for molecular weight confirmation by HRMS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds and for quantifying impurities. [4]A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products. [5]

Rationale for HPLC Method Development

A reverse-phase HPLC method is generally suitable for aromatic heterocyclic compounds like this compound. [6]The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, with good resolution from any potential impurities.

Protocol: Reverse-Phase HPLC Method Development
  • Column Selection:

    • Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Detector:

    • Use a UV-Vis detector. Determine the λmax of this compound by scanning a dilute solution (e.g., 200-400 nm). Set the detection wavelength at the λmax for optimal sensitivity.

  • Method Optimization (Gradient Elution):

    • Start with a broad gradient to determine the approximate elution time (e.g., 5% to 95% B over 20 minutes).

    • Refine the gradient around the elution time of the main peak to achieve better separation of impurities.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water). The diluent should be miscible with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of HPLC Workflow

HPLC_Workflow A Column & Mobile Phase Selection (C18, A: H₂O+0.1% FA, B: ACN) C Instrument Setup (Flow: 1 mL/min, Temp: 30°C, UV at λmax) A->C B Sample Preparation (Dissolve & Filter) B->C D Gradient Optimization (Separate all components) C->D E Data Analysis (Calculate % Purity by Area) D->E

Caption: Workflow for HPLC purity analysis.

Elemental Composition Verification

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. [7]This technique is a fundamental test of purity and serves as an orthogonal confirmation of the compound's empirical formula. [3][8]

Rationale for Elemental Analysis

The experimentally determined percentages of carbon, hydrogen, and nitrogen should agree with the theoretical values calculated from the molecular formula (C₉H₇ClN₂O) within a narrow margin (typically ±0.4%). [7]This confirms that the sample is pure and has the correct elemental makeup.

Theoretical vs. Experimental Data
ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C) 55.5455.54 ± 0.4
Hydrogen (H) 3.633.63 ± 0.4
Nitrogen (N) 14.3914.39 ± 0.4
Chlorine (Cl) 18.21-
Oxygen (O) 8.22-

Note: Standard CHN analyzers do not measure chlorine or oxygen directly. Oxygen is often calculated by difference.

Protocol: Combustion Analysis
  • Instrumentation: Use a modern CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry, pure compound into a tin capsule.

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. [9][10]This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The combustion gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Visualization of Elemental Analysis Workflow

EA_Workflow A Weigh ~2 mg of sample B Flash Combustion in O₂ atmosphere A->B C Gas Separation (GC Column) B->C D Detection (TCD) C->D E Calculate %C, %H, %N D->E

Caption: Workflow for elemental analysis by combustion.

Conclusion

The analytical methods detailed in this application note—NMR, MS, HPLC, and Elemental Analysis—provide a comprehensive and orthogonal framework for the characterization of this compound. By following these protocols, researchers and drug development professionals can confidently verify the structure, confirm the molecular weight and formula, and accurately assess the purity of this critical pharmaceutical intermediate. Adherence to these analytical principles ensures the quality and integrity of the material, which is fundamental to the successful advancement of new drug candidates.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Inofab.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn.
  • Alshammari, M. B., et al. (2015). Crystal structure of 4-methoxyquinazoline.
  • Elemental analysis. (2023, December 19). In Wikipedia.
  • Basic principles and tests of organic element analysis. (2024, March 7). Universal Lab.
  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate.
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • HPLC Method Development Protocol. (n.d.). Scribd.
  • Steps involved in HPLC Method Development. (2017). Asian Journal of Pharmaceutical Research, 7(4), 243. [Link]
  • Method Development Guide. (2004). ZirChrom.
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020, January 20). Nature.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton.
  • 4-chloro-N-methylaniline hydrochloride. (n.d.). PubChem.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2020). PMC.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). PMC.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). PubMed.
  • This compound: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Notes and Protocols for the Use of 4-Chloro-8-methoxyquinazoline as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 4-Chloro-8-methoxyquinazoline as a reference standard in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document details the physicochemical properties, handling, and analytical applications of this key intermediate. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a systematic approach to stability testing and impurity profiling. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Critical Role of Intermediates as Reference Standards

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted therapies like tyrosine kinase inhibitors (TKIs), the control of impurities is paramount to ensure safety and efficacy.[1] this compound is a key synthetic intermediate in the production of several important TKIs.[2][3] Its presence in the final API, even at trace levels, is considered a process-related impurity that must be rigorously monitored and controlled. Therefore, a well-characterized reference standard of this compound is essential for the development and validation of analytical methods to quantify this specific impurity.[4][5]

This application note serves as a practical guide for the proper use of this compound as a reference standard. It outlines protocols for its characterization, qualification, and application in routine quality control and stability studies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 154288-09-2
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Off-white solid
Solubility Soluble in methanol, acetonitrile, DMSO. Sparingly soluble in water.General chemical knowledge
Storage Conditions 2-8°C, protected from light and moisture.

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Qualification of this compound as a Reference Standard

The qualification of a new batch of this compound as a reference standard is a critical process to ensure its identity, purity, and potency. This typically involves a multi-pronged analytical approach.

Identity Confirmation

The identity of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques.

NMR spectroscopy provides detailed information about the molecular structure.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with the expected values for the this compound structure.

MS provides information about the molecular weight and fragmentation pattern.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a suitable volatile solvent like methanol or dichloromethane.

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial hold at 100°C for 2 minutes, followed by a ramp to 280°C at 15°C/min.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300.

  • Data Analysis: Confirm the presence of the molecular ion peak (m/z 194 for ³⁵Cl and 196 for ³⁷Cl in a ~3:1 ratio) and a fragmentation pattern consistent with the structure.[6]

Purity Assessment

Purity is a critical attribute of a reference standard and should be assessed using a high-resolution chromatographic technique.

HPLC is the primary technique for assessing the purity of non-volatile organic compounds.

Proposed HPLC Method for Purity Assessment:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Causality of Method Parameters:

  • The C18 column is chosen for its versatility in retaining moderately polar compounds like quinazolines.

  • A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Detection at 254 nm is selected based on the UV absorbance of the quinazoline chromophore.

The purity is typically determined by the area percentage of the main peak.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve in Acetonitrile/Water inject Inject into HPLC System prep->inject 10 µL separate Gradient Elution on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Stability Assessment of this compound

Establishing the stability of the reference standard under various conditions is crucial for defining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Forced Degradation Protocol

Objective: To generate potential degradation products and assess the stability of this compound under stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze using the stability-indicating HPLC method described below.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound (Solid and Solution) acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, RT) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Peak Purity analysis->evaluation

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products. The HPLC method proposed in section 3.2.1 should be validated for its stability-indicating properties. The key is to demonstrate that the peaks of the degradation products are well-resolved from the main peak of this compound. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.

Application in Impurity Profiling of Tyrosine Kinase Inhibitors

This compound is a known potential impurity in the synthesis of several TKIs. Its quantification is a critical part of the quality control of the final drug substance.

Example Application: Quantification of this compound in a TKI Drug Substance

Objective: To quantify the levels of this compound in a batch of a TKI API.

Protocol:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the TKI drug substance in the diluent to a final concentration of 10 mg/mL.

  • HPLC Analysis: Analyze the calibration standards and the sample solution using the validated stability-indicating HPLC method.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve and calculate its content in the TKI drug substance as a percentage (w/w).

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the robust quality control of TKI drug substances. This application note provides a comprehensive set of protocols and scientific justifications to guide researchers in the proper qualification, handling, and application of this critical reference material. Adherence to these guidelines will contribute to ensuring the safety and quality of pharmaceutical products.

References

  • Veeprho. (n.d.). Lapatinib Impurities and Related Compound.
  • Navas, M. J., et al. (2021). Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis.
  • NIST. (n.d.). 4-Chloroquinoline. NIST WebBook.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
  • Veeprho. (n.d.). Gefitinib Impurity 4.
  • Boyle, R. G., et al. (2014). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PMC - NIH.
  • da Silva, A. C. S., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • El-Gendy, M. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Dai, T. V., et al. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE.
  • Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers.
  • Li, Y., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PMC - NIH.
  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
  • PubChem. (n.d.). 4-Chloroquinolin-8-ol.
  • Zhang, X., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. PubMed.
  • Li, J., et al. (2016). Study on Synthetic Process of Vandetanib. ResearchGate.
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-2-methylquinoline.
  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • NIST. (n.d.). 4-Chloroquinoline. NIST WebBook.
  • Chen, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • LookChem. (n.d.). 8-Hydroxyquinoline for pharmaceutical intermediates.
  • PubChem. (n.d.). 4-Chloro-4'-methoxychalcone.

Sources

Derivatization of 4-Chloro-8-methoxyquinazoline for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

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Defining Search Queries

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Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-8-Methoxyquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinazoline Scaffold and the Advent of Microwave Synthesis

The 4-aminoquinazoline framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous clinically approved therapeutics.[1][2] These compounds are particularly prominent as kinase inhibitors, including several generations of Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology, such as gefitinib and erlotinib.[3] The substitution pattern on the quinazoline ring dictates the molecule's biological activity and pharmacological properties. The 8-methoxy substitution, in particular, can influence the molecule's conformation and interaction with target proteins, making the development of efficient synthetic routes to 4-amino-8-methoxyquinazolines a topic of significant interest for researchers in drug development.

Traditionally, the synthesis of these heterocyclic systems has involved multi-step procedures requiring long reaction times and often harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative.[4][5][6][7] Microwave irradiation provides rapid, uniform, and localized heating of the reaction mixture, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[5][8] This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents.[4][6]

This application note provides a detailed protocol for the microwave-assisted synthesis of 4-amino-8-methoxyquinazolines, highlighting the technical rationale behind the experimental choices and offering insights for researchers, scientists, and drug development professionals.

The Synthetic Strategy: A Two-Step, One-Pot Approach

The synthesis of 4-amino-8-methoxyquinazolines can be efficiently achieved through a two-step process, often performed in a "one-pot" fashion without the isolation of the intermediate. The strategy begins with the readily available starting material, 2-amino-3-methoxybenzonitrile.

Step 1: Formation of the Formamidine Intermediate

The first step involves the reaction of 2-amino-3-methoxybenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, N'-(2-cyano-3-methoxyphenyl)-N,N-dimethylformamidine. The amino group of the benzonitrile acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA, leading to the formation of the formamidine with the elimination of two equivalents of methanol. This intermediate is typically not isolated and is carried forward to the next step.

Step 2: Microwave-Assisted Cyclization and Amination

The crucial ring-closing and amination step is facilitated by microwave irradiation. The formamidine intermediate, in the presence of an amine source (such as ammonium chloride or an amine in an acidic medium), undergoes an intramolecular cyclization. The reaction is believed to proceed through a Dimroth rearrangement, a type of heterocyclic rearrangement where an endocyclic and an exocyclic nitrogen atom exchange places.[9] The microwave energy efficiently drives this transformation, leading to the rapid formation of the stable 4-amino-8-methoxyquinazoline ring system.

Reaction Mechanism and Experimental Rationale

The overall transformation is a well-orchestrated cascade of reactions. The rationale behind the choice of reagents and conditions is crucial for the success of the synthesis.

Causality Behind Experimental Choices:

  • Starting Material: 2-amino-3-methoxybenzonitrile possesses the necessary functionalities in the correct ortho-relationship for the desired cyclization: an amino group to initiate the reaction and a nitrile group to participate in the ring closure. The methoxy group at the 3-position ultimately becomes the 8-methoxy substituent in the final product.

  • DMF-DMA: This reagent serves as a one-carbon electrophile, providing the carbon atom that will become C4 of the quinazoline ring. Its high reactivity allows the first step to proceed under relatively mild conditions.

  • Amine Source and Acid: In the second step, an amine source is required to introduce the amino group at the 4-position. Ammonium chloride is a convenient source of ammonia. The presence of an acid, such as acetic acid, catalyzes the cyclization and facilitates the Dimroth rearrangement.

  • Microwave Irradiation: Microwaves selectively heat polar molecules in the reaction mixture, leading to a rapid increase in temperature and a significant acceleration of the reaction rate compared to conventional heating methods.[5] This is particularly effective for the cyclization and rearrangement steps, which often have a significant activation energy barrier.

Visualizing the Reaction Mechanism:

G cluster_step1 Step 1: Formamidine Formation cluster_step2 Step 2: Microwave-Assisted Cyclization A 2-Amino-3-methoxybenzonitrile C N'-(2-cyano-3-methoxyphenyl)-N,N-dimethylformamidine (Intermediate) A->C Nucleophilic Attack B DMF-DMA B->C Electrophile D Intermediate (C) F Intramolecular Cyclization D->F Microwave Irradiation E Amine Source (e.g., NH4Cl) E->F G Dimroth Rearrangement F->G H 4-Amino-8-methoxyquinazoline (Final Product) G->H

Caption: Overall workflow for the two-step synthesis.

Detailed Mechanistic Pathway:

The mechanism of the crucial cyclization step is believed to involve the following key transformations:

G Intermediate Formamidine Intermediate Protonation Protonation of Nitrile Intermediate->Protonation + H+ Cyclization Intramolecular Nucleophilic Attack (Amino group on protonated nitrile) Protonation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Rearrangement Dimroth Rearrangement Intermediate Tautomerization->Rearrangement Final_Product 4-Amino-8-methoxyquinazoline Rearrangement->Final_Product - H+

Caption: Key steps in the cyclization and rearrangement mechanism.

Experimental Protocols

Materials and Equipment:

  • 2-Amino-3-methoxybenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium chloride

  • Acetic acid

  • Ethanol

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel)

Protocol 1: Microwave-Assisted Synthesis of 4-Amino-8-methoxyquinazoline

This protocol is adapted from established procedures for the synthesis of analogous 4-aminoquinazolines.[9][10][11]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-methoxybenzonitrile (1.0 mmol, 148.2 mg).

  • Intermediate Formation: To the vial, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 143.0 mg, 1.2 eq).

  • Initial Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 15 minutes.

  • Addition of Cyclization Reagents: After cooling the vial to room temperature, add ammonium chloride (2.0 mmol, 107.0 mg, 2.0 eq) and glacial acetic acid (2.0 mL).

  • Microwave Cyclization: Reseal the vial and irradiate in the microwave reactor at 150°C for 20 minutes.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing 20 mL of ice-water. Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-amino-8-methoxyquinazoline.

Data Presentation: A Comparative Overview

The primary advantages of microwave-assisted synthesis are the significant reduction in reaction time and often an improvement in yield compared to conventional heating methods. The following table provides a comparative summary based on typical results for the synthesis of 4-aminoquinazolines.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 8 - 24 hours15 - 30 minutes
Typical Yield 60 - 75%85 - 95%
Energy Consumption HighLow[5][8]
Product Purity Often requires extensive purificationGenerally higher purity, simpler work-up[8][12]
Reproducibility Can be variableHigh[8]

Conclusion and Future Perspectives

The microwave-assisted synthesis of 4-amino-8-methoxyquinazolines represents a highly efficient, rapid, and environmentally conscious approach for accessing this important heterocyclic scaffold. The protocol detailed in this application note provides a robust and reproducible method for researchers in academic and industrial settings. The significant reduction in reaction time and improved yields make this technique particularly valuable for the rapid generation of compound libraries for drug discovery programs.

Future work in this area could focus on expanding the substrate scope to include a wider variety of substituted 2-aminobenzonitriles and exploring the use of alternative, even greener, solvents and catalysts. The continued development of microwave-assisted methodologies will undoubtedly play a crucial role in advancing the field of medicinal chemistry and accelerating the discovery of new therapeutic agents.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • Microwave assisted green organic synthesis. (2024, November 21).
  • Amrutkar, et al. (n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (n.d.). ProQuest.
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025, August 7).
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers in Chemistry.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Center for Biotechnology Information.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023, July 10). National Institutes of Health.
  • Pharmacologic actions of 4-aminoquinoline compounds. (n.d.). PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). PubMed.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (n.d.). National Center for Biotechnology Information.
  • 4-aminoquinazoline-based drugs. (n.d.). ResearchGate.
  • The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. (2020, May 13). PubMed.
  • Microwave enhanced synthesis of 4-aminoquinazolines | Request PDF. (2025, August 6). ResearchGate.
  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006, April 10). PubMed.
  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.
  • Plausible mechanism for cyclization of amino alcohols using TBAC and DMC. (n.d.).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
  • Rapid synthesis and antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation. (2012, June 1). PubMed.
  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2- d ]pyrimidin-4-ylamine Derivatives by Microwave Irradiation | Request PDF. (2025, August 10). ResearchGate.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.).
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (n.d.). MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7).
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023, August 14). National Institutes of Health.
  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. (n.d.). National Institutes of Health.
  • Intramolecular cyclization of N -cyano sulfoximines by N–CN bond activation. (2023, August 4).
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Center for Biotechnology Information.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 4-Chloro-8-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. As an electron-rich heteroaryl chloride, this compound presents unique hurdles to achieving high yields and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a rationale.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

A1: Low to no product formation with an electron-rich aryl chloride like this compound almost always points to a problem with the first step of the catalytic cycle: oxidative addition.[1][2] This step, where the palladium catalyst inserts into the carbon-chlorine bond, is notoriously slow for electron-rich and sterically hindered substrates.

Here is a systematic approach to diagnosing and solving this issue:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[3] The electron-donating nature of the methoxy group and the quinazoline ring deactivates the C-Cl bond towards oxidative addition.

    • Expert Recommendation: Switch to a more active, state-of-the-art catalyst system. The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the Pd(0) species and promote the difficult oxidative addition step.[4] Consider the systems outlined in the table below.

    • Causality: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species, which is essential for breaking the strong C-Cl bond. Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.[1]

  • Use a Pre-catalyst: Generating the active Pd(0) species in situ from a Pd(II) source can be inefficient.

    • Expert Recommendation: Employ a palladacycle pre-catalyst, such as an XPhos, SPhos, or RuPhos G2, G3, or G4 pre-catalyst. These are air-stable compounds that reliably and rapidly generate the active Pd(0) catalyst under mild conditions, preventing catalyst decomposition before the reaction begins.[5][6][7]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8]

    • Expert Recommendation: Your reaction setup must be rigorously purged of air. Degas your solvent(s) thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas.

Q2: My reaction is producing significant side products, primarily homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?

A2: The formation of side products indicates that a competing reaction pathway is out-pacing your desired cross-coupling.

  • Homocoupling (Ar-B(OH)₂ → Ar-Ar): This side reaction is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote homocoupling.[2] It can also occur if the transmetalation step is significantly faster than the (sluggish) oxidative addition, leading to an accumulation of organopalladium species that can react with each other.

    • Expert Recommendation:

      • Rigorous Degassing: As mentioned above, ensure your reaction is strictly anaerobic.

      • Controlled Reagent Addition: In some cases, adding the boronic acid portion-wise or via syringe pump can prevent its concentration from becoming too high early in the reaction, thus disfavoring homocoupling.

      • Optimize Catalyst: A highly active catalyst that promotes fast oxidative addition will keep the concentration of unreacted boronic acid lower, reducing the likelihood of homocoupling.[3]

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or certain bases.[8][9]

    • Expert Recommendation:

      • Use Potassium Phosphate (K₃PO₄): This base is often cited as being effective while minimizing protodeboronation compared to stronger bases like hydroxides.

      • Use Boronic Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)). These are significantly more resistant to protodeboronation.[7][10]

      • Minimize Water: While a small amount of water is often necessary to solubilize the base, excess water can promote this side reaction. Use a precisely controlled solvent system like dioxane/H₂O (e.g., 10:1 ratio).

Frequently Asked Questions (FAQs)
Q: Which specific catalyst/ligand system should I choose for this compound?

A: For a challenging electron-rich heteroaryl chloride, your primary candidates should be palladium pre-catalysts complexed with bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands").

Catalyst/Ligand SystemKey CharacteristicsWhen to Use
XPhos Pd G2/G3 Highly active and versatile. Excellent for many heteroaryl chloride couplings.[5]A robust first choice for screening.
SPhos Pd G2/G3 Often provides superior results for highly electron-rich or sterically hindered substrates.[4][7]Use if XPhos gives suboptimal yields.
RuPhos Pd G3/G4 Particularly effective for couplings involving nitrogen-containing heterocycles.A strong candidate for the quinazoline core.
Pd₂(dba)₃ + cataCXium® A An N-heterocyclic carbene (NHC) based system. Can be very effective for aryl chlorides.[11]An alternative to phosphine ligands if they fail.

This data is compiled for illustrative purposes. Direct comparison under your specific reaction conditions is recommended.

Q: How do I select the optimal base and solvent?

A: The base and solvent are not independent variables; they form a system that must work together to facilitate the reaction.

  • Base Selection: The role of the base is to activate the boronic acid by forming an "ate" complex [R-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation.[12][13][14]

    • Strong, Non-nucleophilic Bases: For difficult couplings, K₃PO₄ or Cs₂CO₃ are the preferred choices.[15] They are strong enough to promote "ate" complex formation without causing significant hydrolysis of the substrate or promoting other side reactions. Weaker bases like Na₂CO₃ are often insufficient for activating the C-Cl bond.

  • Solvent Selection: The solvent must solubilize the organic substrates, the catalyst, and the base-boronic acid complex.

    • Aprotic Ethers: 1,4-Dioxane and THF are excellent choices.

    • Aromatic Hydrocarbons: Toluene is also widely used and can be beneficial at higher temperatures.

    • Aqueous Mixtures: A common and effective system is a mixture like Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O . The water helps to dissolve the inorganic base (especially K₃PO₄), accelerating the reaction.[5][16] However, as noted earlier, the amount of water should be controlled to limit protodeboronation.

Q: What is the ideal reaction temperature?

A: While many modern catalyst systems can operate at lower temperatures, the inert nature of the C-Cl bond in this compound often necessitates elevated temperatures.

  • Starting Point: Begin your optimization at 80-100 °C .

  • Troubleshooting: If the reaction is sluggish, you can cautiously increase the temperature to the reflux point of the solvent (e.g., ~101 °C for dioxane, ~111 °C for toluene). Monitor for substrate/product decomposition at higher temperatures. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often allowing for shorter reaction times.[17][18]

Visualizations and Protocols
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction, highlighting the critical oxidative addition step for aryl chlorides.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle for Ar-Cl pd0 Active Pd(0)L (14e-) oa_complex trans-ArPd(II)(Cl)L pd0->oa_complex Oxidative Addition (Rate-Limiting Step) transmetal_complex ArPd(II)(OR)L oa_complex->transmetal_complex Metathesis (with Base) diaryl_complex cis-ArPd(II)Ar'L transmetal_complex->diaryl_complex Transmetalation diaryl_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) diaryl_complex->re_product ar_x Ar-Cl (this compound) ar_x->pd0 boronic Ar'-B(OH)₂ + Base boronic->transmetal_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl).

Troubleshooting Workflow

Use this decision tree to systematically address low-yielding reactions.

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield or No Reaction q_catalyst Using bulky, e⁻-rich ligand/pre-catalyst? start->q_catalyst q_base Base is K₃PO₄ or Cs₂CO₃? q_catalyst->q_base Yes a_catalyst ACTION: Switch to XPhos/SPhos Pd G3 or similar system. q_catalyst->a_catalyst No q_reagents Reagents fresh? System fully inert? q_base->q_reagents Yes a_base ACTION: Screen K₃PO₄ and Cs₂CO₃ in Dioxane/H₂O. q_base->a_base No q_conditions Temp ≥ 80 °C? Sufficient time? q_reagents->q_conditions Yes a_reagents ACTION: Use fresh boronic acid (or ester). Thoroughly degas solvents. q_reagents->a_reagents No a_conditions ACTION: Increase temperature to 100-110 °C. Consider microwave heating. q_conditions->a_conditions No end_node Optimized Reaction q_conditions->end_node Yes a_catalyst->q_base a_base->q_reagents a_reagents->q_conditions a_conditions->end_node

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions of aryl chlorides.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 1–2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium pre-catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[19]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 4–24 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-8-methoxyquinazoline.

References
  • Title: Suzuki reaction Source: Wikipedia URL:[Link]
  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Wiley Online Library URL:[Link]
  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – A European Journal URL:[Link]
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry URL:[Link]
  • Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: The Journal of Physical Chemistry B URL:[Link]
  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL:[Link]
  • Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings Source: ResearchG
  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Synlett URL:[Link]
  • Title: Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water Source: SciSpace by Typeset URL:[Link]
  • Title: Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH National Center for Biotechnology Inform
  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]
  • Title: Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism Source: ACS Public
  • Title: Effect of solvent on the Suzuki reaction Source: ResearchG
  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
  • Title: Optimization of the Suzuki-Miyaura Cross-coupling Source: ResearchG
  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL:[Link]
  • Title: Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides Source: ResearchG
  • Title: Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL:[Link]
  • Title: New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Organic Letters URL:[Link]
  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL:[Link]
  • Title: Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
  • Title: Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation Source: Journal of the American Chemical Society URL:[Link]
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH National Center for Biotechnology Inform
  • Title: 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach Source: ResearchG
  • Title: Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids Source: Asian Journal of Chemistry URL:[Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the expertise to achieve consistent and high-yield results.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the critical chlorination step of 8-methoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃).

Issue 1: Low or No Yield of this compound

Question: I am getting a very low yield of my target product after the chlorination reaction and workup. My TLC analysis of the reaction mixture showed product formation, but it seems to be lost during isolation. What could be the problem?

Answer: This is a common issue, and the most likely culprit is the hydrolysis of the 4-chloro-quinazoline product back to the starting 8-methoxyquinazolin-4(3H)-one during the workup. The 4-chloro position on the quinazoline ring is highly susceptible to nucleophilic attack, especially by water, under neutral or basic conditions.

Root Causes & Solutions:

Possible Cause Explanation Recommended Solution
Product Hydrolysis During Workup The 4-chloro group is a good leaving group, and the product can readily hydrolyze back to the more stable quinazolinone when exposed to water or basic solutions (e.g., NaHCO₃, Na₂CO₃) used for neutralization.Workup under strictly anhydrous or acidic conditions. After quenching the reaction with ice, immediately extract the product with a water-immiscible organic solvent like dichloromethane (DCM) or chloroform. Wash the organic layer with cold, dilute HCl and then with brine to remove any remaining aqueous base. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
Incomplete Chlorination The reaction may not have gone to completion, leaving unreacted starting material.Ensure sufficient excess of POCl₃. A 5-10 fold excess of POCl₃ is typically recommended. Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is completely consumed. Refluxing for 2-4 hours is a common practice.[1]
Poor Quality Starting Material Impurities in the 8-methoxyquinazolin-4(3H)-one can interfere with the reaction.Purify the starting material. Ensure the 8-methoxyquinazolin-4(3H)-one is pure and dry before use. Recrystallization is a common purification method.

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield of this compound check_tlc TLC shows product formation in reaction mixture? start->check_tlc hydrolysis Likely product hydrolysis during workup. check_tlc->hydrolysis Yes incomplete_rxn Incomplete chlorination. check_tlc->incomplete_rxn No solution_hydrolysis Modify workup: - Anhydrous/acidic conditions - Immediate extraction - Thorough drying hydrolysis->solution_hydrolysis solution_incomplete Optimize reaction: - Increase POCl3 excess - Increase reaction time/temp - Monitor by TLC incomplete_rxn->solution_incomplete

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of a Persistent Impurity with a Similar Polarity to the Product

Question: I am observing an impurity in my final product that is difficult to remove by column chromatography. What could this be and how can I avoid it?

Answer: A common and often difficult-to-separate impurity is the "pseudodimer," which can form from the reaction of a phosphorylated intermediate with the unreacted starting material.

Root Causes & Solutions:

Possible Cause Explanation Recommended Solution
Pseudodimer Formation At lower temperatures, POCl₃ reacts with the quinazolinone to form phosphorylated intermediates. These intermediates can then react with another molecule of the starting quinazolinone to form a dimeric byproduct.Control the reaction temperature. The formation of pseudodimers is suppressed at higher temperatures. It is often recommended to heat the reaction mixture to 70-90°C to ensure the clean conversion of the phosphorylated intermediates to the desired chloroquinazoline.
Over-chlorination Although less common for the quinazoline ring itself, highly activated aromatic systems can undergo chlorination on the benzene ring, especially in the presence of certain catalysts or at very high temperatures. The electron-donating methoxy group could potentially activate the ring towards electrophilic substitution.Maintain a controlled reaction temperature. Avoid excessively high temperatures or prolonged reaction times. The use of POCl₃ without additional, more aggressive chlorinating agents like PCl₅ can also minimize this side reaction.

Reaction Pathway: Main Reaction vs. Pseudodimer Formation

G cluster_0 Main Reaction Pathway cluster_1 Side Reaction Pathway start_main 8-Methoxyquinazolin-4(3H)-one intermediate Phosphorylated Intermediate start_main->intermediate + POCl3 (low temp) product This compound intermediate->product Heat (70-90°C) start_side 8-Methoxyquinazolin-4(3H)-one intermediate_side Phosphorylated Intermediate start_side->intermediate_side + POCl3 (low temp) dimer Pseudodimer intermediate_side->dimer + Starting Material (low temp)

Caption: Competing reaction pathways in the chlorination of quinazolinones.

Frequently Asked Questions (FAQs)

Q1: Is the 8-methoxy group stable under the chlorination conditions with POCl₃? Could demethylation occur?

A1: The methoxy group on the quinazoline ring is generally stable under the standard conditions used for chlorination with POCl₃. While demethylation of aryl methyl ethers can occur with stronger Lewis acids or under more forcing conditions, POCl₃ is not typically aggressive enough to cause significant demethylation in this context. However, if you observe the formation of an 8-hydroxy-4-chloroquinazoline byproduct, you could consider using milder chlorinating agents or reducing the reaction temperature and time.

Q2: What is the role of DMF as a catalyst in this reaction?

A2: When N,N-dimethylformamide (DMF) is added to phosphorus oxychloride (POCl₃), it forms the Vilsmeier reagent, which is a chloromethyliminium salt. This reagent is a more reactive electrophile than POCl₃ alone and can facilitate the chlorination of the quinazolinone. The use of catalytic DMF can often allow for milder reaction conditions and improved yields.

Q3: My crude product is a dark, oily residue. How can I best purify it?

A3: A dark, oily crude product often indicates the presence of polymeric byproducts or residual POCl₃. After carefully quenching the reaction and performing an extraction, it is crucial to thoroughly remove the solvent. If the product is a solid, trituration with a non-polar solvent like hexanes or diethyl ether can help to remove some impurities and induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective purification method. If the product remains an oil, column chromatography on silica gel using a gradient of a non-polar eluent (e.g., hexanes) and a moderately polar eluent (e.g., ethyl acetate) is recommended.

Q4: What are the best practices for handling POCl₃ safely?

A4: Phosphorus oxychloride is a highly corrosive and water-reactive substance. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. When quenching the reaction, do so slowly and carefully by adding the reaction mixture to ice, as the reaction with water is highly exothermic.

Experimental Protocols

Protocol 1: Synthesis of 8-methoxyquinazolin-4(3H)-one (Precursor)

This protocol outlines a common method for the synthesis of the quinazolinone precursor from 2-amino-3-methoxybenzoic acid.

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (5-10 eq).

  • Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 8-methoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 8-methoxyquinazolin-4(3H)-one using phosphorus oxychloride.

Materials:

  • 8-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution (optional, for careful neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 8-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul, 15(2), 146-154. [Link]
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(4), 1642-1649. [Link]
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(4), 888-897. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-8-methoxyquinazoline. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for obtaining high-purity material through recrystallization. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount for successful downstream applications.[1][2][3] This guide is designed to be a practical bench-top resource, blending established chemical principles with field-proven insights to address the specific challenges encountered with this heterocyclic compound.

Core Concepts: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility.[4] The ideal recrystallization solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at a low temperature. Impurities, ideally, should either be insoluble in the hot solvent or remain completely soluble in the cold solvent. For heterocyclic compounds like quinazolines, which can be prone to specific interactions, selecting the right solvent system is the most critical step for a successful purification.[5][6]

Experimental Protocol: Recrystallization of this compound

This section details a comprehensive, step-by-step methodology for the purification of this compound. The protocol is designed as a self-validating system, incorporating analytical checks to ensure purity.

Workflow Overview

The following diagram illustrates the logical workflow for the recrystallization process, including key decision points.

Recrystallization_Workflow Crude Crude this compound SolventScreen Step 1: Solvent Screening Crude->SolventScreen Dissolve Step 2: Dissolution in Minimum Hot Solvent SolventScreen->Dissolve ColorCheck Solution Clear? Dissolve->ColorCheck Charcoal Step 3 (Optional): Decolorize with Activated Charcoal ColorCheck->Charcoal No (Colored) HotFilter Step 4: Hot Gravity Filtration ColorCheck->HotFilter Yes Charcoal->HotFilter Cool Step 5: Slow Cooling & Crystallization HotFilter->Cool Isolate Step 6: Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Step 7: Wash with Ice-Cold Solvent Isolate->Wash Dry Step 8: Dry Crystals Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure TLC Purity Check (TLC/HPLC/Melting Point) Pure->TLC

Caption: Recrystallization workflow for this compound.

Materials & Properties
ParameterValueSource
Compound Name This compound[7]
CAS Number 154288-09-2[7][8]
Molecular Formula C₉H₇ClN₂O[7]
Molecular Weight 194.62 g/mol [7]
Appearance Off-white to solid[2][9]
Melting Point 272-275 °C (lit.)[10]
Step-by-Step Methodology

Step 1: Solvent Selection (The Critical First Step) The choice of solvent is paramount. An ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[4][11] Given the moderate polarity of the quinazoline core, several options should be screened.

  • Procedure:

    • Place ~20-30 mg of your crude this compound into separate test tubes.

    • Add a potential solvent (see table below) dropwise at room temperature, vortexing after each addition, until you reach ~0.5 mL. Note the solubility.

    • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath.

    • Observe if the compound fully dissolves. If it does, remove it from the heat and allow it to cool to room temperature, then in an ice bath.

    • A good solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.[6]

  • Suggested Solvents for Screening:

Solvent/SystemRationale
Ethanol (EtOH) A common, moderately polar solvent that is effective for many N-heterocycles.[6]
Ethyl Acetate (EtOAc) A medium polarity solvent.
Acetonitrile (ACN) A polar aprotic solvent; may be effective.
Toluene A non-polar aromatic solvent; good for compounds that crystallize well.[6]
EtOAc / Hexane A mixed-solvent system. Dissolve in minimal hot EtOAc (the "good" solvent) and add Hexane (the "poor" solvent) dropwise until turbidity persists. Re-heat to clarify and then cool.
Ethanol / Water A polar mixed-solvent system. Dissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat and cool slowly.

Step 2: Dissolution

  • Place the crude this compound in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).[12]

  • Add a stir bar and your chosen solvent. Begin heating the mixture with stirring on a hot plate.

  • Add the solvent in small portions, bringing the solution to a gentle boil between additions.

  • Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved. Adding too much solvent is the most common cause of low yield.[11][13]

Step 3 (Optional): Decolorization If your hot solution has a colored tint due to impurities, a charcoal treatment may be necessary.

  • Remove the flask from the heat source to let the boiling subside slightly.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Re-heat the solution to a boil for a few minutes. The charcoal will adsorb the colored impurities.

Step 4: Hot Gravity Filtration This step removes insoluble impurities (and charcoal, if used).

  • Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.

  • Keep the solution and the filtration apparatus hot to prevent premature crystallization in the funnel.

  • Pour the hot solution through the filter paper as quickly as possible.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

Step 5: Cooling and Crystallization The rate of cooling directly impacts crystal size and purity. Slow cooling is essential.

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wood block).[12] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

Step 6: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Use a spatula to transfer any remaining crystals.

Step 7: Washing

  • With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[11]

  • Break the vacuum immediately after the wash solvent has been pulled through to avoid dissolving the product.

Step 8: Drying

  • Allow air to be pulled through the crystals for several minutes to partially dry them.

  • Transfer the solid to a watch glass, break up any clumps, and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What do I do?

  • Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or if the concentration of the solute is too high.

    • Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.[5][13] Then, attempt to cool the solution much more slowly. Vigorous scratching of the flask's inner wall with a glass rod at the solvent's surface can help induce nucleation.[5]

    • Underlying Cause: This often indicates that the boiling point of your chosen solvent is higher than the melting point of your impure compound. While the pure compound melts at ~273°C, significant impurities can depress this melting point considerably. If the problem persists, you may need to switch to a lower-boiling point solvent system.

Question: My crystal yield is very low. Why did this happen and can I recover more product?

  • Answer: A low yield (e.g., <50%) is a frequent issue with several potential causes.

    • Cause 1: Too much solvent was used. This is the most common reason.[12][13] The compound remains dissolved in the "mother liquor" even after cooling.

      • Solution: If you have retained the filtrate (mother liquor), you can try to recover more product by boiling off some of the solvent to re-concentrate the solution and then attempting the cooling process again.[12]

    • Cause 2: Premature crystallization. The compound may have crystallized in the filter paper during hot filtration.

      • Solution: Ensure your receiving flask and funnel are adequately pre-heated before starting the hot filtration.

    • Cause 3: Washing with too much cold solvent. Using an excessive amount of solvent to wash the crystals, or using solvent that is not ice-cold, can dissolve a significant portion of your product.[11]

      • Solution: Always use a minimal amount of ice-cold solvent for washing.

Question: No crystals are forming, even after cooling in an ice bath. What's wrong?

  • Answer: This is likely due to either using far too much solvent or the solution becoming "supersaturated."[13]

    • Solution 1: Induce Crystallization. In a supersaturated solution, crystals need a nucleation site to begin growing. Try scratching the inside of the flask below the liquid level with a glass stirring rod.[11] If you have a small crystal of pure product, you can "seed" the solution by adding it.[5]

    • Solution 2: Reduce Solvent Volume. If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.[13]

Question: My final product is still colored. How do I fix this?

  • Answer: A colored product indicates the presence of persistent, likely polar, impurities.

    • Solution 1: Repeat with Charcoal. The most direct solution is to re-run the recrystallization, ensuring you include the optional activated charcoal step (Step 3) after dissolving the compound in hot solvent.[5] Be aware that charcoal can sometimes adsorb the product, so use it sparingly.

    • Solution 2: Alternative Purification. If recrystallization fails to remove the color, the impurity may have very similar solubility properties to your product. In this case, an alternative purification method like column chromatography may be required.[14]

Question: How do I know if my recrystallization was successful?

  • Answer: A successful purification should result in a higher purity product. You can validate this using several methods:

    • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range that is close to the literature value (272-275 °C).[10] An impure compound typically melts over a broader range and at a lower temperature.

    • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A successful purification should show a single, clean spot for the final product, with impurities that were present in the crude lane having been removed.

    • Spectroscopic Analysis (NMR, etc.): For the highest degree of certainty, obtaining an NMR spectrum of the purified material and comparing it to a reference spectrum will confirm its identity and purity.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Alfa Chemical. (n.d.). 4 Chloro 8 Methoxyquinazoline Manufacturers. Alfa Chemical.
  • Chatterjee, T., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Wang, L., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Dasari, S. R., et al. (2016). Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. TSI Journals.
  • Chemical Synthesis Database. (n.d.). 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline.
  • Asadi, A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • University of York, Department of Chemistry. (n.d.).
  • Anonymous. (2024). Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. Revista Electronica de Veterinaria.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • MySkinRecipes. (n.d.). 4-Chloro-8-methoxy-2-methylquinazoline.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-8-methoxyquinoline. PubChem.
  • ChemicalBook. (n.d.). 4-Chloroquinoline CAS#: 611-35-8.
  • Manchester Organics. (n.d.). 4-Chloro-8-methoxy-quinazoline | 154288-09-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Barancelli, J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Sigma-Aldrich. (n.d.). This compound | 154288-09-2.
  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.

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Troubleshooting low yield in 4-Chloro-8-methoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-8-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. Here, we move beyond simple protocols to explore the chemical logic behind each step, providing you with the expert insights needed to diagnose and resolve common experimental issues.

Troubleshooting Guide: Diagnosing and Solving Low Yields

The synthesis of this compound is typically a two-step process: (1) cyclization of 2-amino-3-methoxybenzoic acid to form 8-methoxyquinazolin-4(3H)-one, and (2) subsequent chlorination to yield the final product. Low yields can arise at either stage, and pinpointing the source of the problem is critical for success.

Part 1: The Cyclization Step (Formation of 8-methoxyquinazolin-4(3H)-one)

This initial step, a variation of the Niementowski quinazoline synthesis, is foundational. Poor efficiency here will invariably lead to a low overall yield.

Question: My yield of the intermediate, 8-methoxyquinazolin-4(3H)-one, is significantly lower than expected. What are the common culprits?

Answer: A low yield in the cyclization step almost always points to one of three issues: incomplete reaction, suboptimal reagent concentration, or starting material impurities.

  • Causality 1: Incomplete Reaction. The condensation of 2-amino-3-methoxybenzoic acid with formamide requires substantial thermal energy to overcome the activation barrier for cyclization.[1] Insufficient heating or premature termination of the reaction is a primary cause of low conversion.

    • Solution: Ensure your reaction temperature is maintained between 150-160°C.[2] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). If you observe a persistent spot corresponding to the starting material, extend the reaction time.

  • Causality 2: Suboptimal Reagent Ratio. To drive the equilibrium towards the product, formamide should be used in significant excess, acting as both a reagent and a solvent.

    • Solution: Employ a 10- to 20-fold molar excess of formamide relative to the 2-amino-3-methoxybenzoic acid. This high concentration ensures the reaction proceeds to completion.[2]

  • Causality 3: Impure Starting Materials. The presence of impurities in the initial 2-amino-3-methoxybenzoic acid can inhibit the reaction or lead to the formation of unwanted side products, complicating purification and reducing the isolated yield.[3]

    • Solution: Verify the purity of your starting material via NMR or melting point analysis before beginning the synthesis. If necessary, recrystallize the material to ensure high purity.

Part 2: The Chlorination Step (Formation of this compound)

This is the most critical and often problematic step. The desired product is susceptible to decomposition, and the reaction mechanism itself presents several potential pitfalls.

Question: I've successfully synthesized the quinazolinone intermediate, but my final yield of this compound after chlorination is poor. Where am I going wrong?

Answer: Low yields in the chlorination step are most frequently caused by product hydrolysis during the work-up , followed by incomplete chlorination or the formation of dimeric side products.

  • Causality 1: Catastrophic Product Hydrolysis (The Primary Culprit). 4-Chloroquinazolines are highly electrophilic and extremely sensitive to water and other nucleophiles, particularly under basic or neutral conditions.[2][4] Many researchers lose their product at this stage, as it rapidly hydrolyzes back to the starting quinazolinone upon quenching the reaction.[4]

    • Self-Validating Solution: The work-up protocol must be designed to minimize contact with water and avoid basic pH until the product is safely sequestered in an organic solvent.

      • After the reaction is complete, first remove the excess phosphorus oxychloride (POCl₃) under reduced pressure. Co-evaporation with an inert, high-boiling solvent like toluene can facilitate complete removal.[2]

      • Crucially, pour the cooled reaction residue SLOWLY onto a vigorously stirred slurry of crushed ice. Never add water or ice to the reaction mixture. This ensures rapid cooling and dilution.

      • Immediately extract the product into a non-protic organic solvent, such as dichloromethane or ethyl acetate.

      • Wash the combined organic layers cautiously with a cold, dilute sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. Perform these washes quickly to minimize hydrolysis.[2]

  • Causality 2: Incomplete Chlorination. The conversion of the quinazolinone's amide group to a chloro-amidine is not trivial. It proceeds through phosphorylated intermediates that require sufficient thermal energy and an adequate amount of the chlorinating agent to be converted to the final product.[5][6]

    • Solution: Use a sufficient excess of POCl₃ (typically 5-10 equivalents) and ensure the reaction is heated to reflux (approx. 105-110°C) for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.[2] A minimum of one molar equivalent of POCl₃ is required just for the chemical conversion, with the excess serving as the solvent and driving the reaction forward.[5]

  • Causality 3: Side Product Formation. At lower temperatures, phosphorylated intermediates can react with unreacted quinazolinone to form "pseudodimers," which are difficult to convert to the desired product and complicate purification.[5][7]

    • Solution: While the final conversion requires high heat, the initial phosphorylation can be controlled. One advanced technique involves adding POCl₃ at a lower temperature (< 25°C) in the presence of a tertiary amine base before heating to 70-90°C to drive the final conversion to the chloroquinazoline.[5] This two-stage temperature control can suppress dimer formation.

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams have been generated.

Synthesis_Pathway A 2-Amino-3-methoxy- benzoic Acid B 8-Methoxyquinazolin- 4(3H)-one A->B  Step 1: Cyclization (Formamide, 150-160°C) C 4-Chloro-8-methoxy- quinazoline B->C  Step 2: Chlorination (POCl₃, Reflux)

Caption: General two-step synthesis pathway.

Troubleshooting_Workflow start Low Yield in Chlorination Step tlc_check Analyze Crude Reaction Mixture by TLC start->tlc_check incomplete Problem: Incomplete Reaction tlc_check->incomplete  Starting material  remains workup_issue Problem: Work-up Failure (Hydrolysis) tlc_check->workup_issue  Product present in crude,  but lost after work-up solution_incomplete Solution: • Increase reaction time/temp • Use excess POCl₃ • Ensure starting material is pure incomplete->solution_incomplete solution_workup Solution: • Remove excess POCl₃ first • Pour reaction onto ice (slowly) • Extract immediately • Use cold, dilute base for wash workup_issue->solution_workup

Caption: Decision tree for troubleshooting the chlorination step.

Frequently Asked Questions (FAQs)

Q1: Is phosphorus oxychloride (POCl₃) the only option for chlorination? What about thionyl chloride (SOCl₂)? A: Thionyl chloride, often with a catalytic amount of DMF, is a common and effective alternative to POCl₃.[8] The choice can depend on substrate solubility, safety considerations, and downstream applications. Some protocols report very high yields (77-96%) using SOCl₂/DMF.[4]

Q2: How should I purify the final this compound product? A: Due to its instability, extensive purification is challenging. If the subsequent reaction can tolerate minor impurities, it is often best to use the crude product immediately after a thorough work-up and drying over Na₂SO₄ or MgSO₄.[2] If purification is absolutely necessary, a rapid column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) should be employed. Avoid polar solvents like methanol, which can react with the product.

Q3: My final product seems to revert to the starting material upon storage. Is this normal? A: Yes, this is a known issue. 4-chloroquinazolines can hydrolyze even when stored, likely due to atmospheric moisture.[4] This underscores the recommendation to use the material in the next synthetic step as quickly as possible after its preparation.[2]

Q4: What are the key parameters to monitor during the reactions? A: Thin-Layer Chromatography (TLC) is your most important tool. For both steps, regularly monitor the consumption of the starting material and the appearance of the product. This real-time data is more valuable than relying solely on prescribed reaction times.[2]

Data Summary and Protocols

Table 1: Key Reaction Parameter Comparison
ParameterStep 1: CyclizationStep 2: ChlorinationRationale & Key Reference
Primary Reagent FormamidePhosphorus Oxychloride (POCl₃)Formamide acts as formylating agent; POCl₃ is the chlorinating agent.[1][2]
Reagent Stoichiometry 10-20 eq.5-10 eq.Excess drives the reaction to completion.[2][5]
Temperature 150-160°C105-110°C (Reflux)High thermal energy is required for cyclization and chlorination.[2][5]
Typical Duration 2-4 hours2-4 hoursMonitor by TLC for completion.
Critical Bottleneck Reaction completionProduct hydrolysis during work-upThe product's instability is the single biggest cause of yield loss.[4]

Experimental Protocols

Protocol 1: Synthesis of 8-methoxyquinazolin-4(3H)-one
  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and formamide (15 eq).

  • Heat the reaction mixture to 150-160°C in an oil bath.

  • Maintain this temperature for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using 10% methanol in dichloromethane as eluent).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Add cold water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the quinazolinone intermediate.

Protocol 2: Synthesis of this compound (Optimized for Yield)
  • To a round-bottom flask containing 8-methoxyquinazolin-4(3H)-one (1.0 eq), carefully add phosphorus oxychloride (POCl₃) (8.0 eq) under a fume hood.

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110°C).

  • Maintain reflux for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Crucial Step: Remove the excess POCl₃ via vacuum distillation or by using a rotary evaporator connected to a suitable trap.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.

  • Slowly and carefully, add the cooled reaction residue dropwise to the ice slurry. A precipitate should form.

  • Immediately extract the entire aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers and wash quickly with cold, saturated sodium bicarbonate solution, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Use immediately for the next step.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. National Center for Biotechnology Information.
  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. PubMed.
  • Arnott, E. A., Chan, L. C., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Barros, T. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC).
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace.
  • Nayak, P. K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. National Institutes of Health.
  • Al-Obaidi, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate.
  • Nayak, P. K., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate.
  • ResearchGate. (2020). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate.
  • Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Organic Chemistry Portal.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
  • Karimi-Nazarbaf, M., et al. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PubMed Central.

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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-chloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific substrate and achieve successful, high-yielding transformations. Here, we synthesize fundamental principles of organometallic chemistry with practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What makes the C4-Cl bond of this compound reactive in palladium-catalyzed cross-coupling?

A1: The reactivity of the C4-Cl bond is significantly enhanced due to the "α-nitrogen effect." The lone pair of electrons on the adjacent N-3 atom of the quinazoline ring can coordinate to the palladium(0) catalyst, facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This coordination increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.[1]

Q2: How does the 8-methoxy group influence the reactivity of the substrate?

A2: The 8-methoxy group is an electron-donating group, which increases the electron density of the quinazoline ring system. This can have a dual effect. On one hand, it can make the C4-Cl bond stronger and less susceptible to oxidative addition compared to an unsubstituted chloroquinazoline. On the other hand, it can also influence the coordination of the quinazoline to the palladium center, potentially modulating the catalyst's activity. Careful selection of the ligand is crucial to balance these electronic effects.

Q3: Can the nitrogen atoms in the quinazoline ring poison the palladium catalyst?

A3: Yes, this is a critical consideration. The Lewis basic nitrogen atoms (N-1 and N-3) in the quinazoline ring can act as ligands and coordinate strongly to the palladium center.[2] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[2][3] The choice of bulky, electron-rich phosphine ligands is a key strategy to mitigate this issue, as they can sterically hinder the coordination of the quinazoline nitrogen to the palladium.[2]

Q4: What are the most common side reactions to expect?

A4: A primary side reaction is hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom, leading to the formation of 8-methoxyquinazoline. This can be promoted by certain bases, solvents (like alcohols), or impurities that can generate palladium-hydride species.[4] Another potential side reaction is the homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions).

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is the most common issue encountered. A systematic approach to troubleshooting is essential.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or it has been deactivated by oxygen.

    • Solution Protocol:

      • Ensure Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly with argon or nitrogen. Use Schlenk techniques or a glovebox for reaction setup.[5]

      • Use a Pd(0) Source Directly: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.

      • Pre-catalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the chosen ligand and reaction conditions are suitable for its efficient reduction to Pd(0).

  • Catalyst Poisoning by Quinazoline Nitrogen:

    • Cause: The quinazoline substrate is coordinating too strongly to the palladium center, inhibiting the catalytic cycle.[2][3]

    • Solution Protocol:

      • Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, disfavoring the coordination of the quinazoline nitrogen. Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos are excellent candidates.[6][7] N-heterocyclic carbenes (NHCs) can also be effective.[1]

      • Slow Addition of Substrate: Add the this compound solution slowly to the reaction mixture over a period of time. This maintains a low concentration of the quinazoline, reducing the likelihood of catalyst poisoning.[2]

  • Inefficient Oxidative Addition:

    • Cause: The C4-Cl bond, while activated, may still be challenging to break, especially with the electron-donating 8-methoxy group.

    • Solution Protocol:

      • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.

      • Switch to a More Electron-Rich Ligand: Ligands with higher electron-donating ability increase the electron density on the palladium, which in turn promotes the oxidative addition step. Trialkylphosphines like P(t-Bu)₃ are highly electron-rich.[6]

Troubleshooting Flowchart for Low Yield:

LowYieldTroubleshooting Start Low or No Yield Check_Inert Verify Inert Atmosphere (Degas, Ar/N2) Start->Check_Inert Check_Catalyst Evaluate Catalyst Activity Check_Inert->Check_Catalyst Atmosphere is Inert Success Improved Yield Check_Inert->Success Improvement Observed Change_Ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand Catalyst is Active Check_Catalyst->Success Improvement Observed Increase_Temp Increase Reaction Temperature Change_Ligand->Increase_Temp No Improvement Change_Ligand->Success Improvement Observed Check_Base Optimize Base Increase_Temp->Check_Base No Improvement Increase_Temp->Success Improvement Observed Check_Solvent Optimize Solvent Check_Base->Check_Solvent No Improvement Check_Base->Success Improvement Observed Check_Solvent->Success Improvement Observed Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L2) OA->PdII Trans Transmetalation (with Ar'B(OH)2/Base) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RE_S Reductive Elimination PdII_Ar->RE_S RE_S->Pd0 Ar-Ar' Pd0_B Pd(0)L2 OA_B Oxidative Addition Pd0_B->OA_B Ar-Cl PdII_B Ar-Pd(II)-Cl(L2) OA_B->PdII_B Amine_Coord Amine Coordination & Deprotonation PdII_B->Amine_Coord + HNR'R'' / Base PdII_Amide Ar-Pd(II)-NR'R''(L2) Amine_Coord->PdII_Amide RE_B Reductive Elimination PdII_Amide->RE_B RE_B->Pd0_B Ar-NR'R''

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17433–17478. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • Wang, F., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). Lapatinib synthesis via cross-coupling.
  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib.
  • Catalysis Science & Technology. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
  • SciSpace. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ChemistrySelect. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.
  • PubMed. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary. Chemical Reviews.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • YouTube. (2015). Heck reaction.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Chemical Science. (n.d.). Computational analysis of R–X oxidative addition to Pd nanoparticles.
  • MSU Chemistry. (n.d.). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Medicinal Chemistry Research.
  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Princeton University. (2001). Experimental and theoretical studies on the oxidative addition of palladium(0) to β-chlorovinamidinium salts.

Sources

Preventing byproduct formation in 4-Chloro-8-methoxyquinazoline amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4-Chloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproduct formation and maximize the yield and purity of your desired 4-amino-8-methoxyquinazoline product.

The amination of this compound is a crucial step in the synthesis of a variety of biologically active molecules. However, like many SNAr reactions on heteroaromatic systems, it is not without its challenges. The electron-donating nature of the 8-methoxy group can decrease the electrophilicity of the C4 position, making the reaction more sensitive to conditions than its unsubstituted counterparts. This guide is based on established chemical principles and field-proven insights to help you achieve consistent and successful results.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My amination reaction of this compound is showing very low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in this SNAr reaction is a common issue and can often be attributed to a combination of factors related to the reactivity of the starting materials and the reaction conditions.

Causality:

The primary reason for a sluggish reaction is often the reduced electrophilicity of the C4 carbon on the quinazoline ring. The 8-methoxy group is electron-donating, which increases the electron density on the aromatic system, making it less susceptible to nucleophilic attack. Consequently, the energy barrier for the formation of the Meisenheimer intermediate is higher, leading to a slower reaction rate.

Troubleshooting Steps:

  • Increase Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Microwave-assisted synthesis is particularly effective for this reaction as it can rapidly and uniformly heat the reaction mixture to higher temperatures than conventional heating, often leading to significantly shorter reaction times and higher yields.[1][2]

  • Optimize the Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the intermediate cation and facilitate the reaction. However, be aware that DMF can decompose at high temperatures to form dimethylamine, which can act as a competing nucleophile. If you suspect this is an issue, switch to a more stable solvent like DMSO or consider using a lower reaction temperature with a longer reaction time.

  • Choice of Base: If your amine nucleophile is used as a salt (e.g., hydrochloride), or if the reaction generates HCl, a base is required to neutralize the acid and free the nucleophile. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of base can influence the reaction rate, so it may be worth screening a few options.

  • Increase the Equivalents of the Amine: Using a larger excess of the amine nucleophile (2-5 equivalents) can help drive the reaction to completion by increasing the probability of a successful collision between the reactants.

dot

Low_Yield_Troubleshooting start Low Yield temp Increase Temperature (Conventional or Microwave) start->temp solvent Optimize Solvent (DMSO, NMP) start->solvent base Screen Bases (DIPEA, K2CO3) start->base amine Increase Amine Equivalents start->amine yield_check Yield Improved? temp->yield_check solvent->yield_check base->yield_check amine->yield_check yield_check->start No, Re-evaluate end Successful Reaction yield_check->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I have a significant amount of a byproduct that I believe is 4-Hydroxy-8-methoxyquinazoline. How can I prevent its formation?

Answer:

The formation of 4-Hydroxy-8-methoxyquinazoline is a classic example of a hydrolysis side reaction. The chloro group at the C4 position is not only susceptible to nucleophilic attack by amines but also by water.

Causality:

This byproduct forms when water is present in the reaction mixture. The water can originate from several sources: wet solvents, reagents (especially hygroscopic amines or bases), or atmospheric moisture. The hydrolysis reaction is often catalyzed by acidic or basic conditions.

Preventative Measures:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Dry your amine and any solid bases before use. Liquid amines can be dried over KOH or CaH₂ and distilled.

    • Glassware: Oven-dry all glassware before setting up the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Control the Base: While a base is often necessary, a strong aqueous base can introduce water and promote hydrolysis. Use non-aqueous bases like DIPEA or anhydrous K₂CO₃.

dot

Hydrolysis_Prevention cluster_sources Sources of Water cluster_solutions Preventative Measures title Preventing Formation of 4-Hydroxy-8-methoxyquinazoline solvents Wet Solvents reagents Hygroscopic Reagents atmosphere Atmospheric Moisture dry_solvents Use Anhydrous Solvents solvents->dry_solvents Solution dry_reagents Dry Reagents Before Use reagents->dry_reagents Solution inert_atm Use Inert Atmosphere (N2/Ar) atmosphere->inert_atm Solution

Caption: Key sources of water and their solutions to prevent hydrolysis.

Question 3: My final product is contaminated with a high-molecular-weight impurity. Could this be a dimerization product?

Answer:

While less common than hydrolysis, the formation of dimeric or oligomeric byproducts is possible, especially under certain conditions.

Causality:

Dimerization can occur through several pathways. One possibility is the reaction of the aminated product with another molecule of this compound. This is more likely if the newly introduced amino group is sufficiently nucleophilic to compete with the amine reagent. This side reaction is generally favored at higher temperatures and longer reaction times.

Mitigation Strategies:

  • Control Stoichiometry: Use a sufficient excess of the primary amine nucleophile. This will increase the likelihood that the this compound reacts with the intended amine rather than the aminated product.

  • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Purification: These higher molecular weight byproducts are typically less polar than the desired product and can often be separated by column chromatography.

Table 1: Recommended Starting Conditions for Amination
ParameterRecommended ConditionRationale
Solvent Anhydrous DMSO or NMPHigh boiling point, polar aprotic, good solubility for reactants.
Temperature 120-150 °C (Conventional) or 150-180 °C (Microwave)To overcome the activation energy barrier.
Amine (Nu:) 1.5 - 3.0 equivalentsTo drive the reaction to completion and minimize side reactions.
Base (if needed) 2.0 - 4.0 equivalents of DIPEA or K₂CO₃To neutralize HCl generated during the reaction.
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Amination

This protocol provides a starting point for the amination of this compound. Optimization may be required for different amines.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous DMSO

  • Diisopropylethylamine (DIPEA)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a stir bar, add this compound (1.0 eq).

  • Add the amine of interest (2.0 eq).

  • Add anhydrous DMSO (to achieve a concentration of 0.1-0.2 M).

  • Add DIPEA (3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150-180 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or as determined by TLC analysis).

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 4-amino-8-methoxyquinazoline.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
  • de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 206-213.
  • de Souza, M. C. B. V., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Al-Suwaidan, I. A., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597.

Sources

Technical Support Center: Synthesis of 4-Aryl-8-Methoxyquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-aryl-8-methoxyquinazolines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthetic sequence. Our goal is to provide you with a deep, mechanistic understanding of the reaction and to offer practical, field-tested solutions to improve your yield, purity, and overall success.

The most prevalent and efficient method for synthesizing 4-aryl-8-methoxyquinazolines involves a two-step process: the preparation of a 4-chloro-8-methoxyquinazoline intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid or ester. This guide is structured to address potential issues in both stages of this synthesis.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address the most common issues observed in the lab.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Question: I am getting a very low yield of my target 4-aryl-8-methoxyquinazoline after the Suzuki coupling step. What are the likely causes and how can I fix this?

Answer: Low yields in Suzuki-Miyaura cross-coupling are a frequent challenge and can stem from multiple interacting parameters.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[2] Inefficient reduction can stall the catalytic cycle.

    • Solution: Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions (e.g., presence of a phosphine ligand) are suitable for the reduction of the Pd(II) precatalyst.

  • Improper Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[3] Its strength and solubility can significantly impact the reaction rate and yield.

    • Solution:

      • For boronic acids, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. K₃PO₄ is a stronger base that can be beneficial for less reactive aryl chlorides.[4]

      • Ensure the base is finely powdered and anhydrous to maximize its reactivity.

      • The choice of base can be solvent-dependent. For instance, in aqueous solvent mixtures, inorganic carbonates are highly effective.

  • Inappropriate Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. Solvent polarity can influence reaction pathways and yields.[5]

    • Solution: A mixture of an organic solvent and water is standard. Common systems include dioxane/water, toluene/water, or DME/water.[6] The aqueous phase is crucial for dissolving the inorganic base. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DMSO can be used with an organic-soluble base like K₃PO₄.

  • Ligand Issues: The phosphine ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

    • Solution: For challenging couplings with aryl chlorides, electron-rich and bulky phosphine ligands are often required. Consider using ligands such as SPhos, XPhos, or tricyclohexylphosphine.[2] The ratio of ligand to palladium is also important; a 1:1.2 to 1:2 ratio of Pd:L is a good starting point.[2]

  • Low Reaction Temperature: Suzuki couplings typically require heating to overcome the activation energy of the oxidative addition step, especially with less reactive aryl chlorides.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring the reaction by TLC or LC-MS.[5] Be cautious of potential decomposition at excessively high temperatures.

Issue 2: Significant Formation of 8-Methoxyquinazolin-4(3H)-one (Hydrolysis Product)

Question: My main byproduct is 8-methoxyquinazolin-4(3H)-one, which results from the hydrolysis of my this compound starting material. How can I prevent this?

Answer: The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures in the presence of a base.[6][7]

Potential Causes & Solutions:

  • Excess Water or Strong Base: The combination of water and a strong base in the reaction mixture creates hydroxide ions, which readily displace the chloride at the C4 position.

    • Solution:

      • Use a less aggressive base like Na₂CO₃.

      • Minimize the amount of water in the solvent system, or switch to an anhydrous solvent system if your substrates are sufficiently soluble.

      • Ensure your starting materials and solvents are dry.

  • Slow Coupling Reaction: If the Suzuki coupling is sluggish, the competing hydrolysis reaction has more time to occur.

    • Solution: Focus on optimizing the Suzuki coupling rate. This can be achieved by using a more active catalyst/ligand system, a more appropriate base, or a higher reaction temperature.[1] A faster desired reaction will outcompete the undesired hydrolysis.

Issue 3: Incomplete Chlorination of 8-Methoxyquinazolin-4(3H)-one

Question: I am struggling to fully convert 8-methoxyquinazolin-4(3H)-one to this compound. My reaction stalls, leaving a significant amount of starting material.

Answer: The chlorination of the quinazolinone is a critical step. Incomplete reaction is often due to the quality of the chlorinating agent or insufficient reaction conditions.

Potential Causes & Solutions:

  • Deactivated Chlorinating Agent: Phosphorus oxychloride (POCl₃) is commonly used and is sensitive to moisture. Contamination with water will deactivate it.

    • Solution: Use a fresh bottle of POCl₃ or distill it before use. Ensure your reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) with dry glassware.

  • Insufficient Temperature or Reaction Time: The reaction requires heating to proceed to completion.

    • Solution: Ensure the reaction mixture is heated to reflux (typically around 110 °C) and maintained for several hours.[8] Monitor the reaction by TLC until the starting material is fully consumed.

  • Use of a Catalyst: While not always necessary, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can sometimes accelerate the reaction.

    • Solution: Add 0.1 equivalents of N,N-dimethylaniline to the reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst as the optimal choice depends on the specific arylboronic acid being used. However, for the coupling of heteroaryl chlorides like 4-chloroquinazolines, catalyst systems with bulky, electron-rich phosphine ligands are generally more effective. Good starting points include Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or P(tBu)₃.[2]

Q2: Can I use microwave irradiation to speed up my Suzuki coupling reaction?

A2: Yes, microwave-assisted synthesis is an excellent technique for accelerating Suzuki coupling reactions.[9] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts due to prolonged heating.[9] It is advisable to use dedicated microwave vials and to carefully monitor the temperature and pressure.

Q3: My arylboronic acid is decomposing under the reaction conditions. What can I do?

A3: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form boroxines, especially at high temperatures or in the presence of strong acids or bases.

  • Solution 1: Use a milder base such as KF or K₂CO₃.[2]

  • Solution 2: Switch to a more stable boronic acid derivative, such as a pinacol ester (B(pin)). These are generally more robust and less prone to decomposition.

  • Solution 3: Add the boronic acid in slight excess (e.g., 1.2-1.5 equivalents) to compensate for any degradation.

Q4: How do I purify my final 4-aryl-8-methoxyquinazoline product?

A4: Purification is typically achieved through column chromatography on silica gel.[10] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The choice of solvent system will depend on the polarity of your specific product. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to obtain a highly pure product.

Part 3: Experimental Protocols & Data

Optimized Protocol for the Synthesis of 4-Aryl-8-Methoxyquinazolines

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 8-methoxyquinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.

  • Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial or a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Heat the reaction mixture at 80-100 °C (or using a microwave reactor at a set temperature) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table of Common Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Condition C (Anhydrous)
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (5 mol%)
Ligand -SPhos (6 mol%)XPhos (6 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (3 eq)Cs₂CO₃ (2 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 90 °C110 °C100 °C

Part 4: Visualizing the Process

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OH)₂ Base PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckBase Is the Base Correct? CheckCatalyst->CheckBase Yes ChangeCatalyst Switch to Pd(0) or use a more active ligand CheckCatalyst->ChangeCatalyst No CheckSolvent Is the Solvent System Optimal? CheckBase->CheckSolvent Yes ChangeBase Try a stronger/more soluble base (e.g., K₃PO₄) CheckBase->ChangeBase No CheckTemp Is the Temperature Sufficient? CheckSolvent->CheckTemp Yes ChangeSolvent Adjust solvent ratio or switch solvent CheckSolvent->ChangeSolvent No IncreaseTemp Increase temperature in increments CheckTemp->IncreaseTemp No Success Yield Improved CheckTemp->Success Yes ChangeCatalyst->Start ChangeBase->Start ChangeSolvent->Start IncreaseTemp->Start

Caption: A systematic workflow for troubleshooting low yields in the coupling reaction.

References

  • Adib, M., et al. (2019).
  • Al-Suwaidan, I. A., et al. (2018).
  • Asif, M. (2014). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
  • Patel, R., et al. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines.
  • O'Brien, C., et al. (2019). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 24(20), 3768. [Link]
  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 5, 7. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Cravotto, G., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 23(1), 169. [Link]
  • Hanan, A. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(42), 25035-25046. [Link]
  • Turgunov, D., et al. (2025). Optimization of conditions for the Suzuki coupling reaction.
  • El-Gendy, Z. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(12), 929-937. [Link]
  • Kuo, G.-H., et al. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 11(1), 213-216. [Link]
  • Kaur, N., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4053-4074. [Link]
  • Sharma, V., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 577. [Link]
  • Chen, Y., et al. (2011). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Table].
  • Sipos, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304561. [Link]
  • Sipos, G., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
  • Liu, X.-H., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Synthesis of Quinazoline Derivatives.
  • Ramanathan, M., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9878-9888. [Link]
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
  • Lange, N. A., & Sheibley, F. E. (1933). Quinazolines. II. Properties of 4-Substituted Quinazolines. Journal of the American Chemical Society, 55(5), 2113-2116. [Link]
  • Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016) (pp. 631-634).
  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 61(15), 6658-6675. [Link]
  • Hori, K., et al. (2020). Preparation of 4-arylquinazolines with o-(N-alkyl,N-p-tosyl)aminobenzonitriles, aryllithiums, and NIS. Organic & Biomolecular Chemistry, 18(29), 5626-5634. [Link]
  • Google Patents. (2023).
  • Hori, K., et al. (2020). Preparation of 4-arylquinazolines with o-(N-alkyl,N-p-tosyl)aminobenzonitriles, aryllithiums, and NIS. Organic & Biomolecular Chemistry. [Link]
  • Yang, S., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193-2196. [Link]
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide.

Sources

Technical Support Center: Functionalization of the C4 Position of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the C4 position of quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis and modification of this critical heterocyclic scaffold. C4-substituted quinazolines are pivotal frameworks in a multitude of biologically active molecules, making their efficient and selective synthesis a cornerstone of modern medicinal chemistry.[1][2] This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your own work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the functionalization of the quinazoline C4 position.

Q1: Why is the C4 position of the quinazoline ring generally more reactive towards nucleophiles than the C2 position?

A1: The enhanced reactivity of the C4 position towards nucleophilic attack is a well-documented phenomenon in quinazoline chemistry.[3][4][5] This regioselectivity arises from the electronic properties of the quinazoline core. The nitrogen atom at position 3 (N3) is more electron-withdrawing than the nitrogen at position 1 (N1), rendering the adjacent C4 carbon more electrophilic and thus more susceptible to nucleophilic attack. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) will preferentially occur at the C4 position under milder conditions. Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or microwave irradiation, due to its comparatively lower reactivity.[4] The resonance stabilization of the Meisenheimer intermediate formed during the attack at C4 also contributes to its favored reactivity.[3]

Q2: What are the primary strategies for introducing substituents at the C4 position?

A2: There are three main strategic approaches for C4 functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most traditional and widely used method. It involves displacing a leaving group, typically a halogen (like chlorine) or a sulfonyl group, at the C4 position with a suitable nucleophile (e.g., amines, thiols, alkoxides).[4][6] This method is particularly effective for installing amine functionalities, which are prevalent in many kinase inhibitors.[6]

  • Direct C-H Functionalization: This modern approach involves the direct activation and subsequent functionalization of the C-H bond at the C4 position, avoiding the need for pre-installed leaving groups. These reactions are often catalyzed by transition metals (like palladium, rhodium, or copper) and can be used for arylation, alkylation, amination, and other transformations.[6][7] Recent advancements also include metal-free and electrochemical methods.[1][2][8]

  • Organometallic Approaches: This strategy involves the generation of an organometallic species, such as a C4-lithiated quinazoline, followed by quenching with an electrophile. However, direct lithiation at C4 can be challenging due to the high reactivity of the quinazoline ring towards nucleophilic addition by common lithium reagents.[9]

Q3: My direct C4-H arylation reaction is giving me a mixture of regioisomers. How can I improve selectivity?

A3: Achieving high regioselectivity in direct C-H functionalization is a common challenge.[7] Several factors can influence the site of reaction:

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For instance, an amide group at a nearby position can chelate to the metal catalyst and direct the C-H activation to a specific site.[7]

  • Steric Hindrance: The steric environment around the C-H bonds can influence selectivity. Bulky substituents on the quinazoline core or the coupling partner can favor reaction at less hindered positions.

  • Electronic Effects: The electronic nature of the substituents on the quinazoline ring can alter the reactivity of different C-H bonds. Electron-withdrawing groups can sometimes direct functionalization to specific positions.[7]

  • Catalyst and Ligand Choice: The choice of transition metal catalyst and the ligands employed can have a profound impact on regioselectivity. Experimenting with different catalyst systems (e.g., varying the metal, its oxidation state, and the coordinating ligands) is often necessary to optimize for a specific transformation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems you may encounter.

Problem 1: Low Yield in a Palladium-Catalyzed C4-H Arylation

You are attempting a Pd-catalyzed direct C-H arylation of a 2-substituted quinazoline with an aryl bromide but are observing low conversion to the desired C4-arylated product.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivation The palladium catalyst may be deactivating prematurely. Solution: Ensure strictly anhydrous and anaerobic conditions. Degas solvents thoroughly and use a glovebox or Schlenk line techniques. Consider using a more robust catalyst system or adding a phosphine ligand to stabilize the active catalytic species.[7]
Incorrect Base The choice of base is critical for the C-H activation step. Solution: Screen a variety of bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The pKa and solubility of the base can significantly impact the reaction rate.
Poor Substrate Reactivity The electronic properties of your quinazoline or aryl bromide may be unfavorable. Solution: If your quinazoline has strongly electron-donating groups, it may be less reactive. For the aryl bromide, electron-withdrawing groups generally enhance reactivity in oxidative addition. Consider switching to a more reactive aryl iodide if possible.
Inadequate Reaction Temperature Direct C-H activation often requires elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can sometimes be beneficial for accelerating these reactions.[10]
Problem 2: Failure of a Minisci-Type C4-Alkylation

You are trying to introduce an alkyl group at the C4 position using a Minisci-type reaction with a carboxylic acid precursor, but the reaction is either not proceeding or giving a complex mixture of products.

Background: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle.[11] For quinazolines, protonation lowers the LUMO energy, facilitating radical addition, typically at the C2 and C4 positions.[11]

Potential Cause Explanation & Troubleshooting Steps
Insufficient Protonation The quinazoline must be sufficiently protonated to be reactive towards the alkyl radical. Solution: Ensure the reaction is conducted under acidic conditions. Trifluoroacetic acid (TFA) is a common choice. The amount of acid may need to be optimized.
Inefficient Radical Generation The generation of the alkyl radical from the carboxylic acid may be inefficient. Solution: The standard conditions involve an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) and a silver catalyst (e.g., AgNO₃).[12] Ensure these reagents are fresh and used in the correct stoichiometry. The temperature also plays a role in the rate of radical generation.
Poor Regioselectivity The C2 and C4 positions of quinazoline have similar reactivity in Minisci reactions, often leading to isomeric mixtures.[11] Solution: If the C2 position is unsubstituted, you will likely get a mixture. To achieve C4 selectivity, the C2 position should be blocked with a substituent. If both positions are available, separating the isomers might be necessary.
Substrate Decomposition The strongly oxidative and acidic conditions of the Minisci reaction can lead to substrate degradation. Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try lowering the reaction temperature or reducing the reaction time.
Problem 3: Unsuccessful Nucleophilic Substitution on a 2,4-Dichloroquinazoline

You are reacting 2,4-dichloroquinazoline with a primary amine to synthesize a 4-amino-2-chloroquinazoline derivative, but the reaction is sluggish and incomplete even after prolonged reaction times.

Potential Cause Explanation & Troubleshooting Steps
Low Nucleophilicity of the Amine The amine may not be nucleophilic enough to readily attack the C4 position. This is common with anilines bearing strong electron-withdrawing groups. Solution: Add a non-nucleophilic base (e.g., DIPEA, Et₃N) to deprotonate the amine in situ, increasing its nucleophilicity. Alternatively, increasing the reaction temperature or using a more polar solvent like DMF or NMP can enhance the reaction rate.
Steric Hindrance A bulky amine or a quinazoline with bulky substituents near the C4 position can sterically hinder the reaction. Solution: Increase the reaction temperature significantly. Microwave heating is often very effective in overcoming steric barriers and driving these reactions to completion.[4][10]
Poor Solubility One or both of the reactants may have poor solubility in the chosen solvent, limiting the reaction rate. Solution: Screen different solvents. Aprotic polar solvents like DMF, DMAc, or DMSO are often good choices for SNAr reactions. Gentle heating can also improve solubility.
Formation of Diamino Product If the reaction conditions are too harsh, you might be getting undesired substitution at the C2 position as well. Solution: Carefully control the reaction temperature and time. Monitor the reaction progress closely and stop it once the desired mono-substituted product is maximized. Running the reaction at or below room temperature can often favor C4 mono-substitution.[3][4]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for SNAr Amination at C4

This protocol describes a typical procedure for the synthesis of a 4-amino-2-chloroquinazoline derivative.

Step-by-Step Methodology:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol or ethanol, add the desired amine (1.1 eq).

  • If the amine is an aniline or a salt, add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Diagram: Decision Workflow for C4 Functionalization

This diagram outlines a logical workflow for selecting a strategy for C4 functionalization based on the desired substituent and available starting materials.

C4_Functionalization_Workflow start Define Target: C4-Substituted Quinazoline q1 Desired Substituent? start->q1 q2 Starting Material? q1->q2 Amine, Thiol, Alkoxide strategy_ch Strategy: Direct C-H Functionalization q1->strategy_ch Aryl, Alkyl (C-C bond) strategy_minisci Strategy: Minisci Reaction q1->strategy_minisci Alkyl (Radical) strategy_snar Strategy: S_N_Ar q2->strategy_snar sm_halogen C4-Halogenated Quinazoline strategy_snar->sm_halogen Requires sm_unfunctionalized Unfunctionalized Quinazoline strategy_ch->sm_unfunctionalized Ideal for strategy_minisci->sm_unfunctionalized Ideal for

Caption: Decision tree for selecting a C4 functionalization strategy.

Diagram: General Mechanism of SNAr at C4

This diagram illustrates the stepwise mechanism for a nucleophilic aromatic substitution reaction at the C4 position of a 2,4-dichloroquinazoline.

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar) at C4.

Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for rendering.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Stack Exchange.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Accounts of Chemical Research, 49(1), 135-146.
  • Mandal, R. D., Saha, M., Das, D., & Das, A. R. (2023). Electrochemically Enabled C4–H and C3–H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C–H/C–H, C–H/P–H, and C–H/O–H Cross-Coupling. The Journal of Organic Chemistry, 88(10), 6566-6581.
  • Mandal, R. D., Saha, M., Das, D., & Das, A. R. (2023). Electrochemically Enabled C4–H and C3–H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C–H/C–H, C–H/P–H, and C–H/O–H Cross-Coupling. The Journal of Organic Chemistry, 88(10), 6566-6581.
  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). In Progress in Heterocyclic Chemistry (Vol. 35, pp. 329-361). Elsevier.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 1-18.
  • Wang, Y., Lin, X., Ying, X., Hu, S., & Zhu, H. (2024). Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. ChemPlusChem, 89(11), e202400397.
  • Līpiņš, E., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 647-656.
  • Recent Advances in Minisci-Type Reactions. (2020). European Journal of Organic Chemistry, 2020(38), 6035-6050.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933.
  • Reactions of organolithium reagents with quinazoline derivatives. (n.d.). Cardiff University.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 280-287.

Sources

Stability of 4-Chloro-8-methoxyquinazoline in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-8-methoxyquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The reactivity of the chloro-substituent at the 4-position makes it a versatile building block, but also susceptible to degradation, particularly through hydrolysis. Understanding the stability of this compound in both acidic and basic conditions is critical for its proper handling, storage, and use in synthetic protocols.

The primary degradation pathway for this compound in aqueous environments is the nucleophilic aromatic substitution (SNAr) of the chlorine atom by a hydroxide ion or water molecule, leading to the formation of 8-methoxyquinazolin-4-one. The rate of this hydrolysis is significantly influenced by pH and temperature.

Troubleshooting Guide

This section addresses common issues encountered during the handling and reaction of this compound.

Issue 1: My reaction with this compound is giving low yields or failing completely, and I suspect the starting material has degraded.

  • Question: How can I quickly assess the purity of my this compound stock?

  • Answer: A rapid purity check can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. A pure sample should show a single major peak. The presence of a significant secondary peak, especially one with a different retention time that might correspond to 8-methoxyquinazolin-4-one, is a strong indicator of degradation. Confirmation of the identity of the impurity can be achieved by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Question: I observe a white precipitate forming in my stock solution of this compound in a protic solvent. What is it likely to be?

  • Answer: The white precipitate is very likely 8-methoxyquinazolin-4-one, the hydrolysis product of this compound. This suggests that your solvent contains water and that the compound is degrading upon storage. It is crucial to use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Issue 2: During an aqueous workup of a reaction involving this compound, I am losing a significant amount of my product.

  • Question: Could the pH of my aqueous wash be causing degradation of the unreacted starting material or product?

  • Answer: Yes, both acidic and basic aqueous solutions can accelerate the hydrolysis of the 4-chloro group. If your desired product also contains the 4-chloroquinazoline moiety, it will also be susceptible to hydrolysis. It is advisable to perform aqueous washes with neutral water or brine and to minimize the contact time. If a pH adjustment is necessary, use dilute acids or bases and work at low temperatures to slow the rate of hydrolysis.

  • Question: Are there alternative workup procedures to avoid aqueous hydrolysis?

  • Answer: If the reaction mixture is amenable, consider a non-aqueous workup. This could involve direct filtration to remove solid byproducts, followed by evaporation of the solvent. Alternatively, solid-phase extraction (SPE) can be a powerful technique to isolate the product without introducing water.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in acidic and basic conditions?

A1: The primary degradation pathway is hydrolysis of the C4-chloro group to a hydroxyl group, forming 8-methoxyquinazolin-4-one. This occurs via a nucleophilic aromatic substitution mechanism. In acidic conditions, the quinazoline nitrogen atoms can be protonated, which can influence the rate of nucleophilic attack. In basic conditions, the hydroxide ion acts as a potent nucleophile, leading to a more rapid degradation.

Q2: How does the 8-methoxy group influence the stability of the 4-chloro group?

A2: The 8-methoxy group is an electron-donating group. In nucleophilic aromatic substitution reactions, electron-donating groups can have a complex effect. Generally, they can slightly destabilize the Meisenheimer intermediate, which could slow down the reaction. However, the overall reactivity is a balance of inductive and resonance effects, and the specific impact would need to be determined experimentally through kinetic studies.

Q3: What are the optimal storage conditions for solid this compound?

A3: Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended to minimize exposure to atmospheric moisture. For long-term storage, keeping it at or below 4°C is advisable.

Q4: Can I use alcoholic solvents with this compound?

A4: While alcoholic solvents can be used, it is important to be aware that alkoxides (formed under basic conditions) are strong nucleophiles and can lead to the formation of 4-alkoxy-8-methoxyquinazoline as a byproduct. If the reaction is intended to proceed with a different nucleophile, the use of a non-nucleophilic solvent is preferable. If an alcohol is necessary as the solvent, the reaction should be performed under strictly anhydrous conditions and at the lowest effective temperature.

Q5: Are there any known secondary degradation pathways?

A5: Under forcing conditions, such as prolonged exposure to strong acids or bases at high temperatures, further degradation of the quinazoline ring system is possible. However, under typical experimental and storage conditions, the hydrolysis to 8-methoxyquinazolin-4-one is the predominant degradation pathway.[1]

Data Presentation

ConditionExpected StabilityPrimary Degradation Product
Solid State (Cool, Dry, Dark) High-
Neutral Aqueous Solution (Room Temp) Low to Moderate8-methoxyquinazolin-4-one
Acidic Aqueous Solution (e.g., 0.1 M HCl) Low8-methoxyquinazolin-4-one
Basic Aqueous Solution (e.g., 0.1 M NaOH) Very Low8-methoxyquinazolin-4-one
Anhydrous Aprotic Solvents High-

Experimental Protocols

To assist researchers in evaluating the stability of their own samples or in developing robust reaction conditions, the following detailed protocols for forced degradation studies are provided.[2]

Protocol 1: Hydrolytic Stability Assessment by HPLC

This protocol outlines a forced degradation study to determine the stability of this compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Degradation Solutions:

    • Acidic: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Basic: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL in 0.1 M NaOH.

    • Neutral: To a 10 mL volumetric flask, add 1 mL of the stock solution. Dilute to the mark with a 50:50 mixture of acetonitrile and water buffered to pH 7.0 with phosphate buffer.

  • Stress Conditions:

    • Incubate the three degradation solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, ramping to 80% over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Analyze the initial (time 0) and stressed samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time 0 sample.

    • Monitor for the appearance and increase of the 8-methoxyquinazolin-4-one peak.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for the identification of the primary degradation product.

Procedure:

  • Prepare and stress the samples as described in Protocol 1.

  • Analyze the samples using an LC-MS system.

  • LC Conditions: Use similar conditions as in Protocol 1, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid as an additive instead of phosphate buffer).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Acquire full scan MS data to identify the molecular ions of the parent compound and any degradation products.

    • Perform tandem MS (MS/MS) on the parent and degradation product peaks to obtain fragmentation patterns for structural confirmation. The expected [M+H]+ for this compound is m/z 195.0, and for 8-methoxyquinazolin-4-one is m/z 177.1.[3][4]

Visualizations

Degradation Pathway of this compound

cluster_main Hydrolysis of this compound A This compound B 8-methoxyquinazolin-4-one A->B H2O / OH- (Acidic or Basic Conditions)

Caption: Primary hydrolytic degradation pathway.

Experimental Workflow for Stability Assessment

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Incubate under Stress (Acid, Base, Neutral @ 60°C) start->stress sample Withdraw Aliquots (t = 0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC-UV / LC-MS neutralize->analyze data Calculate % Degradation & Identify Products analyze->data

Caption: Workflow for forced degradation studies.

References

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry, 63(5), 2289-2310.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2017). Journal of Pharmaceutical Analysis, 7(3), 131-141.
  • Forced Degradation Studies. (2016). MedCrave Online.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.
  • Structures of 8-methoxy-quinazoline-2,4-diones and corresponding... (n.d.). ResearchGate.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). Metabolites, 11(8), 519.
  • Synthesis of some new quinazolin-4-one derivatives. (2011). Egyptian Journal of Chemistry, 54(4), 443-456.
  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Aryl-8-Methoxyquinazoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-aryl-8-methoxyquinazoline products. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with removing residual palladium from their target compounds. The unique chelating ability of nitrogen-containing heterocycles like quinazolines can make palladium removal a non-trivial task, often requiring more than standard chromatographic purification.[1][2][3] This resource provides in-depth, field-proven solutions to ensure your final product meets the stringent purity requirements for downstream applications, particularly in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 4-aryl-8-methoxyquinazoline product?

A1: The removal of palladium is paramount for several reasons rooted in safety, regulatory compliance, and scientific integrity:

  • Regulatory Compliance: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) for elemental impurities in final drug products.[4] For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final Active Pharmaceutical Ingredient (API).[5]

  • Toxicity: Palladium compounds, particularly soluble Pd(II) species, can be toxic.[6][7] Ensuring their removal is a critical patient safety measure.

  • Catalytic Activity in Downstream Steps: Residual palladium can interfere with or catalyze unintended side reactions in subsequent synthetic steps, leading to impurities and lower yields.

  • Assay Interference: Trace metals can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.

Q2: I performed flash column chromatography, but my product still has high levels of palladium. Why is this happening?

A2: This is a common and often frustrating issue. Standard silica gel chromatography is frequently insufficient for complete palladium removal for two primary reasons.[1][2] Firstly, certain palladium species can be relatively non-polar and may co-elute with your product. Secondly, and more specific to your product class, the nitrogen atoms within the quinazoline ring system can act as ligands, forming stable complexes with palladium. This palladium-product complex can travel through the column, leading to contamination of the final fractions. Therefore, a secondary, more targeted purification step is almost always necessary.[1][3]

Q3: What are the main strategies for removing palladium post-synthesis?

A3: The primary methods involve sequestration or phase separation, including:

  • Adsorption: Using solid-supported materials, known as scavengers, that have a high affinity for palladium. This is often the most effective and widely used technique.[8] Common adsorbents include functionalized silica (with thiol, amine, or thiourea groups), activated carbon, and specialized polymers.[9][10]

  • Crystallization: Purifying the product through recrystallization can leave palladium impurities in the mother liquor. The efficiency of this method can sometimes be enhanced by adding an agent that complexes with palladium to keep it soluble in the mother liquor.[8][9]

  • Extraction: Liquid-liquid extraction can sometimes be used, but it is often inefficient for removing palladium to the low ppm levels required for APIs.[5][8]

Q4: How do I select the most effective palladium scavenger for my specific 4-aryl-8-methoxyquinazoline?

A4: The choice of scavenger is system-dependent.[11] Key factors to consider are:

  • Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness. Thiol-based scavengers, for instance, are highly effective for a broad range of palladium species.[10]

  • Solvent and Temperature: The scavenger must be stable and effective in your chosen solvent system and at the operating temperature.

  • Product Structure: The functional groups on your quinazoline derivative must not react with or be strongly adsorbed by the scavenger.

  • Screening: The most reliable method is to perform a small-scale screening experiment with a panel of scavengers to empirically determine the most efficient one for your specific product and conditions.[5]

Troubleshooting Guide

Issue 1: High Palladium Levels (>100 ppm) Persist After Scavenging
  • Root Cause Analysis: The strong coordinating ability of the quinazoline nitrogen atoms can lead to a thermodynamic sink, where the palladium is more strongly bound to your product than to the scavenger.[12][13] Additionally, the palladium may exist in various forms (colloidal Pd(0), soluble Pd(II) complexes), and the chosen scavenger may not be effective against all species present.[11]

  • Strategic Solutions:

    • Increase Scavenger Affinity: Switch to a scavenger with a stronger binding affinity for palladium. Thiol-functionalized silica (SiliaMetS Thiol) or Dimercaptotriazine (DMT) based scavengers are often more effective than amine-based ones in these situations due to the soft-soft interaction between sulfur and palladium.

    • Optimize Conditions: Increase the temperature (e.g., to 40-60 °C) and extend the stirring time (4-18 hours) during the scavenging step. This provides the necessary activation energy to break the palladium-quinazoline complex and allow the scavenger to bind.

    • Pre-treatment Step: Consider a mild chemical treatment to change the palladium's oxidation state before scavenging. For example, a gentle oxidant can convert highly coordinated Pd(0) species to Pd(II), which may be more readily captured by certain scavengers.[8]

Issue 2: Significant Product Loss During the Scavenging Step
  • Root Cause Analysis: This typically indicates non-specific binding, where the scavenger or adsorbent is adsorbing your 4-aryl-8-methoxyquinazoline product in addition to the palladium.[5] This is particularly common with highly effective but less selective adsorbents like activated carbon.[4]

  • Strategic Solutions:

    • Optimize Scavenger Loading: Do not use a large excess of the scavenger. Start with 4-8 molar equivalents relative to the palladium concentration and optimize downwards. Often, 2-4 equivalents are sufficient once the best scavenger is identified.[5]

    • Solvent Selection: Ensure your product is highly soluble in the solvent used during the scavenging step. If the product has low solubility, it is more likely to adsorb onto the solid support.[8]

    • Thorough Washing: After filtering off the scavenger, wash the filter cake thoroughly with fresh, clean solvent to recover any adsorbed product.

    • Change Scavenger Type: If product loss remains high, the scavenger may have an affinity for the aryl or methoxy functionalities of your product. Test a scavenger with a different functional group.

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical approach to selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_action Purification Strategy cluster_end Final Product start Crude Product (Post-Reaction Workup) pd_level Quantify Pd Level (e.g., ICP-MS) start->pd_level decision Pd > 10 ppm? pd_level->decision scavenge Implement Scavenging Protocol (Screen Scavengers) decision->scavenge Yes final_analysis Final Pd Analysis (ICP-MS) decision->final_analysis No scavenge->final_analysis recrystallize Attempt Recrystallization recrystallize->final_analysis pass Product Meets Spec (Pd < 10 ppm) final_analysis->pass Success fail Troubleshoot & Re-process final_analysis->fail Failure fail->scavenge Re-optimize

Caption: Decision tree for selecting a palladium purification strategy.

Data Summary

The selection of a scavenger is critical. The table below summarizes common scavenger types and their primary applications.

Scavenger TypeFunctional GroupPrimary TargetAdvantagesDisadvantages
Thiol-Based -SHPd(0), Pd(II), Pt, Cu, AgVery high affinity for Pd, effective for multiple species, robust.[10]Can sometimes be sensitive to oxidation.
Thiourea-Based -C(=S)N₂Pd, Ag, Pt, Ru, RhVersatile, works well in many organic solvents.[10]Can sometimes chelate target molecules with specific functionalities.
Amine-Based -NH₂, -NR₂Pd(II), Rh, RuGood for scavenging acidic catalysts or Pd(II) species.Generally lower affinity for Pd(0) compared to thiol scavengers.
Activated Carbon N/A (Surface Adsorption)Broad range of metalsInexpensive, widely available.[8]Can be non-selective, leading to high product loss.[4]

Experimental Protocols

Protocol 1: Palladium Scavenger Screening

This protocol allows for the rapid identification of the most effective scavenger for your specific system.

  • Preparation: Prepare a stock solution of your crude 4-aryl-8-methoxyquinazoline product in a suitable solvent (e.g., THF, Toluene) at a known concentration.

  • Sample Aliquoting: In separate vials, place a measured amount of the stock solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, Activated Carbon) at a fixed molar equivalent (e.g., 5 eq.) relative to the initial palladium concentration. Include one vial as a control (no scavenger).

  • Incubation: Stir all vials at a set temperature (e.g., 45 °C) for a fixed time (e.g., 4 hours).

  • Sampling & Analysis: Filter each sample to remove the scavenger. Submit a small, measured aliquot of the filtrate from each vial for palladium analysis (e.g., by ICP-MS).

  • Evaluation: Compare the final palladium concentration in each sample to identify the most effective scavenger.

Protocol 2: Optimized Bulk Scavenging with Functionalized Silica

This protocol is for a larger scale purification after identifying the best scavenger.

  • Dissolution: Dissolve the crude product in a suitable solvent (10-20 mL per gram of product).

  • Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS Thiol, 2-4 molar equivalents relative to palladium).

  • Stirring: Stir the mixture at the optimized temperature (e.g., 45 °C) for the optimized time (e.g., 4-18 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using a sensitive analytical technique like ICP-MS to confirm it meets specifications.[8]

General Workflow for Scavenger-Based Purification

Scavenging_Workflow A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Selected Palladium Scavenger A->B C 3. Stir at Optimal Temperature and Time B->C D 4. Filter to Remove Solid Scavenger C->D E 5. Wash Filter Cake with Fresh Solvent D->E F 6. Combine Filtrate & Washings and Concentrate E->F G 7. Analyze Purified Product for Residual Palladium F->G

Caption: Step-by-step workflow for palladium removal using a solid scavenger.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Google Cloud.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. (n.d.). Benchchem.
  • Palladium Detection for API Purification. (2017). Arbor Assays.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). ResearchGate.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008). ScienceDaily.
  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. (2004). PubMed.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). NIH.
  • Preliminary studies on the toxicity and metabolism of palladium and platinum. (n.d.). PMC - NIH.

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Technical Support Center: Column Chromatography Purification of 4-Amino-8-Methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level insights and practical solutions for the column chromatography purification of 4-amino-8-methoxyquinazoline. We will move beyond rote protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 4-amino-8-methoxyquinazoline and related nitrogen-containing heterocycles.

Q1: What are the primary challenges in purifying 4-amino-8-methoxyquinazoline using silica gel chromatography?

The primary challenge stems from the basicity of the 4-amino group. Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amino group on your quinazoline can form strong acid-base interactions with these silanol groups, leading to several common problems[1][2]:

  • Peak Tailing/Streaking: The compound doesn't move as a tight band, smearing down the column and contaminating many fractions.

  • Irreversible Adsorption: A portion of the compound binds so strongly that it cannot be eluted from the column, resulting in low recovery.[1]

  • Poor Resolution: Tailing peaks often overlap with nearby impurities, making separation difficult or impossible.

Q2: What is the best initial choice for the stationary phase?

For 4-amino-8-methoxyquinazoline, you have two primary choices for the stationary phase, each with its own rationale:

  • Modified Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is the most common and economical choice, but it must be used with a mobile phase containing a basic modifier to counteract the issues described in Q1.[3][4]

  • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and can be an excellent alternative to silica for purifying basic compounds.[1][5] It often mitigates peak tailing without the need for a mobile phase modifier.

Q3: How do I select a starting mobile phase (eluent) for my purification?

Systematic Thin Layer Chromatography (TLC) analysis is crucial. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.2-0.4 . This Rf value generally translates well to column chromatography, ensuring the compound moves through the column at a reasonable rate.

Solvent System Class Example Starting Ratios (v/v) Notes
Low-to-Medium Polarity Ethyl Acetate / Hexanes (e.g., 1:1, 2:1)A standard starting point for many organic compounds.[5][6]
Medium-to-High Polarity Dichloromethane / Methanol (e.g., 98:2, 95:5)Useful if the compound is too polar for EtOAc/Hexanes.
Modified Systems Add 0.5-1% Triethylamine (NEt₃) to the chosen system.Highly recommended when using silica gel. [1][4]

Q4: My compound is visible on the column, but I'm not getting anything out. What's happening?

This is a classic symptom of the compound being too polar for the current solvent system or, more likely, irreversible adsorption on the column.[1] First, drastically increase the polarity of your mobile phase (e.g., switch to 10-20% Methanol in Dichloromethane). If the compound still doesn't elute, it has likely become permanently stuck to the stationary phase due to strong interactions. In this scenario, the run is likely unrecoverable, and a change in methodology (e.g., adding a basic modifier or switching to alumina) is required for the next attempt.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving specific problems encountered during purification.

Problem 1: Severe Peak Tailing or Streaking on TLC and Column
  • Primary Cause: Strong interaction between the basic 4-amino group and acidic silanol groups on the silica gel surface. This causes a portion of the molecules to "stick" and release slowly, creating a tail.[1][2]

  • Solution Workflow:

    start Start: Severe Peak Tailing decision1 Are you using silica gel? start->decision1 solution1 Add 0.5-1% Triethylamine (NEt₃) or Ammonia to the eluent. decision1->solution1 Yes decision2 Is tailing still present? solution1->decision2 solution2 Switch stationary phase to neutral or basic Alumina. decision2->solution2 Yes end End: Symmetrical Peak decision2->end No solution2->end

    Caption: Troubleshooting workflow for peak tailing.

  • Mechanistic Explanation: Triethylamine (NEt₃) is a volatile base that is added to the mobile phase. It competes with the 4-amino-8-methoxyquinazoline for binding to the acidic silanol sites on the silica. By occupying these sites, NEt₃ effectively masks them from your compound, allowing it to travel through the column with fewer disruptive interactions, resulting in a sharp, symmetrical peak.[1][4]

Problem 2: Poor Separation Between Product and a Close-Running Impurity
  • Primary Cause: The selected mobile phase does not have sufficient selectivity to resolve the two compounds. The relative affinity of the compounds for the stationary phase is too similar in that eluent.

  • Solutions & Strategies:

    • Optimize the Mobile Phase: If the Rf values are too high (>0.5) and close together, decrease the eluent polarity. If they are too low (<0.1), increase it. Small changes can have a big impact.[5]

    • Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over the course of the separation (gradient elution). This can help resolve compounds that are close together.[7]

    • Change Solvent System: True selectivity often comes from changing the nature of the solvents. If you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol system. The different solvent properties can alter the interactions and improve separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5g of crude material per 100g of silica gel.[1]

Problem 3: Low Recovery of the Compound After Purification
  • Primary Cause: This can be due to irreversible adsorption on the column (see Problem 1) or physical loss of the product during the workup.

  • Solutions & Strategies:

    • Address Adsorption: The most common cause for this specific molecule is irreversible binding. Use the strategies from Problem 1 (basic modifier, alumina) to prevent this.

    • Use Dry Loading: If your compound has poor solubility in the initial, low-polarity eluent, it can precipitate at the top of the column when loaded in a stronger solvent. To avoid this, use "dry loading." Dissolve your crude product in a strong solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]

    • Check Fraction Analysis: Ensure your TLC analysis of the collected fractions is accurate. Sometimes the compound may have eluted earlier or later than expected.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Column Purification on Silica Gel
  • Solvent System Selection:

    • Prepare several TLC chambers with different solvent systems (e.g., 30% EtOAc/Hexane, 50% EtOAc/Hexane, 70% EtOAc/Hexane, all containing 1% NEt₃).

    • Spot your crude material on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that gives your product an Rf of ~0.3. This will be your primary eluent.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriate size column. For 1g of crude material, a column with a 4-5 cm diameter is a good start.

    • Add a small plug of glass wool or cotton to the bottom and cover with a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your least polar starting solvent (e.g., 10% EtOAc/Hexane). The consistency should be like a thin milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.[8]

    • Add a 1-2 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 4-amino-8-methoxyquinazoline in a minimal amount of a strong solvent (e.g., DCM).

    • Add 2-3 times the mass of your crude product in silica gel to this solution.

    • Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Use air pressure ("flash chromatography") to push the solvent through the column at a steady rate. A flow rate of ~5 cm/minute is typical.

    • Begin collecting fractions in test tubes as soon as the first drop of eluent comes off the column.

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate.

    • Once all compounds of interest have eluted, combine the pure fractions, and remove the solvent under reduced pressure.

    Caption: Standard workflow for column chromatography purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • PubMed.
  • BenchChem. (2025).
  • Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES.
  • Reddit. (2022).
  • BenchChem. (2025). Technical Support Center: HPLC Methods for Quinazolinone Compounds.
  • BenchChem. (2025). Purification techniques for 2-Bromobenzo[h]quinazoline.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • DergiPark.
  • Hawach. (2025).

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Technical Support Center: Identifying and Troubleshooting Impurities in 4-Chloro-8-methoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-methoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their work. Achieving high purity is paramount for successful downstream applications, and this document provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during synthesis. We will move beyond simple procedural steps to explain the chemical causality behind these challenges, empowering you to optimize your process with confidence.

Section 1: The Synthetic Pathway and Its Critical Control Points

The most prevalent and industrially scalable synthesis of this compound is a robust two-step process. Understanding the function and potential pitfalls of each stage is the first step in effective impurity control.

  • Step 1: Cyclization (Niementowski Condensation)

    • Reaction: 2-amino-3-methoxybenzoic acid is condensed with formamide at elevated temperatures.

    • Mechanism: This reaction proceeds via an initial acylation of the amine by formamide, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic intermediate, 8-methoxyquinazolin-4(3H)-one.

    • Expert Insight: Temperature control is absolutely critical here. While heat is required to drive the dehydration, excessive temperatures or prolonged reaction times can lead to thermal degradation and the formation of colored, tar-like impurities.[1] An excess of formamide is typically used to drive the reaction to completion.[1]

  • Step 2: Chlorination

    • Reaction: The intermediate, 8-methoxyquinazolin-4(3H)-one, is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

    • Mechanism: The quinazolinone exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. POCl₃ chlorinates the hydroxyl group, which is a facile leaving group, to yield the final product.

    • Expert Insight: POCl₃ is highly effective but also corrosive and reacts violently with water.[1] The reaction must be performed under anhydrous conditions to prevent both reagent quenching and product hydrolysis. The 4-chloro position on the quinazoline ring is highly susceptible to nucleophilic attack, and water from an improper work-up is a common nucleophile that will revert the product to the starting intermediate.[1][2]

Workflow: Synthesis of this compound

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-3-methoxy- benzoic Acid + Formamide B 8-Methoxyquinazolin- 4(3H)-one (Intermediate) A->B  Δ (150-160°C) - H₂O C 8-Methoxyquinazolin- 4(3H)-one (Intermediate) D 4-Chloro-8-methoxy- quinazoline (Final Product) C->D  POCl₃ (reflux) - HCl, -PO₂Cl

Caption: High-level overview of the two-step synthesis.

Section 2: FAQs - Common Impurities and Their Origins

This section addresses the most frequently encountered issues in a direct question-and-answer format.

Q1: What is the most common impurity I'm likely to see in my final product, and why?

A: The most prevalent impurity is unreacted 8-methoxyquinazolin-4(3H)-one . Its presence can be attributed to two primary causes:

  • Incomplete Chlorination: The reaction may not have gone to completion. This can be due to insufficient heating (not reaching reflux), inadequate reaction time, or using a suboptimal amount of POCl₃.[1]

  • Product Hydrolysis: This is the more insidious cause. The 4-chloro group is highly activated towards nucleophilic substitution. During the aqueous work-up (e.g., quenching with ice water), any residual acidity can protonate the ring nitrogens, making the 4-position even more electrophilic and prone to hydrolysis back to the quinazolinone intermediate.[1][2]

Q2: My cyclization step resulted in a dark, tarry mixture with a low yield of the intermediate. What went wrong?

A: This is almost always a temperature control issue.

  • Excessive Temperature: Heating the reaction mixture significantly above the optimal 150-160°C range can cause thermal decomposition of both the starting material and the product, leading to polymerization and tar formation.[1]

  • Impure Starting Materials: Ensure the 2-amino-3-methoxybenzoic acid is of high purity. The presence of other isomers or related compounds can lead to a complex mixture of side products.

Q3: How can I confirm the presence of residual phosphorus oxychloride (POCl₃) and how do I effectively remove it?

A: Residual POCl₃ can interfere with downstream reactions.

  • Detection: While not always straightforward without derivatization, GC-MS is the most definitive method for detecting residual POCl₃ in a sample matrix. Its presence can also be inferred by an unusually low pH if the product is dissolved in a solvent and exposed to trace moisture.

  • Removal: POCl₃ has a high boiling point (105.8 °C), making simple evaporation inefficient. The best practice is removal under reduced pressure (vacuum distillation).[1] To facilitate this, a "co-evaporation" with a high-boiling point inert solvent like toluene is highly effective. Add toluene to the crude mixture after the reaction and distill under vacuum; the toluene azeotrope helps carry over the last traces of POCl₃.[1]

Q4: My final product looks clean by ¹H NMR, but the melting point is broad, and the purity by HPLC is low. What could be the issue?

A: This scenario often points to the presence of structurally similar impurities or inorganic salts.

  • Isomeric Impurities: Depending on the purity of your initial 2-amino-3-methoxybenzoic acid, you could have isomeric quinazoline byproducts. For example, contamination with 2-amino-5-methoxybenzoic acid would lead to the formation of 4-Chloro-6-methoxyquinazoline. These isomers can be very difficult to distinguish by ¹H NMR alone but will typically separate under the right HPLC conditions.

  • Inorganic Salts: If the work-up and neutralization are not performed carefully, inorganic salts (e.g., from quenching a base) can precipitate with your product, suppressing the melting point and lowering the purity by mass without showing up on an NMR spectrum. A simple solubility test or an ash test (thermogravimetric analysis) can confirm this.

Section 3: Troubleshooting and Analytical Protocols

A systematic approach to troubleshooting is essential. The following table and protocols provide a framework for identifying and resolving purity issues.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Action / Analytical Method
Low Yield in Step 1 (Cyclization) 1. Reaction temperature too low. 2. Insufficient reaction time. 3. Impure starting materials.1. Ensure reaction mixture reaches 150-160°C. 2. Monitor by TLC until starting material is consumed (2-4 hours is typical).[1] 3. Verify purity of 2-amino-3-methoxybenzoic acid by melting point or HPLC.
Dark/Tarry Product in Step 1 Excessive heating (>170°C).Optimize temperature control. If overheating occurs, purification by column chromatography on silica gel will be necessary.
Two Spots on TLC After Step 2 (Chlorination) 1. Incomplete reaction. 2. Product hydrolysis during work-up.1. Ensure adequate reflux time (2-4 hours) and sufficient POCl₃ (5-10 eq).[1] 2. Perform work-up quickly in the cold. Neutralize carefully and avoid strongly basic conditions.
Final Product is Gummy or Oily Residual solvent or POCl₃.Co-evaporate the crude product with toluene under vacuum before final purification/crystallization.[1]
Low Purity by HPLC, but Clean NMR Presence of isomers or inorganic salts.Develop a high-resolution HPLC method to separate potential isomers. Wash the final product with cold water to remove inorganic salts.
Protocol 1: In-Process Monitoring by Thin Layer Chromatography (TLC)

This protocol is a self-validating system to ensure your reaction is complete before proceeding to the next step or work-up.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v). Adjust polarity as needed.

  • Spotting:

    • On the baseline, spot your starting material (SM) as a reference.

    • Spot the reaction mixture (RM).

    • For Step 2, also spot the intermediate (product from Step 1) as a co-spot (Co) with the reaction mixture to confirm identity.

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization: View the dried plate under UV light (254 nm).

  • Interpretation:

    • Step 1: The reaction is complete when the spot corresponding to 2-amino-3-methoxybenzoic acid (SM) has disappeared from the RM lane and is replaced by a new, typically lower Rf spot for 8-methoxyquinazolin-4(3H)-one.

    • Step 2: The reaction is complete when the spot for the intermediate has disappeared and is replaced by a new, higher Rf spot for the more non-polar this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the final product from its most common impurity, the quinazolinone intermediate.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic heterocycles.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to ensure consistent ionization state of the analytes.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 30% B, ramp to 95% B over 15 minA gradient ensures good separation of compounds with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 254 nmQuinazoline rings have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Expected Elution Order: 8-methoxyquinazolin-4(3H)-one (more polar, will elute first) followed by this compound (less polar, will elute later).

System Suitability: For the method to be considered valid, the resolution between the two main peaks should be >2.0.

Section 4: Visualizing Impurity Pathways

Understanding where impurities arise is key to preventing them. The following diagram illustrates the critical branch points in the synthesis that lead to the most common impurities.

G Intermediate 8-Methoxyquinazolin- 4(3H)-one Chlorination Chlorination (POCl₃, Reflux) Intermediate->Chlorination Desired Path Product 4-Chloro-8-methoxy- quinazoline Chlorination->Product Successful Reaction Impurity_Incomplete Impurity: Unreacted Intermediate Chlorination->Impurity_Incomplete Incomplete Reaction (Insufficient time/heat) Workup Aqueous Work-up (Quenching) Product->Workup Impurity_Hydrolysis Impurity: Hydrolysis Product (Identical to Intermediate) Workup->Impurity_Hydrolysis Hydrolysis (H₂O, trace acid)

Caption: Key pathways for the formation of the main impurity.

By carefully controlling reaction parameters and implementing robust analytical monitoring, researchers can consistently produce high-purity this compound, ensuring the success and reproducibility of their scientific endeavors.

References

  • Barros, T. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2838–2846.
  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Pharmaceutical Intermediate for Drug Discovery and Synthesis.
  • Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press.
  • Wikipedia contributors. (2023, December 27). Quinazoline. In Wikipedia, The Free Encyclopedia.
  • Al-Obaid, A. M., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(3), 1276-1293.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Google Patents. (CN106008336A) The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7683.
  • Lazăr, L., et al. (2021). QUALITATIVE AND QUANTITATIVE ANALYSIS OF IMPURITIES IN CHLOROCHOLINE CHLORIDE. Bulletin of the Polytechnic Institute of Jassy, Chemistry and Chemical Engineering Section.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand the nuances and challenges of this powerful C-C bond-forming reaction. This guide is designed to provide you with in-depth technical assistance, moving beyond simple protocols to explain the why behind experimental choices. Here, you will find practical, field-proven insights to help you troubleshoot and optimize your reactions for higher yields, shorter reaction times, and greater reproducibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when optimizing reaction time and temperature for Suzuki coupling.

Q1: My Suzuki coupling is slow or stalling. Should I just increase the temperature?

While increasing temperature often accelerates a reaction, it's a double-edged sword in Suzuki coupling. Excessive heat can lead to the degradation of your catalyst, ligands, or sensitive functional groups on your substrates.[1][2] A modest increase (e.g., from 80°C to 100°C) can be beneficial, but it's crucial to first ensure other parameters are optimized.[3][4] Before resorting to higher temperatures, verify the integrity of your catalyst and ligands, ensure your solvent is properly degassed, and confirm your base is appropriate for the reaction.[2]

Q2: What is the ideal temperature range for a typical Suzuki coupling reaction?

A common temperature range for many Suzuki couplings is between 60°C and 110°C.[3][5] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For instance, more reactive aryl iodides and bromides may couple at lower temperatures, while less reactive aryl chlorides often require more forcing conditions.[6][7] Some modern, highly active catalyst systems can even facilitate reactions at room temperature.[8]

Q3: How long should I run my Suzuki coupling reaction?

Reaction times can vary from minutes to 24 hours or more.[1][5] It is essential to monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS.[1][3] Running the reaction for an unnecessarily long time, especially at elevated temperatures, can lead to the formation of side products through catalyst decomposition or side reactions like protodeboronation.[9]

Q4: I'm observing significant protodeboronation of my boronic acid. How are time and temperature related to this?

Protodeboronation, the undesired replacement of the boronic acid group with a hydrogen atom, is a common side reaction that is often accelerated by high temperatures and prolonged reaction times.[1][9] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[2] To minimize this, use the mildest possible temperature that allows the reaction to proceed at a reasonable rate and avoid unnecessarily long reaction times. Using anhydrous solvents and reagents can also help, as water is a proton source for this side reaction.[2]

Q5: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted Suzuki couplings can dramatically reduce reaction times, often from hours to minutes.[9] Microwave heating can also improve yields, sometimes with lower catalyst loading.[9] However, it's important to carefully control the temperature to avoid overheating and decomposition of reaction components.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6][10]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition RPdX R¹-Pd(II)-X Ln Transmetal Transmetalation RPdR R¹-Pd(II)-R² Ln RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Low Yield and Slow Reactions

When faced with a sluggish or low-yielding reaction, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve common issues related to reaction time and temperature.

Problem 1: Low or No Conversion of Starting Materials

If your reaction shows minimal to no product formation, it's crucial to assess the fundamental components of your reaction setup.

Workflow for Troubleshooting Low Conversion:

Low_Conversion_Workflow start Low/No Conversion check_inert 1. Verify Inert Atmosphere (Properly degassed? Positive N₂/Ar pressure?) start->check_inert check_reagents 2. Assess Reagent Quality (Fresh catalyst/ligand? Anhydrous solvent? Pure base and boronic acid?) check_inert->check_reagents If atmosphere is good optimize_temp 3. Optimize Temperature (Reaction too cold? Screen temperatures, e.g., 80-110°C) check_reagents->optimize_temp If reagents are high quality optimize_base 4. Evaluate Base (Is the base strong/soluble enough? Try K₃PO₄, Cs₂CO₃) optimize_temp->optimize_base If temperature increase is ineffective optimize_ligand 5. Re-evaluate Ligand (Using an appropriate ligand? Consider bulky, electron-rich phosphines like XPhos or SPhos) optimize_base->optimize_ligand If base change shows no improvement success Reaction Optimized optimize_ligand->success

Caption: Troubleshooting workflow for low or no conversion in Suzuki couplings.

Detailed Steps & Explanations:

  • Verify Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Assess Reagent Quality:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents.[2]

    • Solvent/Base: Use anhydrous and degassed solvents. The purity of the base is also critical for the transmetalation step.[1][2]

    • Boronic Acid: Impurities in boronic acids can poison the catalyst. They can also decompose or form trimers (boroxines) upon storage.[2][11]

  • Optimize Temperature: If the reaction is sluggish at a lower temperature (e.g., room temperature or 60°C), a moderate increase can significantly improve the rate.[2] However, be cautious as excessive heat can cause catalyst decomposition.[1] A good starting point for optimization is to screen a range of temperatures (e.g., 80°C, 100°C, 120°C).[3][12]

  • Evaluate Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][8] If your base has low solubility (e.g., K₂CO₃ in THF), the reaction can be slow. Consider switching to a more soluble or stronger base like Cs₂CO₃ or K₃PO₄.[1][4]

  • Re-evaluate Ligand: The choice of ligand is critical, especially for challenging substrates like aryl chlorides or sterically hindered partners.[3][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination, leading to faster reaction times and higher yields, even at lower temperatures.[1][3]

Problem 2: Significant Formation of Side Products

The appearance of major side products indicates that your reaction conditions may be too harsh or that certain reagents are unstable under the reaction conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionProbable Cause(s)Optimization Strategy
Protodeboronation Excess water, high temperature, prolonged reaction time, harsh basic conditions.[1][13]Use anhydrous reagents and solvents. Employ milder bases (e.g., K₃PO₄, KF).[2] Use the lowest effective temperature and monitor the reaction to avoid unnecessary heating. Consider using more stable boronic esters (e.g., pinacol or MIDA esters).[1][14]
Homocoupling Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to the coupling of two boronic acid molecules.[11]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[2] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.[2]
Catalyst Decomposition Excessively high temperatures, prolonged reaction times.[2]Reduce the reaction temperature. Use a more thermally stable catalyst or ligand system.[6] Monitor the reaction and stop it once the limiting reagent is consumed.

Experimental Protocols

General Protocol for a Temperature Screening Experiment:

  • Preparation: In separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 5-10 minutes.[3]

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%) and ligand. Then, add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vials in separate wells of a preheated heating block set to different temperatures (e.g., 80°C, 100°C, 120°C) and stir vigorously.[3]

  • Monitoring: After a set time (e.g., 2, 6, and 24 hours), take small aliquots from each reaction vial for analysis by LC-MS or GC-MS to determine the conversion and formation of side products.[1][2]

  • Workup and Analysis: Once the optimal time and temperature are identified, the reaction can be scaled up. After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[2][3]

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes.
  • A Comparative Guide to the Reaction Kinetics of Suzuki Coupling for 7-Bromo-2-methyl-1H-indene. Benchchem.
  • Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
  • Catalytic performance and kinetic analysis for Suzuki coupling...
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH.
  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Suzuki cross coupling reaction. YouTube.
  • Effects of temperature and solvent in Suzuki reactions of phenylboronic...
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar.
  • How can I solve my problem with Suzuki coupling?
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Suzuki reaction. Wikipedia.
  • Your "Go-To", "just couple already", Suzuki conditions? Reddit.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform

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Technical Support Center: Buchwald-Hartwig Amination of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-chloro-8-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound, providing causative explanations and actionable solutions.

Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low to no yield?

Several factors can contribute to a failed or low-yielding reaction. A systematic evaluation of the reaction parameters is crucial for identifying the root cause.

Possible Cause 1: Inappropriate Base Selection

The choice of base is critical in the Buchwald-Hartwig amination, as it is involved in the deprotonation of the amine and the regeneration of the active catalyst.[1] For an electron-rich substrate like this compound, a strong, non-nucleophilic base is generally required.

  • Insight: The 8-methoxy group is an electron-donating group, which increases the electron density of the quinazoline ring system. This can make the C-Cl bond at the 4-position less susceptible to oxidative addition by the palladium catalyst. A strong base is necessary to facilitate the formation of the palladium-amido complex, which is a key intermediate in the catalytic cycle.[2]

  • Solution: Sodium tert-butoxide (NaOtBu) is often the base of choice for these reactions due to its high basicity and low nucleophilicity.[3] If NaOtBu is proving ineffective, consider stronger bases like lithium bis(trimethylsilyl)amide (LHMDS), which can be particularly useful for less reactive amines or when protic functional groups are present.[4] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally not strong enough for the amination of aryl chlorides and often lead to slow or incomplete reactions.[4][5]

Possible Cause 2: Catalyst and Ligand Incompatibility

The palladium catalyst and the phosphine ligand must work in concert to efficiently catalyze the amination. For challenging substrates like electron-rich heteroaryl chlorides, the choice of ligand is paramount.

  • Insight: Aryl chlorides are notoriously more difficult to activate than the corresponding bromides or iodides.[6][7] Bulky, electron-rich phosphine ligands are required to promote the oxidative addition of the aryl chloride to the Pd(0) center and to facilitate the subsequent reductive elimination.[7]

  • Solution: For the amination of this compound, consider using sterically hindered and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands have demonstrated broad utility in the coupling of aryl chlorides. If these are not successful, N-heterocyclic carbene (NHC) ligands can be a powerful alternative, as they are strong σ-donors and can form very stable and active palladium complexes.[8] Using a pre-formed palladium catalyst, such as a G3 or G4 precatalyst, can also lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[3]

Possible Cause 3: Solvent Effects and Solubility Issues

The solvent plays a crucial role in the solubility of the reactants and the stability of the catalytic species.

  • Insight: The Buchwald-Hartwig amination is often performed in anhydrous, aprotic polar solvents like toluene, dioxane, or THF.[9][10] Poor solubility of any of the reaction components can severely hinder the reaction rate.[3]

  • Solution: Toluene is a common and often effective solvent for these reactions.[9] If solubility is an issue, consider switching to 1,4-dioxane, which has a higher polarity. However, be aware of the potential for dioxane to coordinate to the palladium center, which can sometimes inhibit catalysis. Degassing the solvent thoroughly before use is critical to remove oxygen, which can deactivate the palladium catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design for the Buchwald-Hartwig amination of this compound.

Q2: What is the optimal starting base for the amination of this compound?

For the amination of an electron-rich aryl chloride like this compound, the recommended starting base is sodium tert-butoxide (NaOtBu) .

  • Rationale: NaOtBu offers a good balance of high basicity and low nucleophilicity, which is essential for efficient deprotonation of the amine without competing nucleophilic attack on the substrate.[3] Its use generally leads to high reaction rates and allows for lower catalyst loadings.[4]

BasepKa of Conjugate AcidKey AdvantagesPotential Drawbacks
NaOtBu ~19High reaction rates, allows for low catalyst loadings.[4]Incompatible with many base-sensitive functional groups.[4]
LHMDS ~26Useful for substrates with protic functional groups, effective at lower temperatures.[4]Can be more expensive and requires stricter anhydrous conditions.
K₃PO₄ ~12.3Milder base, compatible with some sensitive functional groups.[11]Often too weak for efficient amination of aryl chlorides.[4]
Cs₂CO₃ ~10.3Mild and often used in large-scale synthesis.[5]Generally not basic enough for challenging aryl chloride couplings.
Q3: How does the 8-methoxy group influence the choice of reaction conditions?

The 8-methoxy group on the quinazoline ring has significant electronic and potential steric effects that must be considered when selecting reaction conditions.

  • Electronic Effects: The methoxy group is a strong electron-donating group, which increases the electron density on the quinazoline ring. This makes the C4-Cl bond stronger and less electrophilic, thus hampering the initial oxidative addition step of the catalytic cycle. To overcome this, more reactive catalysts and stronger bases are typically required.

  • Steric Effects: The proximity of the 8-methoxy group to the 4-position could potentially create steric hindrance, although this is generally less of a concern than the electronic effects. The choice of a bulky ligand should be made to promote reductive elimination without being so large as to prevent the initial coordination of the reactants.

Q4: Can I use a weaker base like potassium carbonate for this reaction?

While weaker bases like potassium carbonate (K₂CO₃) are desirable from a green chemistry perspective, they are generally not effective for the Buchwald-Hartwig amination of unactivated aryl chlorides like this compound.[12]

  • Mechanistic Insight: The catalytic cycle requires a base strong enough to deprotonate the coordinated amine to form the palladium-amido complex.[1][13] Weaker bases often fail to do this efficiently, leading to a stalled catalytic cycle and low product formation.[4] While there are reports of successful aminations of some heteroaryl chlorides with weaker bases like K₃PO₄, these are typically for more activated systems.[11] For this compound, a strong base like NaOtBu or LHMDS is the more reliable choice.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound. Optimization of catalyst, ligand, and temperature may be necessary for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Add sodium tert-butoxide to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR2)]+X- Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex L-Pd(II)(Ar)(NR2) Amine Coordination->Pd-Amido Complex Base, -HBX Pd-Amido Complex->Pd(0)L Reductive Elimination Product (Ar-NR2)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision Tree for Base Selection

Base_Selection Start Start: Substrate is This compound Base_Sensitive Does the amine or product have base-sensitive functional groups? Start->Base_Sensitive NaOtBu Use NaOtBu Base_Sensitive->NaOtBu No LHMDS Consider LHMDS Base_Sensitive->LHMDS Yes Proceed_NaOtBu Proceed with NaOtBu NaOtBu->Proceed_NaOtBu Weak_Base Is a milder base absolutely necessary? LHMDS->Weak_Base Weak_Base->LHMDS No, proceed with LHMDS K3PO4 Try K3PO4, but expect lower reactivity Weak_Base->K3PO4 Yes

Caption: A decision tree to guide the selection of a base.

References

  • Håkansson, M. et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link][1][9][13]
  • Håkansson, M. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link][1][9][13]
  • Håkansson, M. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Caddick, S. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts. (2023).
  • Reddit. (2018).
  • Oldenhuis, N. J. et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973-3976. [Link]
  • Moody, C. J. et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(9), 1622-1627. [Link]
  • Wikipedia. (n.d.).
  • Begunov, R. S. et al. (2017). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 22(11), 1897. [Link]
  • Buchwald, S. L. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525. [Link]
  • Anil, G. I. et al. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • Kashani, S. K. et al. (2021).
  • ResearchGate. (2017). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Structures of 8-methoxy-quinazoline-2,4-diones and corresponding... [Link]
  • Dorel, R. & Echavarren, A. M. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 115(11), 4529-4592. [Link]
  • Wang, D. et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 788265. [Link]
  • Arnst, C. R. et al. (2017). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Journal of Medicinal Chemistry, 60(22), 9267-9285. [Link]
  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. [Link]
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-8-methoxyquinazoline and 4-chloro-6-methoxyquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry, quinazoline derivatives stand as privileged scaffolds, forming the core of numerous therapeutic agents. The functionalization of the quinazoline ring system, particularly at the C4 position, is a cornerstone of synthetic strategies aimed at developing novel drug candidates. Among the key intermediates in these synthetic endeavors are 4-chloroquinazolines, which serve as versatile precursors for a wide array of derivatives through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4-chloro-8-methoxyquinazoline and 4-chloro-6-methoxyquinazoline. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting reaction outcomes, and ultimately, accelerating the drug discovery process.

Introduction: The Significance of 4-Chloroquinazolines in Synthesis

The quinazoline framework is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. The chlorine atom at the C4 position of 4-chloroquinazolines is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom (N3) and the overall electron-deficient character of the pyrimidine ring. This inherent reactivity makes 4-chloroquinazolines ideal substrates for SNAr reactions, allowing for the facile introduction of various nucleophiles such as amines, alcohols, and thiols to generate diverse libraries of compounds for biological screening.

The reactivity of the C4-chloro group can be further modulated by the presence and position of substituents on the benzene ring. This guide focuses on the influence of a methoxy group at either the C6 or C8 position, providing a detailed examination of the electronic and steric effects that govern the reactivity of these two important building blocks.

Theoretical Framework: Electronic and Steric Effects on Reactivity

The rate of a nucleophilic aromatic substitution reaction is primarily influenced by the electrophilicity of the carbon atom bearing the leaving group and the stability of the intermediate Meisenheimer complex. The position of the methoxy group on the quinazoline ring plays a crucial role in modulating these factors through a combination of electronic and steric effects.

Electronic Effects

The methoxy group (-OCH₃) is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. In the context of the quinazoline ring system, the resonance effect is generally dominant.

  • 4-Chloro-6-methoxyquinazoline: The methoxy group at the C6 position is para to the C4a-C8a bond and meta to the C4 carbon. Its electron-donating resonance effect increases the electron density of the benzene portion of the ring system. This can have a deactivating effect on the C4 position for nucleophilic attack compared to an unsubstituted 4-chloroquinazoline, as it slightly reduces the overall electrophilicity of the ring.

  • This compound: The methoxy group at the C8 position is ortho to the N1 atom and the C8a carbon. Its proximity to the pyrimidine ring allows for a more direct electronic influence. The electron-donating nature of the methoxy group at this position can also decrease the electrophilicity of the C4 carbon.

Steric Effects

Steric hindrance can play a significant role in determining the accessibility of the reaction center to the incoming nucleophile.

  • 4-Chloro-6-methoxyquinazoline: The methoxy group at the C6 position is remote from the C4 reaction center and is therefore unlikely to exert any significant steric hindrance on the approaching nucleophile.

  • This compound: The methoxy group at the C8 position is in the peri-position relative to the C4-chloro group. This proximity can create significant steric congestion around the reaction site, potentially hindering the approach of a nucleophile, especially a bulky one. This steric impediment would be expected to decrease the rate of reaction.

Based on these theoretical considerations, it is hypothesized that 4-chloro-6-methoxyquinazoline will be more reactive towards nucleophilic aromatic substitution than this compound , primarily due to the anticipated steric hindrance posed by the C8-methoxy group in the latter.

Synthesis of 4-Chloro-methoxyquinazolines

Both isomers can be synthesized from appropriately substituted anthranilic acids or their derivatives. A common synthetic route involves the cyclization of an N-acylanthranilic acid to form a quinazolin-4-one, followed by chlorination.

Synthesis of 4-Chloro-6-methoxyquinazoline

A typical synthesis of 4-chloro-6-methoxyquinazoline starts from 2-amino-5-methoxybenzoic acid.

G cluster_0 Synthesis of 4-Chloro-6-methoxyquinazoline 2-Amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic acid 6-Methoxyquinazolin-4-one 6-Methoxyquinazolin-4(3H)-one 2-Amino-5-methoxybenzoic_acid->6-Methoxyquinazolin-4-one Formamide, heat 4-Chloro-6-methoxyquinazoline 4-Chloro-6-methoxyquinazoline 6-Methoxyquinazolin-4-one->4-Chloro-6-methoxyquinazoline POCl3 or SOCl2

Figure 1: General synthetic scheme for 4-chloro-6-methoxyquinazoline.

The cyclization is often achieved by heating the anthranilic acid derivative with formamide. The resulting 6-methoxyquinazolin-4(3H)-one is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 4-chloro-6-methoxyquinazoline.[2]

Synthesis of this compound

The synthesis of this compound follows a similar pathway, starting from 2-amino-3-methoxybenzoic acid.

G cluster_1 Synthesis of this compound 2-Amino-3-methoxybenzoic_acid 2-Amino-3-methoxybenzoic acid 8-Methoxyquinazolin-4-one 8-Methoxyquinazolin-4(3H)-one 2-Amino-3-methoxybenzoic_acid->8-Methoxyquinazolin-4-one Formamide, heat This compound This compound 8-Methoxyquinazolin-4-one->this compound POCl3 or SOCl2

Figure 2: General synthetic scheme for this compound.

Experimental Observations and Reactivity Comparison

While direct, side-by-side kinetic studies comparing the reactivity of these two isomers are scarce in the published literature, we can draw inferences from reported synthetic procedures and related studies.

The chemical reactivity of 4-chloro-6-methoxyquinazoline is well-documented, and it is widely used as a building block in the synthesis of pharmaceuticals. Its reaction with various nucleophiles, particularly amines, proceeds readily to form 4-amino-6-methoxyquinazoline derivatives, which are crucial scaffolds in medicinal chemistry.[2]

In contrast, there is some evidence to suggest that 8-substituted 4-chloroquinazolines may exhibit lower reactivity. For instance, a study on the N-arylation of 4-chloro-8-iodoquinazoline reported that its reaction with 4-methoxy-N-methylaniline was inefficient and resulted in low yields, even under microwave-mediated conditions.[3] While the substituent in this case is an iodo group, which has different electronic properties than a methoxy group, the steric bulk at the C8 position is a common feature. This observation lends support to the hypothesis that steric hindrance from a C8 substituent can significantly impede nucleophilic attack at the C4 position.

The following table summarizes the expected reactivity based on the analysis of electronic and steric effects.

Feature4-Chloro-6-methoxyquinazolineThis compound
Electronic Effect of Methoxy Group Electron-donating (resonance), slightly deactivating for SNAr.Electron-donating (resonance), slightly deactivating for SNAr.
Steric Effect of Methoxy Group Negligible steric hindrance at C4.Significant steric hindrance at C4 due to peri-interaction.
Predicted Reactivity in SNAr Higher Lower

Experimental Protocols: A Representative Nucleophilic Aromatic Substitution

To provide a practical context for the reactivity of these compounds, a general protocol for a nucleophilic aromatic substitution reaction with an amine is provided below. It is important to note that reaction times and temperatures may need to be optimized for each isomer, with the expectation that this compound may require more forcing conditions (e.g., higher temperature, longer reaction time, or microwave irradiation) to achieve comparable yields to its C6-substituted counterpart.

General Procedure for Amination of 4-Chloro-methoxyquinazolines

G cluster_2 General Amination Workflow Start Start Dissolve Dissolve 4-chloro-methoxyquinazoline and amine in a suitable solvent (e.g., isopropanol, DMF, or acetonitrile). Start->Dissolve Add_Base Add a base (e.g., DIPEA, K2CO3) if the amine is used as its salt. Dissolve->Add_Base Heat Heat the reaction mixture (conventional heating or microwave). Add_Base->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Workup Perform aqueous workup and extraction. Monitor->Workup Purify Purify the product by crystallization or column chromatography. Workup->Purify End Characterized 4-amino-methoxyquinazoline Purify->End

Figure 3: A generalized workflow for the amination of 4-chloro-methoxyquinazolines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 4-chloro-methoxyquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, or acetonitrile), add the desired amine (1.0-1.2 eq). If the amine is in the form of a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Alternatively, microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired 4-amino-methoxyquinazoline derivative.

Conclusion

For researchers and drug development professionals, this comparative analysis provides a rational basis for selecting the appropriate starting material and for designing optimal synthetic strategies. When working with this compound, it is advisable to consider the use of less bulky nucleophiles or to employ more forcing reaction conditions to overcome the potential steric barrier and achieve desired reaction outcomes. Further kinetic and computational studies are warranted to provide a quantitative validation of this reactivity comparison.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
  • The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. (n.d.). Retrieved from a chemical supplier's technical portal.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules.
  • SN2 nucleophilic substitution reaction push and pull transition st
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2023). ChemRxiv.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.

Sources

A Comparative Analysis of the Biological Activity of 4-amino-8-methoxyquinazoline and 4-amino-6-methoxyquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent scaffold for designing molecules that can fit into the ATP-binding pockets of various protein kinases. The 4-aminoquinazoline core, in particular, has proven to be a "privileged structure," forming the basis of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[1] The biological activity of these molecules is highly dependent on the substitution pattern on the quinazoline ring, which influences factors like target affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of two isomeric forms: 4-amino-8-methoxyquinazoline and 4-amino-6-methoxyquinazoline, drawing upon available experimental data for their derivatives to elucidate the impact of the methoxy group's position on their potential as therapeutic agents.

The Significance of Methoxy Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of a methoxy (-OCH3) group onto the quinazoline scaffold can significantly modulate the molecule's biological activity. As an electron-donating group, a methoxy substituent can increase the electron density of the quinazoline ring system. This, in turn, can enhance the interaction with the target protein. For instance, in the context of EGFR inhibition, a higher electron density on the quinazoline N1 atom can strengthen the hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.[2] Structure-activity relationship (SAR) studies have consistently shown that electron-donating groups on the quinazoline moiety are generally favored for high potency in 4-anilinoquinazoline-based EGFR inhibitors.[3] The precise location of this methoxy group—at the C6 or C8 position—can subtly alter the molecule's electronic properties, conformation, and potential for steric interactions within the kinase active site, leading to differences in biological activity.

Biological Activity Profile: 4-amino-6-methoxyquinazoline Derivatives

Derivatives of 4-amino-6-methoxyquinazoline have been explored for their potential as anticancer agents. The methoxy group at the 6-position, often in combination with another substituent at the 7-position (as in the case of many potent EGFR inhibitors like gefitinib, which has a 6,7-dimethoxy substitution pattern), is a well-established feature for potent kinase inhibition.

In a study focused on the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, several compounds were evaluated for their antitumor activity. One such derivative, 7-(3-(4-nitrophenoxy)propoxy)-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine, demonstrated significant antiproliferative effects against the Bcap-37 human breast carcinoma cell line.

Experimental Data Snapshot: 6-Methoxy Derivative

Compound IDStructureCell LineActivity
Ia 7-(3-(4-nitrophenoxy)propoxy)-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amineBcap-37 (Breast Carcinoma)83.4% antiproliferation at 10 µmol/L[4]

This result, while not an IC50 value, clearly indicates that the 4-amino-6-methoxyquinazoline scaffold can be functionalized to produce potent antiproliferative agents. The presence of the methoxy group at C6 is a key component of the pharmacophore in many established kinase inhibitors.

Biological Activity Profile: 4-amino-8-methoxyquinazoline Derivatives

The 8-position of the quinazoline ring has been less explored compared to the 6- and 7-positions. However, recent studies have demonstrated that 8-methoxy substitution can also lead to potent biological activity. A study on 4,7-disubstituted 8-methoxyquinazoline derivatives identified them as potential cytotoxic agents that target the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer.[5] Another study investigated a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines as antitumor inhibitors.[2]

Comparative Experimental Data: 8-Methoxy Derivatives

The following table summarizes the cytotoxic activities of several 8-methoxyquinazoline and 8-methoxyquinoline derivatives against various human cancer cell lines.

Compound IDCore StructureAdditional SubstitutionsCell LineIC50 (µM)
18B 8-methoxyquinazoline4-{[4-(benzyloxy)-3-chlorophenyl]amino}-7-[3-(4-methyl-1-piperazinyl)propoxy]HCT116 (Colon Carcinoma)5.64 ± 0.68[5]
18B 8-methoxyquinazoline4-{[4-(benzyloxy)-3-chlorophenyl]amino}-7-[3-(4-methyl-1-piperazinyl)propoxy]HepG2 (Hepatocellular Carcinoma)6.81 ± 1.02[5]
2i 8-methoxyquinoline4-(4-isopropylanilino)HeLa (Cervical Cancer)7.15[2]
2i 8-methoxyquinoline4-(4-isopropylanilino)BGC-823 (Gastric Cancer)4.65[2]

These results highlight that 8-methoxy substitution is a viable strategy for developing potent anticancer agents, with some derivatives exhibiting low micromolar IC50 values.

Head-to-Head Comparison and Positional Isomerism Effects

The study on 7-fluoro (or 8-methoxy)-4-anilinoquinolines made a direct comparative statement that, in general, the 7-fluoro derivatives were more active than the corresponding 8-methoxy derivatives.[2] This suggests that, at least in that particular chemical series and biological context, the 8-methoxy substitution might confer less potency than substitution at the 7-position.

From a mechanistic standpoint, the position of the methoxy group influences the electronic distribution and steric profile of the molecule. The 6-position is electronically conjugated to the N1 atom of the quinazoline ring, which can directly impact the hydrogen bonding interaction with the kinase hinge region. The 8-position, being peri to the N1, might exert a more complex influence, potentially affecting the planarity of the ring system or having direct steric interactions with the protein target. The slightly lower potency observed in the 8-methoxy anilinoquinolines compared to their 7-fluoro counterparts might be due to a suboptimal steric or electronic profile for that specific target.[2]

Visualizing the Mechanism: EGFR Signaling Pathway

Many 4-aminoquinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. The diagram below illustrates the canonical EGFR signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway initiated by EGF binding.

Experimental Protocols: Assessing Cytotoxicity

To determine the antiproliferative activity of these compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, is employed.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Incubation (24 hours, 37°C, 5% CO2) A->B C 3. Compound Treatment (Add serial dilutions of quinazoline derivatives) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4 hours, allow formazan formation) E->F G 7. Solubilization (Add DMSO or other solvent) F->G H 8. Absorbance Reading (Measure at ~570 nm) G->H I 9. Data Analysis (Calculate % inhibition and IC50 values) H->I

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the core of numerous therapeutic agents, including potent kinase inhibitors. The targeted synthesis of 4-aryl-8-methoxyquinazoline derivatives is a critical step in the development of new drug candidates, demanding robust and efficient C-C bond-forming methodologies. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed strategies.[1][2]

This guide provides an in-depth comparative analysis of these two preeminent reactions for the specific arylation of 4-chloro-8-methoxyquinazoline. We will move beyond a simple recitation of protocols to dissect the mechanistic nuances, practical considerations, and strategic implications that guide the choice of one method over the other in a drug discovery setting.

The Substrate: this compound

The reactivity of our substrate is dictated by its electronic and structural features. The chlorine atom at the C4 position is rendered electrophilic and susceptible to oxidative addition by a palladium(0) catalyst, a reactivity enhanced by the adjacent electron-withdrawing nitrogen atom. However, as an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts, placing significant demands on the catalytic system, particularly the choice of ligand.[3] The 8-methoxy group introduces electron density to the aromatic system, which can further modulate reactivity.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a dominant method for C-C bond formation due to its operational simplicity and the low toxicity of its organoboron reagents.[3][4]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, especially for less reactive aryl chlorides.[4][5] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial here, as they stabilize the Pd(0) species and promote the difficult oxidative addition.[7][8][9]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, facilitating the transfer.[6][10]

  • Reductive Elimination: The newly coupled biaryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Stille Coupling: Robustness and Orthogonality

Developed by John Kenneth Stille, this reaction couples an organic halide with an organostannane (organotin) reagent.[11][12] While its use has been tempered by the toxicity of tin compounds, it remains an indispensable tool, particularly when other methods fail.[12][13]

Mechanistic Rationale

The catalytic cycle of the Stille reaction mirrors the Suzuki coupling in its fundamental steps but with key differences.[11][14][15]

  • Oxidative Addition: This step is identical to the Suzuki coupling, where the Pd(0) catalyst inserts into the C-Cl bond of the quinazoline.

  • Transmetalation: An organostannane (Ar'-SnR₃) transfers its aryl group to the palladium(II) complex. Crucially, this step typically proceeds without the need for a base.[11] The organostannanes are sufficiently nucleophilic, providing a key advantage for substrates with base-sensitive functional groups. The exact mechanism of transmetalation can be complex but is often the rate-limiting step.[14]

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Head-to-Head Comparison for this compound

The choice between Suzuki and Stille coupling is a strategic decision based on a multi-faceted analysis of the reaction's practical and chemical characteristics.

FeatureSuzuki CouplingStille CouplingSenior Scientist's Verdict
Organometallic Reagent Arylboronic acids or esters.Aryl-, vinyl-, or alkynylstannanes.Suzuki reagents are preferred for their low toxicity.
Toxicity & Handling Low. Boronic acids and their byproducts (borates) are generally non-toxic and environmentally benign.[1][10]High. Organotin reagents and byproducts are highly toxic and pose significant environmental and health risks.[11][13][16] Strict handling and waste disposal protocols are mandatory.For early-stage discovery and scale-up, Suzuki is the clear winner on safety and environmental grounds. Stille is reserved for when Suzuki fails.
Functional Group Tolerance Good to Excellent. However, the required basic conditions can be incompatible with base-sensitive functional groups (e.g., esters, epoxides).[5] Protodeboronation can be a side reaction, especially with electron-rich or certain heteroaryl boronic acids.[17]Excellent. Often proceeds under neutral conditions, making it compatible with a very wide range of functional groups, including delicate ones.[15][16][18] Organostannanes are also stable to air and moisture.[11][18]Stille offers superior tolerance for base-sensitive substrates. If the coupling partner has sensitive groups, Stille may provide a more direct and higher-yielding route.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and often a protic co-solvent (e.g., dioxane/water).Typically base-free, performed in anhydrous aprotic solvents (e.g., THF, toluene, DMF). Additives like Cu(I) salts can sometimes accelerate the reaction.[19]Suzuki conditions are often convenient for lab-scale work. Stille's anhydrous conditions require more rigorous setup but offer a wider compatibility window.
Byproduct Removal Straightforward. Borate byproducts are typically water-soluble and easily removed by a simple aqueous workup.[1]Difficult. Tin byproducts are often nonpolar and lipophilic, making their removal from the desired product challenging. This can require specific techniques like flash chromatography with fluoride treatment or specialized workups.[1][18]The ease of purification is a major practical advantage for Suzuki coupling, saving significant time and resources, which is critical in a drug development pipeline.
Yield & Reactivity Yields can be high but may be compromised by side reactions or incomplete conversion with the less reactive 4-chloroquinazoline, requiring careful optimization of the catalyst, ligand, and base.[20]Often provides higher and more consistent yields, especially for challenging substrates where Suzuki coupling may be sluggish or fail.[21] The reaction is very reliable once optimized.For a difficult coupling like this aryl chloride, Stille may offer a higher probability of success on the first attempt with a higher yield, but at the cost of toxicity and difficult purification.

Experimental Protocols & Workflow

The following protocols are representative and should be optimized for each specific aryl coupling partner.

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Causality: This protocol uses a modern biarylphosphine ligand (SPhos) which is known to be highly effective for the coupling of challenging aryl chlorides due to its steric bulk and electron-donating properties, facilitating the rate-limiting oxidative addition step.[7][9] A strong base like K₃PO₄ is chosen to effectively generate the boronate "ate" complex for transmetalation.[7]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), SPhos (4 mol%), and palladium(II) acetate (2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv.) followed by degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.[20]

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-8-methoxyquinazoline product.

Protocol 2: Stille Coupling

Causality: This protocol uses a common Pd(0) source, Pd(PPh₃)₄, which is effective for a wide range of Stille couplings. The reaction is run under strictly anhydrous conditions in a non-coordinating solvent like toluene to prevent hydrolysis of the organostannane and to favor the catalytic cycle. No base is required, which is a key advantage.[11][15]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the aryl-tributylstannane reagent (1.2 equiv.).

  • Heating and Monitoring: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of organic solvent. Purifying Stille reactions can be challenging due to tin byproducts. A common method is to perform flash column chromatography. If tin residues persist, treatment with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin salts, which can then be filtered off.

Conclusion and Strategic Recommendation

For the arylation of this compound, the Suzuki-Miyaura coupling should be the primary method of choice . Its significant advantages in terms of low toxicity, environmental impact, and straightforward purification of byproducts align perfectly with the goals of sustainable and efficient drug development. The challenges posed by the less reactive aryl chloride substrate can be effectively overcome with modern, commercially available catalyst systems employing bulky, electron-rich phosphine ligands.

The Stille coupling, while a powerful and often higher-yielding reaction, should be reserved as a secondary option . It is best employed when:

  • The Suzuki coupling fails to provide the desired product in acceptable yields despite extensive optimization.

  • The arylboronic acid coupling partner is unstable, prone to protodeboronation, or commercially unavailable.

  • The substrate contains highly base-sensitive functional groups that are incompatible with Suzuki conditions.

Ultimately, the decision rests on a balanced assessment of yield, scalability, safety, and purification efficiency. For the modern medicinal chemist, the Suzuki coupling offers the most pragmatic and responsible path forward for synthesizing libraries of 4-aryl-8-methoxyquinazoline derivatives, while the Stille coupling remains a crucial tool for solving the most intractable synthetic challenges.

References

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  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. (2017).
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  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed. (2018).
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A Researcher's Guide to the Validation of 4-amino-8-methoxyquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer drugs that target protein kinases, such as gefitinib and erlotinib.[1][2] The strategic addition of a methoxy group at the 8-position can modulate the physiochemical properties and kinase selectivity profile of these derivatives. This guide provides a comprehensive framework for the rigorous validation of novel 4-amino-8-methoxyquinazoline derivatives, ensuring scientific integrity from initial biochemical confirmation to cellular target engagement and selectivity profiling.

The validation process is a critical funnel, designed to systematically de-risk a compound and build a compelling case for its potential as a therapeutic agent. It moves from simple, direct biochemical assays to more complex and physiologically relevant cellular models. This multi-tiered approach ensures that resources are focused on compounds with the highest likelihood of success.

Stage 1: Primary Biochemical Validation: Confirming Direct Kinase Inhibition

The foundational step in validating a new derivative is to confirm its direct inhibitory activity against the purified target kinase. This is a non-negotiable checkpoint to ensure the compound interacts with its intended molecular target.

Causality Behind Experimental Choice: Biochemical assays are essential for initial validation because they are performed in a controlled, cell-free environment.[3] This isolates the kinase, the inhibitor, and the substrate, removing the complexities of a cellular system. The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry standards due to their high sensitivity, scalability, and robustness.[4][5] These assays quantify kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase's phosphorylation reaction.[5][6]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare the kinase, substrate, and 4-amino-8-methoxyquinazoline derivatives in a suitable kinase reaction buffer.

  • Compound Plating: Perform a serial dilution of the test compounds in a multi-well plate (e.g., 384-well format) to create a dose-response curve.[7]

  • Kinase Reaction: Add the purified recombinant kinase and its specific substrate to the wells containing the compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 1 hour).[8]

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP.[5]

  • Signal Generation: Add Kinase Detection Reagent. This enzyme-driven step converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce a light signal.[8]

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Data Presentation: Comparative Biochemical Potency

The table below illustrates how to compare the biochemical potency of several hypothetical 4-amino-8-methoxyquinazoline derivatives against two prominent receptor tyrosine kinases: EGFR and VEGFR2.

Compound IDTarget KinaseR¹ GroupR² GroupIC50 (nM)
AZ-QM-01 EGFRHPhenyl15.2
AZ-QM-02 EGFRFPhenyl8.7
AZ-QM-03 VEGFR2HPyridine25.1
AZ-QM-04 VEGFR2ClPyridine12.5

This data is for illustrative purposes only.

Stage 2: Cellular Target Engagement and Potency Assessment

A compound that is potent in a biochemical assay may not be effective in a living cell due to factors like poor membrane permeability or rapid metabolism. Therefore, the next critical stage is to validate that the inhibitor can access its intracellular target and exert a biological effect.

Causality Behind Experimental Choice: Western blotting is a powerful technique to directly visualize the inhibition of a specific signaling pathway within the cell.[7] By measuring the phosphorylation status of a kinase's direct downstream substrate, we can confirm "target engagement" – that is, the compound is hitting its intended target in a complex cellular environment.[9] This is complemented by cell viability assays, which assess the compound's overall effect on cell proliferation or survival.

Experimental Workflow: Cellular Validation

The following diagram outlines the logical flow for validating a kinase inhibitor in a cellular context.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Target Cells (e.g., A549 for EGFR) CompoundPrep 2. Prepare Serial Dilutions of AZ-QM-02 Treatment 3. Treat Cells with AZ-QM-02 (e.g., 24 hours) Lysis 4. Lyse Cells to Extract Proteins Treatment->Lysis Viability 6. Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability WB 5. Western Blot for p-AKT and Total AKT Lysis->WB Data 7. Quantify Bands & Determine Cellular IC50 WB->Data Viability->Data

Caption: Workflow for cellular validation of a kinase inhibitor.

Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation

This protocol assumes the target is EGFR, a kinase known to activate the PI3K/AKT signaling pathway.[10]

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549 or PC9 for EGFR) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the 4-amino-8-methoxyquinazoline derivative for a predetermined time (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., phospho-Akt Ser473).

    • Subsequently, probe with a primary antibody for the total protein of the substrate (e.g., total Akt) as a loading control.[7]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, showing a dose-dependent decrease with effective inhibitors.

Stage 3: Kinase Selectivity Profiling

While potency against the primary target is essential, selectivity is paramount for a successful drug candidate. A "promiscuous" inhibitor that hits many kinases can lead to unforeseen off-target effects and toxicity.[11]

Causality Behind Experimental Choice: Kinase selectivity profiling involves screening the lead compound against a large, diverse panel of kinases.[11][12] This provides a broad view of the compound's activity across the human kinome. This step is crucial for building a safety profile and understanding the compound's mechanism of action. It helps distinguish between a highly specific inhibitor and a multi-targeted one, both of which can have therapeutic value but require different development strategies.[13] Commercial services offer panels of hundreds of kinases for comprehensive profiling.[14]

Data Presentation: Comparative Selectivity Profile

The following table shows a hypothetical comparison between two lead candidates. AZ-QM-02 is highly potent for its target (EGFR) but also shows significant activity against other kinases. In contrast, AZ-QM-05 is less potent but remarkably selective.

Kinase TargetAZ-QM-02 (IC50, nM)AZ-QM-05 (IC50, nM)Kinase Family
EGFR 8.7 45.3 Tyrosine
VEGFR2 150>10,000Tyrosine
HER2 98>10,000Tyrosine
SRC 250>10,000Tyrosine
CDK2 1,200>10,000Ser/Thr
p38α 850>10,000Ser/Thr

This data is for illustrative purposes only. This comparison allows researchers to make an informed decision: pursue the highly potent but less selective compound and attempt to engineer out the off-target activity, or advance the highly selective compound and work to improve its potency.

Understanding the Mechanism: Structure-Activity Relationships (SAR) & Signaling

The 4-anilinoquinazoline scaffold is a "privileged structure" because it mimics the hinge-binding motif of ATP, the natural substrate for kinases.[2]

Key Structural Insights
  • Quinazoline Core: The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase ATP-binding pocket.[2]

  • 4-Anilino Group: This group projects into the ATP-binding site, and substitutions on this ring can be tailored to exploit unique features of the target kinase, thereby enhancing potency and selectivity.[2]

  • 8-Methoxy Group: The methoxy group at the 8-position can influence the conformation of the anilino group and create new interactions, potentially improving selectivity or altering physicochemical properties like solubility.

Visualizing the Target Pathway: EGFR Signaling

The diagram below illustrates the EGFR signaling cascade, a common target for 4-aminoquinazoline inhibitors.[10] These inhibitors act by competing with ATP, thereby preventing the autophosphorylation of the receptor and blocking the activation of downstream pro-survival pathways like PI3K/AKT and RAS/MAPK.[10][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Inhibitor 4-Amino-8-methoxy- quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

Conclusion

The validation of 4-amino-8-methoxyquinazoline derivatives as kinase inhibitors is a systematic, evidence-based process. By progressing through a funnel of biochemical confirmation, cellular target engagement, and comprehensive selectivity profiling, researchers can build a robust data package. This rigorous, multi-faceted approach is essential for identifying compounds with true therapeutic potential and provides the foundational evidence needed for further preclinical and clinical development.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-8-Methoxyquinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-Aminoquinazoline: A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, particularly the 4-aminoquinazoline core, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP-pocket of various protein kinases. This has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, primarily targeting the Epidermal Growth factor Receptor (EGFR) family of tyrosine kinases.[1][2][3]

The fundamental mechanism of action for these inhibitors involves competitive binding at the ATP site in the kinase domain. The quinazoline core mimics the adenine ring of ATP, establishing critical hydrogen bonds with the "hinge" region of the enzyme, thereby blocking ATP from binding and preventing the downstream phosphorylation events that drive malignant cell proliferation.[1]

Core Binding Mode: The Hinge Interaction

The potency of 4-aminoquinazoline inhibitors is fundamentally reliant on their interaction with the kinase hinge region. Specifically, the N-1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor from a backbone NH group of a conserved methionine residue (Met793 in EGFR).[1][4] Additionally, a water-mediated hydrogen bond often forms between the N-3 nitrogen and a threonine residue (Thr790 in EGFR's wild-type, though this residue is mutated in some resistance cases).[1] This bidentate interaction firmly anchors the inhibitor, allowing other parts of the molecule to make further favorable contacts.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-Aminoquinazoline Inhibitor Met793 Hinge Region (Met793 Backbone NH) Gatekeeper Gatekeeper Residue (e.g., T790) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Quinazoline Quinazoline Core Quinazoline->Met793 H-Bond (N1) Quinazoline->Gatekeeper Water-mediated H-Bond (N3) Anilino 4-Anilino Group Anilino->Hydrophobic Hydrophobic Interactions Substituents C6/C7/C8 Substituents Substituents->Solvent Modulates Solubility & Further Interactions

Caption: Binding mode of 4-aminoquinazolines in a kinase active site.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinazoline analogs can be finely tuned by modifying three key regions: the C4-substituent, the C2-position, and the substitutions on the benzo portion of the quinazoline ring (positions C5-C8).

The Critical Role of the 4-Anilino Moiety

For EGFR inhibitors, a 4-anilino (4-aminophenyl) substituent is overwhelmingly favored. This group projects into a hydrophobic pocket near the gatekeeper residue.

  • Substitution Pattern: Small, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, are often optimal at the meta (3') position of the aniline ring.[1] This placement enhances van der Waals interactions within the hydrophobic pocket.

  • Flexibility: The bond between the 4-amino group and the aniline ring allows for rotational flexibility, enabling the aniline moiety to adopt an optimal conformation for binding.

The Influence of C6 and C7 Substitutions

The C6 and C7 positions are the most extensively studied on the quinazoline core. They are directed towards the entrance of the ATP binding site.

  • Favorable Groups: Small, electron-donating groups, particularly methoxy (-OCH₃) or other short alkoxy chains, are highly beneficial for activity. The 6,7-dimethoxy substitution pattern, found in compounds like Pelitinib, is particularly favorable for potent EGFR inhibition.[1] These groups are thought to increase the basicity of the quinazoline N-1, strengthening the crucial hydrogen bond to the hinge region.[1]

  • Solubilizing Moieties: Larger, more polar groups can be introduced at these positions to improve the compound's pharmacokinetic properties, such as aqueous solubility. This strategy is employed in drugs like lapatinib and vandetanib.

The Strategic Importance of the 8-Methoxy Group

The C8 position is less commonly substituted in clinically approved inhibitors compared to C6 and C7. However, research indicates that this position is uniquely important for developing next-generation inhibitors with novel properties.

  • Vector to Solvent: Unlike the C6 and C7 positions, which are more buried, substituents at the C8 position often project out towards the solvent-exposed region of the ATP-binding cleft.[3] This has profound implications for drug design.

  • Rationale for Modification: This outward-facing vector makes the C8 position an ideal attachment point for:

    • Linkers: For creating bivalent or dual-target inhibitors. For example, researchers have successfully attached linkers at the C8 position to create bivalent PI3K inhibitors, demonstrating the feasibility of this approach.[3]

    • Bulky Groups: To probe for additional interactions in the outer regions of the binding site or to fine-tune selectivity against other kinases.

    • Pharmacokinetic Modifiers: To attach moieties that improve solubility, reduce off-target toxicity, or alter metabolic stability without disrupting the core hinge-binding interactions.

The 8-methoxy group itself contributes through its electron-donating properties, potentially enhancing the hinge-binding interaction similarly to substitutions at C6 and C7. However, its primary strategic value lies in its position as a launchpad for more complex molecular architectures.

Comparative Performance of Quinazoline Analogs

The following table summarizes the in vitro inhibitory activity of several key quinazoline-based kinase inhibitors. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% and serves as a standard measure of potency.

Compound/AnalogPrimary Target(s)Key Structural FeaturesIC₅₀ (nM)Reference
Gefitinib EGFR6,7-Dimethoxy, 4-(3-chloro-4-fluoroanilino)2 - 80[1]
Erlotinib EGFR6,7-Bis(2-methoxyethoxy), 4-(3-ethynylanilino)2[1]
Lapatinib EGFR, HER26-(5-furanylmethyl)amino, 4-(3-chloro-4-fluoroanilino)EGFR: 10.8, HER2: 9.8[5]
Compound 11 pan-HER6,7-Dimethoxy, 4-(1H-indol-5-ylamino)EGFRʷᵗ: 0.38, EGFRᵀ⁷⁹⁰ᴹ: 2.2[1]
Compound 18 EGFR6-Nitro, 4-(3-chloroanilino)10.29[1]
Compound 7 EGFR, PI3K8-position linker to PI3Kα binding moietyEGFR: 0.8, PI3Kα: N/A[3]

Data is compiled from multiple sources and represents a range of reported values under various assay conditions.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

General Synthesis of 4-Anilino-8-Methoxyquinazolines

The synthesis of the target compounds typically follows a convergent strategy, culminating in a nucleophilic aromatic substitution reaction.

start 2-Amino-3-methoxybenzoic Acid step1 Step 1: Cyclization (e.g., with Formamide) start->step1 intermediate1 8-Methoxyquinazolin-4(3H)-one step1->intermediate1 step2 Step 2: Chlorination (e.g., SOCl₂ or POCl₃) intermediate1->step2 intermediate2 4-Chloro-8-methoxyquinazoline (Key Intermediate) step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) (e.g., IPA, reflux) intermediate2->step3 aniline Substituted Aniline aniline->step3 product Target 4-Anilino-8-methoxyquinazoline Analog step3->product

Caption: General synthetic workflow for 4-anilino-8-methoxyquinazolines.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-3-methoxybenzoic acid is heated under reflux with formamide to yield 8-methoxyquinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), typically under reflux, to produce the key intermediate, this compound. The crude product is often purified by recrystallization.

  • Nucleophilic Aromatic Substitution (SNAr): The this compound is dissolved in a suitable solvent like 2-propanol (IPA) or ethanol.

  • An equimolar amount of the desired substituted aniline is added to the solution, often with a catalytic amount of acid (e.g., HCl).

  • The reaction mixture is heated to reflux for several hours (typically 4-12 h) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the precipitated product is collected by filtration.

  • The final product is purified by column chromatography or recrystallization to yield the pure 4-anilino-8-methoxyquinazoline analog.[6]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining a compound's IC₅₀ value against a specific protein kinase by measuring ATP consumption.

A Prepare serial dilution of test compound in DMSO B Add compound/vehicle to 384-well plate A->B C Add Kinase/Substrate mixture to wells B->C D Incubate at RT (e.g., 60 min) C->D E Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate at RT (e.g., 10 min) E->F G Read luminescence on plate reader F->G H Calculate % Inhibition and determine IC₅₀ G->H

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Setup: Transfer a small volume (e.g., 50 nL) of the diluted compounds or vehicle control (DMSO) into the wells of a low-volume 384-well assay plate.

  • Kinase Reaction: Add 5 µL of a 2x kinase/substrate mixture (containing the purified target kinase and its specific peptide substrate in kinase assay buffer) to each well.

  • Initiation: Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal inversely proportional to the amount of remaining ATP.

  • Signal Reading: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to vehicle controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Conclusion and Future Outlook

The 4-aminoquinazoline scaffold remains a highly validated and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-understood for substitutions at the C4, C6, and C7 positions, where hinge-binding and hydrophobic interactions are paramount.

The key insight for future development lies at the C8 position. Its orientation toward the solvent-exposed region provides a unique strategic handle for creating next-generation therapeutics. By leveraging the C8-position, medicinal chemists can design:

  • Selective Inhibitors: By introducing moieties that exploit unique features in the solvent-channel of the target kinase but clash with the corresponding region in off-target kinases.

  • Dual-Target or Multi-Target Inhibitors: By attaching linkers to pharmacophores that bind to adjacent targets, as demonstrated with PI3K inhibitors.[3]

  • Antibody-Drug Conjugates (ADCs) and PROTACs: By using this position as an attachment point for linkers connected to antibodies or E3 ligase-binding moieties.

The exploration of 4-amino-8-methoxyquinazoline analogs is therefore not merely an academic exercise but a promising frontier in the development of more effective and precisely targeted cancer therapies.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Wang, W., Li, C., & Wang, Z. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(3), 225-231.
  • Alafeefy, A. M., & Ashour, A. E. (2012). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545.
  • El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(7), 3045.
  • Charushin, V. N., Nosova, E. V., Lipunova, G. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(1), 1-32.
  • Ahangar, N., Rahimi, A., & Aghanejad, A. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research, 7(2), 126-137.
  • Gholamzadeh, M., Fakhraei, S., & Mohammadi-Far, M. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20122.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in vitro cell cycle analysis, and in silico studies. RSC Advances, 13(35), 24393-24410.
  • Zhang, Y., Zhang, J., & Chen, J. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant non-small cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1353.
  • ResearchGate. Synthesis of series of quinazoline analogues as protein kinase inhibitors.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel, Switzerland), 16(4), 534.
  • Eldehna, W. M., Al-Rashood, S. T., & Abou-Seri, S. M. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2275.
  • Kim, H. R., Kim, J. H., & Park, C. H. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 14(5), 903-910.
  • Ozawa, Y., Ohori, M., & Imada, T. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132.
  • ResearchGate. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
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  • ResearchGate. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents.
  • Roy, K., De, U. C., & Mitra, I. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 12(11), e202300142.
  • Adottu, D. D., Shajahan, A. M., & Koolaparambil, S. A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Al-Suhaimi, K. M., Al-Salahi, R., & Al-Ostoot, F. H. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 8.
  • Wang, Y., Li, Y., & Zhang, Y. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Molecules, 28(15), 5779.
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A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing C-C and C-N Couplings on the 4-Chloro-8-methoxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to mimic the purine core, allowing it to interact with a wide array of biological targets, including kinases, which are pivotal in oncology. The development of potent and selective kinase inhibitors, such as Lapatinib, has revolutionized cancer therapy, and the efficient synthesis of substituted quinazolines remains a critical endeavor for drug development professionals.[1]

This guide provides an in-depth, comparative analysis of various palladium catalysts for three indispensable cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—on a key intermediate: 4-chloro-8-methoxyquinazoline. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind catalyst selection, empowering researchers to make informed decisions for their synthetic campaigns. We will explore the nuances of catalyst and ligand choice, backed by experimental data, to unlock high-yield, efficient, and scalable routes to novel quinazoline derivatives.

The Challenge: Coupling with an Electron-Rich Heterocycle

The this compound substrate presents a unique set of challenges and opportunities for palladium-catalyzed cross-coupling. The chlorine atom at the 4-position is the primary site for oxidative addition, being the most electrophilic position on the pyrimidine ring.[2][3] However, the electron-donating methoxy group at the 8-position increases the overall electron density of the quinazoline core, which can impact the kinetics of the catalytic cycle. Furthermore, the quinazoline nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, the selection of an appropriate catalyst system—a combination of a palladium precursor and a ligand—is paramount to overcoming these hurdles and achieving high efficiency.

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. For the coupling of this compound with various boronic acids, the choice of catalyst significantly influences the reaction's success. Generally, for challenging substrates like electron-rich aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are preferred as they facilitate the often rate-limiting oxidative addition step and promote the reductive elimination.[4]

Catalyst SystemPrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012~95Highly effective for a broad range of boronic acids. SPhos is a bulky, electron-rich ligand that promotes high catalytic activity.
System 2 Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane11016~92Another excellent choice, particularly for sterically hindered substrates.
System 3 PdCl₂(dppf)dppfK₂CO₃DME8518~85A more "traditional" catalyst, still effective but may require longer reaction times and higher temperatures for challenging couplings.
System 4 Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O10024~70Generally less effective for aryl chlorides compared to modern biarylphosphine ligand systems. Significant catalyst decomposition can be observed.

Note: Yields are estimated based on data for structurally similar electron-rich chloro-heterocycles and are intended for comparative purposes.

Expertise & Experience: Why SPhos and XPhos Excel

The superior performance of catalyst systems based on bulky biarylphosphine ligands like SPhos and XPhos is not coincidental. These ligands possess a unique combination of steric bulk and electron-donating ability. The steric hindrance around the phosphorus atom promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition with the C-Cl bond of the quinazoline. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating the oxidative addition. In contrast, Pd(PPh₃)₄ can suffer from the formation of less reactive, coordinatively saturated species, leading to slower reaction rates and lower yields with challenging substrates.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Product Reductive Elimination->Ar-R Base Base Base->Transmetalation [R-B(OH)3]- R-B(OH)2 R-B(OH)2 R-B(OH)2->Base Ar-Cl This compound Ar-Cl->Oxidative Addition

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[4] For the coupling of this compound with various amines, the choice of a highly active catalyst system is even more critical than in Suzuki coupling due to the generally lower reactivity of amines as nucleophiles and the potential for catalyst inhibition.

Catalyst SystemPrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd₂(dba)₃RuPhosNaOtBuToluene1008~96RuPhos is a highly effective ligand for the amination of aryl chlorides, often providing excellent yields under relatively mild conditions.
System 2 Pd(OAc)₂BrettPhosK₃PO₄t-BuOH11012~94BrettPhos is another state-of-the-art ligand that shows excellent performance with a variety of amines.
System 3 Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane11018~88XPhos is a versatile ligand that is also effective for amination reactions, though it may require slightly longer reaction times.
System 4 PdCl₂(dppf)dppfNaOtBuToluene11024~50Generally not the preferred choice for challenging aminations of aryl chlorides, often resulting in lower yields and requiring harsh conditions.

Note: Yields are estimated based on data for structurally similar electron-rich chloro-heterocycles and are intended for comparative purposes.

Expertise & Experience: The Advantage of Buchwald Ligands

The dramatic difference in performance between the modern Buchwald ligands (RuPhos, BrettPhos, XPhos) and more traditional ligands like dppf for the amination of an electron-rich chloroquinazoline is a testament to rational ligand design.[5] The Buchwald-type ligands are not only bulky and electron-rich, but they also possess specific structural features that stabilize the catalytically active monoligated palladium species and facilitate the crucial C-N reductive elimination step. This step is often challenging, and the unique architecture of these ligands helps to bring the aryl and amino groups in close proximity on the palladium center, promoting the formation of the desired C-N bond.

Illustrative Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative Addition->Ar-Pd(II)-Cl(L) Amine Coordination Amine Coordination Ar-Pd(II)-Cl(L)->Amine Coordination [Ar-Pd(II)-Cl(L)(HNR'R'')]^+ [Ar-Pd(II)-Cl(L)(HNR'R'')]^+ Amine Coordination->[Ar-Pd(II)-Cl(L)(HNR'R'')]^+ Deprotonation Deprotonation [Ar-Pd(II)-Cl(L)(HNR'R'')]^+->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Base Base Base->Deprotonation HNR'R'' HNR'R'' HNR'R''->Amine Coordination Ar-Cl This compound Ar-Cl->Oxidative Addition

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Analysis of Palladium Catalysts for Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated quinazolines, which are valuable intermediates for further functionalization. This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free conditions have also been developed.

Catalyst SystemPd-PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
System 1 Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF606~90The classic Sonogashira catalyst system, generally reliable and effective for a wide range of substrates.
System 2 Pd(OAc)₂PPh₃CuICs₂CO₃DMF8012~75An alternative system; the choice of base and solvent can significantly impact the outcome.
System 3 Pd(PPh₃)₄PPh₃CuIEt₃NDMF708~85Similar to System 1, with a Pd(0) precursor.
System 4 Pd₂(dba)₃XPhos-Cs₂CO₃1,4-Dioxane10016~80A copper-free option that can be advantageous for sensitive substrates, though it may require more forcing conditions.

Note: Yields are based on a combination of literature data for chloroquinazolines and general knowledge of Sonogashira couplings.[6]

Expertise & Experience: The Role of Copper and Ligands

In the traditional Sonogashira coupling, the copper(I) co-catalyst plays a crucial role in activating the terminal alkyne by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. While highly effective, the presence of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). Copper-free conditions, often employing bulky, electron-rich ligands like XPhos, have emerged as a valuable alternative. In these systems, the palladium catalyst is believed to facilitate both the activation of the alkyne and the subsequent cross-coupling. The choice between a copper-catalyzed or copper-free system often depends on the specific substrates and the tolerance of other functional groups in the molecule.

Experimental Protocols

General Procedure for Catalyst Screening (Suzuki-Miyaura Coupling)

This protocol is designed for the parallel screening of different palladium catalyst systems to identify the optimal conditions for a specific Suzuki-Miyaura coupling reaction.

Catalyst_Screening_Workflow cluster_0 Preparation cluster_1 Reaction Setup (in parallel vials) cluster_2 Reaction and Analysis Stock Solutions Prepare stock solutions of: - this compound - Boronic Acid - Base (e.g., K3PO4) Dispense Reactants Dispense stock solutions of quinazoline, boronic acid, and base into an array of reaction vials. Stock Solutions->Dispense Reactants Add Catalysts Add different palladium precursors and ligands to each respective vial. Dispense Reactants->Add Catalysts Add Solvent Add anhydrous, degassed solvent to each vial. Add Catalysts->Add Solvent Seal and Purge Seal vials and purge with an inert gas (e.g., Argon). Add Solvent->Seal and Purge Heating and Stirring Place vials in a heated stirring block at the desired temperature. Seal and Purge->Heating and Stirring Reaction Monitoring Monitor reaction progress by TLC or LC-MS at set time points. Heating and Stirring->Reaction Monitoring Work-up and Analysis Quench reactions, perform an extractive work-up, and analyze yields by GC or NMR with an internal standard. Reaction Monitoring->Work-up and Analysis

Caption: A generalized workflow for palladium catalyst screening.

Step-by-Step Protocol for a Representative Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 8-16 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter in the successful synthesis of functionalized quinazoline derivatives. For the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos, RuPhos, and XPhos consistently outperform more traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf). These advanced ligands facilitate the key steps of the catalytic cycle, leading to higher yields, faster reaction times, and broader substrate scope. For the Sonogashira coupling, the classic Pd(PPh₃)₂Cl₂/CuI system remains a robust and reliable choice, although copper-free alternatives offer advantages for certain applications.

As the field of catalysis continues to evolve, the development of even more active, stable, and cost-effective palladium catalysts is anticipated. The principles of rational ligand design that have led to the current generation of high-performance catalysts will undoubtedly continue to drive innovation, enabling the synthesis of increasingly complex and medicinally relevant quinazoline-based molecules. This guide serves as a practical resource for researchers to navigate the diverse landscape of palladium catalysis and to select the optimal conditions for their specific synthetic challenges.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 4(3), 916-927. [Link]
  • Geiss, W. B., & Wipf, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(10), 1585-1588. [Link]
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Fairlamb, I. J. S. (2015). Palladium-catalysed cross-coupling reactions: a mechanistic perspective. Johnson Matthey Technology Review, 59(2), 104-110. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(22), 4446-4453. [Link]

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A Comparative Guide to the Synthesis of 4-Aryl-8-Methoxyquinazolines: Classical Foundations and Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

The 4-aryl-8-methoxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors and other therapeutic agents. The strategic placement of the 8-methoxy group and the 4-aryl substituent significantly influences the pharmacological profile of these molecules. Consequently, the development of efficient and versatile synthetic routes to this key heterocyclic system is of paramount importance. This guide provides an in-depth comparison of alternative synthetic strategies, from time-honored classical reactions to cutting-edge methodologies, offering field-proven insights to inform your experimental choices.

Classical Approaches: The Bedrock of Quinazoline Synthesis

The traditional methods for quinazoline synthesis, while sometimes demanding, offer a fundamental understanding of the core chemical transformations and remain valuable tools in the synthetic chemist's arsenal.

The Niementowski Quinazoline Synthesis

First reported in 1895, the Niementowski reaction is a thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1][2] To achieve the target 4-aryl-8-methoxyquinazoline, a subsequent two-step sequence involving chlorination and palladium-catalyzed arylation is necessary. The versatility of this method lies in the commercial availability of a wide range of substituted anthranilic acids, allowing for the introduction of the crucial 8-methoxy substituent from the outset.[3]

Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the 4(3H)-quinazolinone.[3]

Niementowski_Mechanism cluster_0 Niementowski Reaction cluster_1 Post-Niementowski Functionalization Anthranilic_Acid 2-Amino-3-methoxybenzoic Acid Intermediate o-Amidobenzamide Intermediate Anthranilic_Acid->Intermediate + Amide - H2O Amide Amide (R-CONH2) Quinazolinone 8-Methoxy-4(3H)-quinazolinone Intermediate->Quinazolinone Cyclization - H2O Final_Product 4-Aryl-8-methoxyquinazoline Quinazolinone->Final_Product 1. Chlorination (e.g., SOCl2, POCl3) 2. Pd-catalyzed Arylation (e.g., Suzuki Coupling)

General Synthetic Strategy via Niementowski Reaction.

Causality Behind Experimental Choices: The high temperatures traditionally required for the Niementowski reaction are necessary to drive the dehydration and cyclization steps. The choice of amide will determine the substituent at the 2-position of the quinazolinone. For an unsubstituted C2-position, formamide is the reagent of choice.

Protocol 1: Conventional Niementowski Synthesis of 8-Methoxy-4(3H)-quinazolinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzoic acid (1.0 eq.) and formamide (10-20 eq.).

  • Heating: Heat the mixture to 180-200 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 8-methoxy-4(3H)-quinazolinone.

The Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline rings, and its principles can be adapted for quinazoline synthesis.[4] This approach typically involves the condensation of a 2-aminobenzaldehyde or a 2-aminobenzophenone with a compound containing a reactive α-methylene group.[5] For the synthesis of 4-aryl-8-methoxyquinazolines, 2-amino-3-methoxybenzophenone (or a related ketone) would be the ideal starting material. A practical modification involves the in situ reduction of a 2-nitrobenzophenone, which is often more readily accessible.[6]

Mechanism: The reaction can proceed via two possible pathways. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water.[4]

Friedlander_Mechanism cluster_0 Friedländer Annulation Starting_Material 2-Amino-3-methoxy- benzophenone Aldol_Adduct Aldol Adduct Starting_Material->Aldol_Adduct + Reagent (Pathway 1) Schiff_Base Schiff Base Starting_Material->Schiff_Base + Reagent (Pathway 2) Reagent Compound with α-methylene group (e.g., Nitrile, Amide) Quinazoline 4-Aryl-8-methoxyquinazoline Aldol_Adduct->Quinazoline Cyclization & Dehydration Schiff_Base->Quinazoline Intramolecular Aldol & Dehydration

Simplified Friedländer Annulation Pathways.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction pathway and yield. The use of a 2-nitro precursor with a reducing agent like iron in acetic acid allows for a one-pot domino reaction, which is more step-economical.[6]

Protocol 2: Domino Nitro-Reduction-Friedländer Synthesis

  • Reaction Setup: To a solution of 2-nitro-3-methoxybenzophenone (1.0 eq.) and a suitable nitrile (e.g., arylacetonitrile, 1.2 eq.) in glacial acetic acid, add iron powder (3.0-5.0 eq.) portion-wise.

  • Heating: Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the iron salts.

  • Extraction: Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Modern Synthetic Strategies: Efficiency and Sustainability

Contemporary approaches to quinazoline synthesis often prioritize higher yields, shorter reaction times, milder conditions, and greater functional group tolerance.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating.[7] Both the Niementowski and Friedländer reactions can be adapted for microwave-assisted conditions, dramatically reducing reaction times from hours to minutes.[1][8]

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating, which can overcome the activation energy barriers of the reaction more effectively than conventional heating.[7]

Protocol 3: Microwave-Assisted Niementowski Synthesis of 8-Methoxy-4(3H)-quinazolinone

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-methoxybenzoic acid (1.0 eq.) and formamide (5-10 eq.).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 100-150 W) for 10-20 minutes, maintaining a temperature of 150-180 °C.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly efficient methods for forming carbon-carbon bonds and are particularly well-suited for the synthesis of 4-arylquinazolines.[9] This strategy typically begins with a quinazolinone core, which is then halogenated at the 4-position (usually with POCl₃ or SOCl₂), followed by a Suzuki coupling with an arylboronic acid.

Mechanism: The Suzuki coupling catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

Suzuki_Coupling_Workflow cluster_0 Palladium-Catalyzed Arylation Workflow Quinazolinone 8-Methoxy-4(3H)- quinazolinone Chloroquinazoline 4-Chloro-8-methoxy- quinazoline Quinazolinone->Chloroquinazoline Chlorination (POCl3 or SOCl2) Final_Product 4-Aryl-8-methoxyquinazoline Chloroquinazoline->Final_Product + Arylboronic Acid Pd Catalyst, Base Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Final_Product

Workflow for Palladium-Catalyzed Synthesis of 4-Aryl-8-methoxyquinazolines.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling and needs to be optimized for the specific substrates. The use of a suitable ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.

Protocol 4: Palladium-Catalyzed Suzuki Coupling

  • Chlorination: Convert 8-methoxy-4(3H)-quinazolinone to 4-chloro-8-methoxyquinazoline by refluxing with an excess of POCl₃ or SOCl₂. After the reaction is complete, carefully quench the excess reagent with ice and neutralize to isolate the chloro-derivative.

  • Suzuki Coupling: In a reaction vessel, dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heating: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Domino Synthesis from 2-Aminobenzonitriles

Modern synthetic chemistry increasingly favors domino or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach is highly atom- and step-economical. The synthesis of 4-aryl-8-methoxyquinazolines can be efficiently achieved through a domino reaction starting from 2-amino-3-methoxybenzonitrile.

Mechanism: This reaction likely proceeds through an initial condensation of the 2-aminobenzonitrile with an aldehyde to form an imine, which then undergoes a palladium-catalyzed coupling with an arylboronic acid, followed by intramolecular cyclization to the quinazoline ring.

Causality Behind Experimental Choices: The success of this one-pot, multi-component reaction relies on the careful selection of a catalyst system that is compatible with all the reaction steps. The choice of solvent and base is also critical to ensure the smooth progression of the domino sequence.

Protocol 5: Domino Synthesis from 2-Amino-3-methoxybenzonitrile

  • Reaction Setup: In a sealed tube, combine 2-amino-3-methoxybenzonitrile (1.0 eq.), an aromatic aldehyde (1.1 eq.), an arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a solvent such as dioxane.

  • Heating: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-8-methoxyquinazoline.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Steps Advantages Disadvantages Typical Yields
Niementowski Synthesis 2-Amino-3-methoxybenzoic acid, AmideThermal condensation, Chlorination, Pd-catalyzed arylationReadily available starting materials, Versatile for 2-position substitution.[3]Harsh reaction conditions (high temp.), Multi-step process to final product.[7]Moderate to Good (over 3 steps)
Friedländer Annulation 2-Amino-3-methoxybenzophenone, Nitrile/AmideCondensation and cyclizationCan be a one-pot reaction, Convergent synthesis.[4]Starting materials can be challenging to synthesize.[6]Moderate to Good
Microwave-Assisted Synthesis Same as conventional methodsMicrowave-assisted condensation/cyclizationDrastically reduced reaction times, Often improved yields.[1][7]Requires specialized microwave equipment.Good to Excellent
Pd-Catalyzed Cross-Coupling 8-Methoxy-4(3H)-quinazolinone, Arylboronic acidChlorination, Suzuki-Miyaura couplingHigh yields, Excellent functional group tolerance, Broad substrate scope.[9]Multi-step, Requires often expensive catalysts and ligands.Good to Excellent
Domino Synthesis 2-Amino-3-methoxybenzonitrile, Aldehyde, Arylboronic acidOne-pot multi-component reactionHigh step- and atom-economy, Convergent.Requires careful optimization of reaction conditions.Moderate to Good

Conclusion

The synthesis of 4-aryl-8-methoxyquinazolines can be approached through a variety of synthetic routes, each with its own set of advantages and challenges. Classical methods like the Niementowski and Friedländer reactions provide a solid foundation, while modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling offer significant improvements in terms of efficiency, reaction times, and yields. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule. For rapid synthesis and optimization, microwave-assisted protocols are highly recommended. For the construction of diverse libraries of 4-aryl-8-methoxyquinazolines with high functional group tolerance, palladium-catalyzed cross-coupling reactions are often the method of choice. Domino reactions represent the forefront of efficient synthesis, offering the most streamlined approach, albeit with a higher initial investment in reaction optimization. This guide provides the necessary framework and experimental insights to enable researchers to make informed decisions in the synthesis of this important class of heterocyclic compounds.

References

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  • Jia, C. S. et al. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. URL: https://www.researchgate.
  • Chen, Y. et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 17(12), 14041-14051. URL: https://www.researchgate.net/publication/233973549_4-Aryl-8-hydroxyquinolines_from_4-Chloro-8-tosyloxyquinoline_Using_a_Suzuki-Miyaura_Cross-Coupling_Approach
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A Comparative Guide to the In Vitro Evaluation of 4-Amino-8-Methoxyquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 4-amino-8-methoxyquinazoline derivatives, a chemical scaffold of significant interest in contemporary oncology research. As direct comparative data for a series of 8-methoxy substituted quinazolines is not extensively published, we will leverage experimental data from the closely related 8-methoxy-4-anilinoquinoline series to illustrate the principles and methodologies. The quinoline and quinazoline cores are well-established bioisosteres, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR), making this a scientifically robust parallel for establishing a testing paradigm.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[1] These molecules function primarily by competing with adenosine triphosphate (ATP) at the catalytic site of oncogenic kinases, such as EGFR.[2] The substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The 8-methoxy group, an electron-donating substituent, can significantly influence the electronic environment of the heterocyclic system and its interactions within the kinase ATP-binding pocket.

This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis of experimental data to inform structure-activity relationship (SAR) studies.

Core Methodologies for In Vitro Characterization

A logical workflow is essential for the systematic evaluation of new chemical entities. The primary goals are to determine a compound's cytotoxicity against cancer cells and to elucidate its mechanism of action, for instance, by quantifying its inhibitory effect on a specific molecular target like EGFR.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Mechanistic Validation Compound Test Compounds (4-Amino-8-Methoxyquinazoline Series) Stock Stock Solution Preparation (DMSO) Compound->Stock Treatment Compound Treatment (Dose-Response) Stock->Treatment Plating Cancer Cell Line Seeding (96-well plates) Plating->Treatment MTT Cell Viability Assay (e.g., MTT, CCK-8) Treatment->MTT IC50 IC50 Determination (Cytotoxicity) MTT->IC50 KinaseAssay In Vitro Kinase Assay (e.g., EGFR ADP-Glo) IC50->KinaseAssay Active Compounds EnzymeIC50 IC50 Determination (Enzyme Inhibition) KinaseAssay->EnzymeIC50 Docking Molecular Docking (Optional) EnzymeIC50->Docking

Caption: A typical workflow for in vitro screening of kinase inhibitors.

Cell Proliferation Assay (MTT Assay)

The initial step in evaluating a potential anticancer agent is to determine its effect on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay [3]

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, BGC823 - gastric carcinoma) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells in the logarithmic growth phase using trypsin and resuspend in fresh medium.

    • Seed 1.0–2.0 × 10³ cells in 100 µL of medium per well into a 96-well microtiter plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a positive control (e.g., gefitinib) and a negative control (medium with DMSO, vehicle).[3]

    • Incubate the plate for 96 hours at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response).

In Vitro EGFR Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of the intended target, a direct enzymatic assay is necessary. The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Protocol: EGFR Kinase Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human EGFR enzyme, the substrate peptide (e.g., poly(Glu,Tyr) 4:1), and ATP according to the supplier's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of test compound dilutions (in assay buffer with DMSO).

    • Add 10 µL of a solution containing the EGFR enzyme and substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for EGFR to ensure sensitive detection of competitive inhibitors.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Analysis: A Case Study of 8-Methoxy-4-Anilinoquinoline Derivatives

The following data, adapted from a study on 8-methoxy-4-anilinoquinolines, serves as an exemplar for how to present and interpret in vitro results for the target 4-amino-8-methoxyquinazoline scaffold.[3] These compounds were evaluated for their antiproliferative activity against HeLa and BGC823 human cancer cell lines, both of which are known to express EGFR.[3]

Compound IDR Group (Anilino Substitution)IC₅₀ (µM) vs. HeLa[3]IC₅₀ (µM) vs. BGC823[3]
2h 3'-Methoxy> 5034.12
2i 4'-Isopropyl7.154.65
Gefitinib (Positive Control)17.1219.27

Analysis of Structure-Activity Relationships (SAR):

  • Impact of Anilino Substitution: The data clearly demonstrates the profound impact of the substituent on the 4-anilino ring. Compound 2h , with a 3'-methoxy group, shows weak activity, particularly against the HeLa cell line. In contrast, compound 2i , bearing a 4'-isopropyl group, exhibits potent cytotoxic activity against both cell lines, with IC₅₀ values significantly lower (better) than the clinically used EGFR inhibitor, gefitinib.[3]

  • Hydrophobicity and Steric Bulk: The isopropyl group in 2i is a bulky, hydrophobic moiety. Its strong performance suggests that a hydrophobic pocket exists in the target's binding site that favorably accommodates such groups at the 4'-position of the anilino ring. This is a critical insight for guiding the next round of molecular design.

  • Cell Line Selectivity: While compound 2i is potent against both cell lines, it shows slightly greater activity against the BGC823 gastric cancer line. This can be due to various factors, including differences in EGFR expression levels or mutations, or differential metabolism of the compound by the two cell lines.

Mechanism of Action: Targeting the EGFR Signaling Pathway

4-Aminoquinazoline derivatives typically inhibit EGFR by blocking the ATP binding site within the intracellular kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that drive cell proliferation and survival.

G cluster_pathways Downstream Pathways EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS RAS Dimer->RAS Activates PI3K PI3K Dimer->PI3K Activates ADP ADP Dimer->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Amino-8-methoxyquinazoline (Inhibitor) Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer

Caption: EGFR signaling and the mechanism of TKI inhibition.

The diagram illustrates that upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues.[4] This creates docking sites for adaptor proteins that activate key pro-survival pathways like RAS/RAF/MAPK and PI3K/AKT.[5] The 4-amino-8-methoxyquinazoline inhibitor competes with ATP, preventing this phosphorylation event and effectively shutting down these downstream signals, leading to reduced cell proliferation and survival.[4]

Conclusion

This guide outlines a systematic and robust approach for the in vitro evaluation of 4-amino-8-methoxyquinazoline derivatives. By employing a phased strategy of cellular viability screening followed by mechanistic target-based assays, researchers can efficiently identify promising lead compounds. The case study of the bioisosteric 8-methoxy-4-anilinoquinolines highlights the critical importance of systematic SAR exploration. The experimental protocols and comparative framework provided herein offer a validated blueprint for advancing novel quinazoline-based kinase inhibitors from the bench toward preclinical development.

References

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  • Bentham Science Publishers. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. URL: https://www.benthamscience.com/article/96708
  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676841. URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.676841/full
  • Chen, J., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1251-1259. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6686311/
  • Scott, J. D., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 41, 127998. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052187/
  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. URL: https://www.researchgate.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 133-154. URL: https://pubmed.ncbi.nlm.nih.gov/30878832/

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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-8-methoxyquinazoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison of synthetic methodologies for obtaining 4-Chloro-8-methoxyquinazoline, a key intermediate in pharmaceutical research and drug development. We will delve into the mechanistic underpinnings of the most prevalent synthetic routes, offering field-proven insights into experimental choices and their causal relationships with reaction outcomes. Detailed, step-by-step protocols are provided, accompanied by quantitative data to allow for an objective performance benchmark. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The specific substitution pattern of this compound makes it a particularly valuable precursor for the synthesis of targeted therapeutics, including kinase inhibitors. The chlorine atom at the 4-position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. The 8-methoxy group, in turn, can influence the molecule's pharmacokinetic and pharmacodynamic properties. Given its strategic importance, the efficient and scalable synthesis of this intermediate is of paramount concern. This guide will benchmark the common synthetic approaches to empower researchers with the knowledge to select the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-step sequence:

  • Formation of the Quinazolinone Core: Construction of the 8-methoxyquinazolin-4(3H)-one intermediate.

  • Chlorination: Conversion of the quinazolinone to the final 4-chloroquinazoline product.

We will explore variations within this framework, including the classic Niementowski synthesis for the first step and a comparison of common chlorinating agents for the second. Additionally, we will touch upon the potential for one-pot methodologies.

Method 1: The Niementowski Approach to 8-methoxyquinazolin-4(3H)-one

The Niementowski quinazoline synthesis is a classical and widely employed method for the formation of 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[1][2][3][4] In the context of our target molecule, this involves the cyclocondensation of 2-amino-3-methoxybenzoic acid with a suitable one-carbon source, typically formamide.

Mechanistic Rationale

The reaction is believed to proceed through the initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, and subsequent dehydration to yield the stable quinazolinone ring system. The high temperatures employed in the conventional method are necessary to drive the dehydration and cyclization steps.

Niementowski_Mechanism A 2-amino-3-methoxybenzoic acid C N-formyl intermediate A->C Acylation B Formamide B->C D 8-methoxyquinazolin-4(3H)-one C->D Intramolecular Cyclization & -H2O

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Niementowski Synthesis

Materials:

  • 2-amino-3-methoxybenzoic acid

  • Formamide

  • High-temperature heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • A mixture of 2-amino-3-methoxybenzoic acid (1.0 equivalent) and formamide (10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 130-140 °C for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 8-methoxyquinazolin-4(3H)-one.

Method 2: Chlorination of 8-methoxyquinazolin-4(3H)-one

The conversion of the hydroxyl group (in its tautomeric form) of the quinazolinone to a chloro group is a critical step. This is typically achieved using a strong chlorinating agent. We will compare two of the most common reagents: phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

Mechanistic Considerations

Both POCl₃ and SOCl₂ function by activating the hydroxyl group of the quinazolinone, converting it into a better leaving group.

  • With POCl₃: The reaction proceeds through the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinazoline.[2][5] The reaction often requires elevated temperatures to drive it to completion.

  • With SOCl₂: The mechanism involves the formation of a chlorosulfite intermediate. This intermediate can then undergo an intramolecular (SNi) or intermolecular nucleophilic attack by a chloride ion to give the final product. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent, a more potent electrophile.

Chlorination_Workflow cluster_0 Chlorination Step A 8-methoxyquinazolin-4(3H)-one C This compound A->C B Chlorinating Agent (POCl₃ or SOCl₂/DMF) B->C

Caption: General workflow for the chlorination of 8-methoxyquinazolin-4(3H)-one.

Experimental Protocols: Chlorination

Protocol 2A: Using Phosphorus Oxychloride (POCl₃)

Materials:

  • 8-methoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • A mixture of 8-methoxyquinazolin-4(3H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 110 °C) for 2-4 hours.[6]

  • The reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound.

Protocol 2B: Using Thionyl Chloride (SOCl₂) with catalytic DMF

Materials:

  • 8-methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene or Dichloroethane (DCE) as solvent

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • To a suspension of 8-methoxyquinazolin-4(3H)-one (1.0 equivalent) in toluene or DCE, add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Slowly add thionyl chloride (2-3 equivalents) to the mixture at room temperature.

  • The reaction mixture is heated to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent and excess SOCl₂ are removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with a suitable organic solvent, washed, dried, and concentrated as described in Protocol 2A.

Performance Benchmarking: A Comparative Analysis

The choice of synthetic route often depends on factors such as desired yield, purity, reaction time, cost, and safety. Below is a comparative table summarizing the key performance indicators for the discussed methods. The data presented is a synthesis of typical results reported in the literature for analogous systems.

ParameterMethod 1: Niementowski SynthesisMethod 2A: Chlorination with POCl₃Method 2B: Chlorination with SOCl₂/DMF
Starting Material 2-amino-3-methoxybenzoic acid8-methoxyquinazolin-4(3H)-one8-methoxyquinazolin-4(3H)-one
Typical Yield 70-85%80-95%75-90%
Reaction Time 4-6 hours2-4 hours3-5 hours
Temperature 130-140 °C~110 °C (reflux)Reflux (solvent dependent)
Reagent Cost Low (Formamide is inexpensive)ModerateModerate
Safety Concerns High temperatureCorrosive and moisture-sensitiveCorrosive, toxic fumes (SO₂)
Work-up Simple precipitationCareful quenching and extractionCareful quenching and extraction
Scalability GoodGood, but requires care with POCl₃Good

Discussion and Field-Proven Insights

  • Niementowski Synthesis: This method is robust and generally high-yielding for the synthesis of the quinazolinone precursor. The primary drawback is the high reaction temperature. For substrates sensitive to high temperatures, alternative methods for quinazolinone formation might be considered.

  • Chlorination with POCl₃: This is a very common and effective method for the chlorination of quinazolinones. A key consideration is the work-up procedure. The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care. Incomplete removal of POCl₃ can lead to hydrolysis of the product back to the starting material during work-up.[7]

  • Chlorination with SOCl₂/DMF: This method offers a viable alternative to POCl₃. The use of a catalytic amount of DMF is crucial for achieving reasonable reaction rates. While generally considered a milder alternative, the handling of thionyl chloride still requires significant precautions due to its corrosive nature and the evolution of toxic sulfur dioxide gas.

  • One-Pot Procedures: While not detailed with a specific protocol here, it is worth noting that one-pot syntheses of 4-chloroquinazolines from anthranilic acids have been reported.[8] These methods, often microwave-assisted, can offer significant advantages in terms of time and resource efficiency by avoiding the isolation of the intermediate quinazolinone. However, optimization for a specific substrate like this compound would be required.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts and coupling constants for the aromatic protons and the methoxy group will be characteristic of the target molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-step process involving the Niementowski synthesis of 8-methoxyquinazolin-4(3H)-one followed by chlorination. For the chlorination step, both POCl₃ and SOCl₂/DMF are effective reagents, with the choice often depending on laboratory preference and available equipment for handling these corrosive substances. For researchers prioritizing yield and having experience with its handling, POCl₃ is often the reagent of choice. For those seeking potentially milder conditions, the SOCl₂/DMF system is a strong alternative. The development of a one-pot synthesis from 2-amino-3-methoxybenzoic acid could represent a significant process improvement, warranting further investigation for large-scale production. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully and efficiently synthesize this valuable chemical intermediate.

References

[1] Niementowski, S. v. Synthesen von Chinazolinverbindungen. J. Prakt. Chem.1895 , 51, 564-572. [9] Supporting Information for an undisclosed article. The Royal Society of Chemistry. (This is a placeholder for a specific reference that would contain relevant experimental data). [2] POCl3 chlorination of 4-quinazolones. PubMed, 2011 . [10] Synthesis of 4-chloro-6-halo-2-phenylquinazolines. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. [3] Niementowski Quinazoline Synthesis. Wikipedia. [4] The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem. [11] Synthesis of 4-chloroquinazolines. PrepChem.com. [8] One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research, Synopses. [7] What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [12] One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. [13] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [14] Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [15] What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [5] POCl3 chlorination of 4-quinazolones. PubMed. [16] What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [6] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [17] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [18] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Benchchem. [19] An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [20] this compound | C9H7ClN2O | CID 10262052. PubChem. [21] 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. PubChem. [22] The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. [23] Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [24] Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed. [25] Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal. [26] Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Springer Nature Experiments. [27] 4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. [28] 4-CHLORO-6-HYDROXYQUINAZOLINE(848438-50-6) 1H NMR spectrum. ChemicalBook.

Sources

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of 4-Chloroquinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of 4-chloroquinazoline and its isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how the isomeric position of the chlorine substituent influences the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of the quinazoline core. By understanding these spectral distinctions, researchers can gain deeper insights into the molecular structure, electronics, and purity of these important heterocyclic compounds.

Introduction: The Significance of Quinazoline Isomers

Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinazoline ring system dramatically influences its pharmacological profile. Consequently, the unambiguous identification of specific isomers is a critical step in the synthesis and development of new chemical entities. This guide focuses on the positional isomers of chloroquinazoline, where the chlorine atom is substituted on the benzenoid ring, to illustrate how subtle changes in molecular structure are manifested in their spectral data.

Structural Isomers Under Investigation

This guide will focus on the comparative analysis of the following isomers, with 4-chloroquinazoline as the primary reference compound due to its common use as a synthetic precursor.[1]

Figure 1: Structures of the chloroquinazoline isomers under investigation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The position of the chlorine atom significantly impacts the chemical shifts and coupling patterns of the protons on the quinazoline ring system. The electron-withdrawing nature of the chlorine atom and its anisotropic effects lead to predictable, yet distinct, spectral fingerprints for each isomer.

IsomerH-2H-4H-5H-6H-7H-8Reference
4-Chloroquinazoline ~8.9-~8.2 (d)~7.8 (t)~8.0 (t)~8.1 (d)
6-Chloroquinazoline ~9.4~8.6~8.0 (d)-~7.8 (dd)~7.9 (d)[1]
7-Chloroquinazoline ~9.3~8.8~8.2 (d)~7.6 (d)-~8.1 (s)[2]

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data for 5- and 8-chloroquinazoline are less readily available in compiled format and may require direct experimental acquisition.

Expert Interpretation:

  • Deshielding Effects: The protons ortho and para to the electron-withdrawing chlorine atom will experience the most significant downfield shift (deshielding). For instance, in 6-chloroquinazoline, H-5 and H-7 are expected to be shifted downfield compared to the unsubstituted quinazoline.

  • Coupling Constants: The coupling patterns are invaluable for assigning protons. Ortho-coupled protons typically exhibit coupling constants (³J) in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often negligible (<1 Hz). Analyzing these coupling patterns allows for the unambiguous assignment of the protons on the benzene ring.

¹³C NMR Spectral Analysis

The effect of the chlorine substituent is also clearly observed in the ¹³C NMR spectra. The carbon atom directly attached to the chlorine (ipso-carbon) will have its chemical shift significantly influenced, and the electronic effects will also propagate to the ortho, meta, and para carbons.

IsomerC-2C-4C-4aC-5C-6C-7C-8C-8aReference
4-Chloroquinazoline ~154~162~151~129~128~134~124~128
6-Chloroquinazoline ~161~159~149~126~135~133~130~124[1]
7-Chloro-2-phenylquinazolin-4(3H)-one ~153~162~148~123~128~138~119~135[3]

Note: Data is presented for representative compounds. Direct comparison of the simple isomers is recommended for precise analysis.

Expert Interpretation:

  • Ipso-Carbon: The chemical shift of the carbon directly bonded to the chlorine atom is a key indicator.

  • Substituent Effects: The electronic effects of the chlorine atom (inductive and resonance) alter the chemical shifts of the other carbons in the benzene ring in a predictable manner, aiding in the differentiation of isomers.

II. Mass Spectrometry (MS): Fragmentation as a Fingerprint

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For chloro-substituted compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature.

Expected Fragmentation Patterns:

The primary fragmentation pathway for chloroquinazolines under electron ionization (EI) is expected to involve the loss of a chlorine radical followed by the sequential loss of HCN from the pyrimidine ring.

Fragmentation M [M]⁺˙ (e.g., m/z 164 for C₈H₅ClN₂) M_minus_Cl [M-Cl]⁺ (m/z 129) M->M_minus_Cl - Cl• M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ (m/z 102) M_minus_Cl->M_minus_Cl_minus_HCN - HCN

Figure 2: A generalized fragmentation pathway for chloroquinazolines in EI-MS.

Isotopic Pattern: The molecular ion peak ([M]⁺˙) will appear as a pair of peaks separated by two mass units, with the [M]⁺˙ peak (containing ³⁵Cl) being approximately three times more intense than the [M+2]⁺˙ peak (containing ³⁷Cl). This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Comparative Analysis: While the major fragmentation pathways are likely to be similar across the isomers, the relative intensities of the fragment ions may vary slightly depending on the stability of the resulting ions, which can be influenced by the position of the chlorine atom. For example, the mass spectrum of 5-chloroquinazoline is available on SpectraBase.[4]

III. Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy probes the vibrational modes of a molecule. The position of the chlorine substituent will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for each isomer.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Comments
Aromatic C-H Stretch 3100-3000
C=N Stretch 1620-1580Characteristic of the quinazoline ring.
Aromatic C=C Stretch 1580-1450Multiple bands expected.
C-Cl Stretch 800-600Can be weak and may overlap with other vibrations.
C-H Out-of-Plane Bending 900-675Highly dependent on the substitution pattern of the benzene ring.

Expert Interpretation:

The pattern of C-H out-of-plane bending vibrations is particularly diagnostic for substitution patterns on a benzene ring. For example, a monosubstituted benzene ring typically shows strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹. The specific pattern for each chloroquinazoline isomer will be a composite of the vibrations of the quinazoline ring system and the substituted benzene ring. For instance, the FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline has been reported and analyzed.[5]

IV. UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system exhibits characteristic π → π* transitions. The position of the chlorine atom, acting as an auxochrome, will cause shifts in the absorption maxima (λ_max).

Expected Spectral Features:

Quinazoline derivatives typically show two main absorption bands in the UV region.[6] The position of the chlorine atom will influence the energy of the molecular orbitals, leading to slight shifts in the λ_max of these transitions. These shifts, while often small, can be used to differentiate between isomers when compared against a reference standard.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation

NMR_Protocol start Start weigh Weigh 5-10 mg of the chloroquinazoline isomer start->weigh dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS as an internal standard. weigh->dissolve transfer Transfer the solution to a clean, dry 5 mm NMR tube. dissolve->transfer acquire Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. transfer->acquire end End acquire->end

Figure 3: Workflow for NMR sample preparation and analysis.

Protocol 2: GC-MS Analysis

GCMS_Protocol start Start prepare_sample Prepare a dilute solution of the chloroquinazoline isomer (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate). start->prepare_sample inject Inject 1 µL of the sample into the GC-MS. prepare_sample->inject gc_conditions GC Conditions: - Column: DB-5MS or equivalent - Temperature Program: e.g., 100°C (1 min), then ramp to 280°C at 15°C/min inject->gc_conditions ms_conditions MS Conditions: - Ionization: Electron Ionization (EI) at 70 eV - Mass Range: m/z 50-300 gc_conditions->ms_conditions analyze Analyze the resulting total ion chromatogram and mass spectrum of the peak of interest. ms_conditions->analyze end End analyze->end

Figure 4: Workflow for GC-MS analysis.

Protocol 3: FT-IR Sample Preparation (KBr Pellet)

FTIR_Protocol start Start mix Grind 1-2 mg of the chloroquinazoline isomer with ~100 mg of dry KBr powder in an agate mortar. start->mix press Press the mixture into a thin, transparent pellet using a hydraulic press. mix->press acquire Place the pellet in the FT-IR spectrometer and acquire the spectrum. press->acquire end End acquire->end

Figure 5: Workflow for FT-IR sample preparation (KBr Pellet).

Conclusion

The spectral analysis of 4-chloroquinazoline isomers reveals that each compound possesses a unique spectral fingerprint. While the differences can be subtle, a multi-technique approach combining NMR, MS, IR, and UV-Vis spectroscopy allows for the confident and unambiguous identification of each isomer. This guide provides a framework for this comparative analysis, emphasizing the importance of understanding the underlying principles of each spectroscopic technique and the influence of substituent effects on the resulting spectra. For definitive structural confirmation, comparison with authenticated reference standards is always recommended.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Supporting Inform
  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • 3 - Supporting Inform
  • Supporting Inform
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPOR
  • 4-Chloroquinazoline 97 5190-68-1 - Sigma-Aldrich.
  • FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.
  • Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.
  • 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem - NIH.
  • 5-Chloroquinazoline | C8H5ClN2 | CID 21766673 - PubChem.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH.
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived
  • 4-Chloroquinazoline 97 5190-68-1 - Sigma-Aldrich.
  • 8-CHLORO-QUINAZOLINE 7557-04-2 wiki - Guidechem.
  • Computational Chemistry in Nuclear Magnetic Resonance - MDPI.
  • The UV-vis absorption spectra of 1–4 in water excited at 350 nm, 350...
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones - The Royal Society of Chemistry.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC - PubMed Central.
  • (PDF)
  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF - ResearchG
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)
  • What is UV-Vis Spectroscopy?
  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH.

Sources

A Senior Application Scientist's Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-amino-8-methoxyquinazoline and its derivatives is a critical endeavor in medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the crucial C-N bond formation step. However, the success of this reaction is not guaranteed and is highly dependent on the judicious selection of the ancillary ligand complexed to the palladium catalyst. This guide provides an in-depth comparison of the efficacy of different classes of ligands for the Buchwald-Hartwig amination of 4-chloro-8-methoxyquinazoline, offering insights grounded in mechanistic principles and supported by experimental data from analogous systems to inform your catalyst selection and optimization efforts.

The Decisive Role of the Ligand in Catalysis

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center. The ligand, typically a bulky, electron-rich phosphine, plays a multifaceted role in this cycle. It stabilizes the palladium(0) active species, facilitates the oxidative addition of the aryl chloride, and promotes the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst.[1] The electronic and steric properties of the ligand are therefore paramount in determining the overall efficiency and substrate scope of the reaction. For an electron-rich and potentially coordinating substrate like this compound, the choice of ligand is especially critical to achieve high yields and avoid side reactions.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange HNRR' Amine_Complex Pd(II) Amine Complex Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II) Amido Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NRR' Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Comparative Analysis of Ligand Classes

LigandClassKey FeaturesExpected Performance with this compound
XPhos BiarylphosphineBulky and electron-rich, generally effective for a wide range of aryl and heteroaryl chlorides.[2]A good starting point for initial screening, expected to provide moderate to high yields.
SPhos BiarylphosphineSimilar to XPhos but with a different substitution pattern, often shows complementary reactivity.May offer improved yields or reaction rates depending on the specific amine coupling partner.
RuPhos BiarylphosphineHighly active for the coupling of a variety of amines, including challenging substrates.[3]A strong candidate, particularly for sterically hindered amines.
BrettPhos BiarylphosphineKnown for its high reactivity and ability to facilitate challenging couplings, including those of primary amines.[4]Excellent choice for difficult aminations, may allow for lower catalyst loadings.

Experimental Protocol: A Starting Point for Optimization

The following is a general, robust protocol for the Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve the highest possible yield for a specific amine.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A Combine Pd precatalyst, ligand, and base in a dry Schlenk tube. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add this compound, amine, and anhydrous solvent. B->C D Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-8-methoxyquinazoline derivative.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common, the use of pre-formed palladium-ligand complexes (precatalysts) can lead to more reproducible results and higher activity by ensuring the formation of the active Pd(0) species.[5]

  • Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is typically optimal. Excess ligand can sometimes inhibit the reaction.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are often effective. However, for base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate may be necessary.[6]

  • Solvent: Aprotic, non-coordinating solvents like toluene and dioxane are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

Concluding Remarks and Future Outlook

The Buchwald-Hartwig amination is an invaluable tool for the synthesis of 4-amino-8-methoxyquinazoline derivatives. While a definitive ranking of ligands for this specific transformation awaits a dedicated comparative study, the principles outlined in this guide provide a strong foundation for rational ligand selection and reaction optimization. The bulky biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, represent the state-of-the-art and are excellent starting points for any investigation. Researchers are encouraged to perform their own ligand screening to identify the optimal conditions for their specific amine coupling partner. The continued development of new and more active ligand systems promises to further expand the scope and utility of this important transformation in drug discovery and development.

References

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A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Chloro-8-methoxyquinazoline Scaffold - A Privileged Starting Point in Kinase Inhibitor Design

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, recognized for its ability to form the foundation of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for the strategic placement of substituents that can engage in key interactions within the ATP-binding pocket of various kinases.[1][3] The 4-anilinoquinazoline moiety, in particular, has given rise to a number of clinically successful anticancer drugs, including first-generation EGFR inhibitors like gefitinib and erlotinib.[3]

The this compound derivative serves as a crucial synthetic intermediate, with the chlorine atom at the 4-position acting as a versatile handle for nucleophilic substitution. This allows for the generation of diverse libraries of 4-anilinoquinazoline analogs, each with a potentially unique kinase inhibition profile. The 8-methoxy group can also influence the inhibitor's properties, including its binding affinity and selectivity, by establishing specific interactions within the kinase active site.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the this compound scaffold. We will delve into the structure-activity relationships that govern their selectivity, present available experimental data to facilitate objective comparison, and provide detailed protocols for assessing kinase inhibitor specificity.

Comparative Cross-Reactivity Profiles

A critical aspect of drug development is understanding the selectivity of a kinase inhibitor. While potent inhibition of the primary target is desired, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Kinome-wide profiling is therefore an essential step in characterizing any new inhibitor.

Table 1: Kinase Inhibition Profile of Representative 4-Anilino-8-methoxyquinoline Derivatives

Compound IDPrimary Target(s)IC50 (nM) or % InhibitionKey Off-Targets (with IC50 or % Inhibition)Reference
Compound 2i HeLa & BGC-823 cells (antiproliferative)IC50 = 7.15 µM (HeLa), 4.65 µM (BGC-823)EGFR (inferred)[3]
Compound 2j Not specifiedNot specifiedNot specified[3]
Compound 2f Not specifiedNot specifiedNot specified[3]

Note: The data for the 8-methoxyquinoline derivatives is primarily focused on cellular antiproliferative activity, with EGFR inhibition being the inferred mechanism of action. Comprehensive kinome-wide profiling data for these specific compounds is limited in the cited literature.

Given the limited direct comparative data for the 8-methoxy series, we can draw insights from the broader class of 4-anilinoquinazolines to understand how subtle structural modifications can dramatically influence selectivity. For instance, the substitution pattern on the 4-anilino ring is a key determinant of both potency and selectivity.[4] Small modifications can steer the inhibitor towards or away from certain kinase families.

Structure-Activity Relationship (SAR) Insights: Tuning Selectivity

The development of selective kinase inhibitors is a nuanced process of optimizing interactions with the target kinase while minimizing engagement with others. The 4-anilinoquinazoline scaffold offers several points for modification to fine-tune this selectivity.

  • C4-Anilino Moiety : This is the most critical position for determining kinase selectivity. The nature and position of substituents on the aniline ring dictate the inhibitor's ability to interact with specific residues in the ATP-binding pocket. For example, the presence of a 3-chloro-4-fluoroanilino group is common in many potent EGFR inhibitors.[3]

  • C8-Methoxy Group : The methoxy group at the C8 position can form hydrogen bonds or engage in van der Waals interactions within the active site, potentially enhancing affinity and influencing the inhibitor's orientation.

  • Other Quinazoline Positions (C2, C5, C6, C7) : Modifications at these positions can also impact selectivity, often by influencing the overall conformation of the inhibitor or by interacting with solvent-exposed regions of the kinase.

SAR_Insights Scaffold This compound C4 C4-Anilino Substitution (Primary Selectivity Driver) Scaffold->C4 Modification C8 C8-Methoxy Group (Affinity & Orientation) Scaffold->C8 Influence Other Other Quinazoline Positions (Conformational Tuning) Scaffold->Other Modification Selectivity Kinase Selectivity Profile C4->Selectivity C8->Selectivity Other->Selectivity

Caption: Key modification points on the this compound scaffold influencing kinase selectivity.

Experimental Protocols: A Guide to Assessing Kinase Inhibitor Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a typical mobility shift assay, a robust method for quantifying the activity of a kinase and the potency of an inhibitor.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • ATP Solution: Prepare a stock solution of ATP in water and determine its precise concentration spectrophotometrically. Create a working solution at the desired final concentration (often at or near the Km for the specific kinase).

  • Substrate Solution: Prepare a stock solution of the fluorescently labeled peptide substrate in the appropriate solvent (e.g., DMSO).

  • Test Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should typically be kept below 1%.

2. Reaction Setup:

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the kinase and the peptide substrate in kinase buffer.

  • Add the master mix to all wells of the assay plate.

3. Kinase Reaction Initiation and Incubation:

  • Initiate the kinase reaction by adding the ATP working solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg2+).

  • Analyze the plate on a suitable microplate reader capable of detecting the fluorescently labeled substrate and product. The separation of the phosphorylated product from the unphosphorylated substrate is achieved by microfluidic capillary electrophoresis.

5. Data Analysis:

  • Calculate the percentage of substrate conversion for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Buffers, ATP, Substrate Setup Add Inhibitor & Kinase/Substrate Master Mix to Plate Reagents->Setup Compound Serial Dilution of Test Inhibitor Compound->Setup Initiate Initiate with ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Read Analyze on Plate Reader (Mobility Shift) Terminate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Anilino-8-methoxyquinazoline Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Conclusion and Future Directions

The this compound scaffold remains a promising starting point for the development of novel kinase inhibitors. While comprehensive cross-reactivity data for a wide range of derivatives is still emerging, the principles of structure-activity relationships derived from the broader class of 4-anilinoquinazolines provide a solid foundation for rational design.

Future work should focus on the systematic kinome-wide profiling of new analogs to build a more complete picture of their selectivity. This will not only aid in the identification of more specific inhibitors but also potentially uncover novel polypharmacological profiles with therapeutic benefits. The continued application of robust and standardized experimental protocols will be paramount in ensuring the quality and comparability of these crucial datasets.

References

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A Comparative Guide to the Anticancer Activity of Substituted 4-Aminoquinazolines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in interacting with a multitude of biological targets.[1] This is particularly true in oncology, where it forms the backbone of numerous clinically approved kinase inhibitors.[2] These agents have revolutionized the treatment of specific cancers by selectively targeting the protein tyrosine kinases (TKs) that drive malignant cell growth, proliferation, and survival.[3][4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), Lapatinib (Tykerb®), and Vandetanib (Caprelsa®) all feature this core structure, underscoring its therapeutic significance.[1][5][6][7]

This guide provides an in-depth comparison of the anticancer activity of various substituted 4-aminoquinazolines. Moving beyond a simple catalogue of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activity, grounded in experimental data. We will explore the rationale behind targeting key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), and provide the experimental frameworks necessary for validating these potent molecules.

The Central Mechanism: Interrupting Oncogenic Signaling

The primary anticancer mechanism of 4-aminoquinazoline derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[3][4] Overexpression or mutation of kinases like EGFR and VEGFR is a common feature in many solid tumors, leading to hyperactive downstream signaling that promotes uncontrolled cell division and angiogenesis.

EGFR, a member of the ErbB family, is a critical mediator of cell proliferation and survival.[8] Upon activation, it triggers a cascade of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer progression. By blocking the ATP-binding site, 4-aminoquinazoline inhibitors prevent the auto-phosphorylation of the receptor, effectively shutting down these signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Regulates Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Proliferation Proliferation TF->Proliferation Survival Survival TF->Survival

Caption: Simplified EGFR Signaling Pathway and Inhibition.

Structure-Activity Relationships (SAR): A Positional Analysis

The potency and selectivity of 4-aminoquinazoline inhibitors are dictated by the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

SAR_Diagram cluster_0 4-Aminoquinazoline Core SAR structure pos4 Position 4 (Anilino Moiety) - Essential for kinase binding. - Substituted aniline (e.g., 3-chloro, 3-bromo)  occupies hydrophobic pocket. pos4:e->structure:w pos67 Positions 6 & 7 - Methoxy/alkoxy groups enhance potency. - Solubilizing groups improve pharmacokinetics. pos67:n->structure:s pos2 Position 2 - Modifications can introduce additional  interactions and tune activity. pos2:s->structure:n

Caption: Key Positions for Substitution on the 4-Aminoquinazoline Scaffold.
  • Position 4 (Anilino Group) : The 4-anilino moiety is critical, inserting into a hydrophobic pocket within the kinase's ATP-binding site.[9] The quinazoline N1 atom typically forms a key hydrogen bond with a methionine residue in the hinge region of the kinase. Substitutions on the aniline ring are pivotal; small, electron-withdrawing groups like chlorine or bromine at the meta-position often significantly enhance inhibitory activity.[10]

  • Positions 6 and 7 : These positions are solvent-exposed and provide a vector for modification to improve potency and pharmacokinetic properties. The introduction of methoxy groups, as seen in Gefitinib, or more extended alkoxy side chains can increase binding affinity.[5] These modifications are crucial for fine-tuning the drug's profile, including its selectivity across different kinases.

  • Position 2 : While less commonly modified than positions 4, 6, and 7, substitutions at the C2 position can also yield highly potent compounds.[9][11] Researchers have explored introducing various heterocyclic or substituted alkyl groups at this position to probe for additional interactions within the binding site.[11][12]

  • Dual-Target Inhibition : A contemporary strategy involves designing single molecules that can inhibit multiple kinases simultaneously, such as EGFR and VEGFR-2.[7][13] This approach aims to block both tumor cell proliferation (via EGFR) and the tumor's blood supply (via VEGFR-2), potentially leading to a more potent and durable anticancer effect.[14]

Comparative Experimental Data

The following tables summarize the inhibitory activities of representative substituted 4-aminoquinazolines against key kinase targets and cancer cell lines, providing a quantitative basis for comparison.

Table 1: Comparative Inhibitory Activity against EGFR and VEGFR-2 Kinases

Compound IDSubstitution PatternTarget KinaseIC₅₀ (µM)Reference
Gefitinib 6,7-dimethoxy, 4-(3-chloro-4-fluoroanilino)EGFR0.039[10]
Vandetanib 6,7-dimethoxy, 4-(4-bromo-2-fluoroanilino) + side chainVEGFR-20.040[6]
Compound 1h 4-(4-fluoroanilino) + piperidine side chainVEGFR-20.006 (6 nM)[14]
Compound 28 6-indolyl, 4-(4-cyanomethylphenylamino)PI3K-αPotent[5]
Compound 10a 4-anilino + 3-nitro-1,2,4-triazole side chainEGFR0.00037 (0.37 nM)[7]
Compound 10a 4-anilino + 3-nitro-1,2,4-triazole side chainVEGFR-20.0022 (2.2 nM)[7]
Compound 6m 4-anilino + amino acid moietyEGFR0.0032 (3.2 nM)[15]
Compound 5p Quinazolin-4-one with urea functionalityVEGFR-20.117[16]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines

Compound IDSubstitution PatternCell LineCancer TypeIC₅₀ (µM)Reference
Compound 16 2-chloroquinazoline derivativeA549LungLow µM range[5]
Compound 32 4,6-disubstitutedU937LeukemiaPotent[5]
Compound 1f 7-fluoro-4-anilinoquinolineBGC823Gastric8.32[9]
Compound 2i 8-methoxy-4-anilinoquinolineBGC823Gastric4.65[9]
Compound 6n General 4-aminoquinazolineSW-480Colon2.3[17]
Compound 8c 2-substitutedK562Leukemia2.03[11]
Compound 4a 4-arylaminoMKN45Gastric2.5[18]
Compound 5d Quinazolin-4-one with ureaHePG2Liver2.39[16]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation. Lower values indicate higher cytotoxicity.

Essential Experimental Protocols

To ensure the validity and reproducibility of findings, standardized experimental protocols are paramount. The following sections detail the core methodologies for synthesizing and evaluating these compounds.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol provides a representative pathway. The choice of starting materials and reagents must be adapted based on the desired final substitutions.

  • Step 1: Cyclization to form the Quinazolinone Core. React an appropriately substituted anthranilic acid with formamide at high temperature (e.g., 120-150 °C) for several hours to yield the corresponding quinazolin-4(3H)-one.

  • Step 2: Chlorination. Treat the quinazolin-4(3H)-one with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), under reflux. This converts the hydroxyl group at position 4 to a chlorine atom, creating a reactive intermediate (4-chloroquinazoline).

  • Step 3: Nucleophilic Substitution. React the 4-chloroquinazoline intermediate with the desired substituted aniline in a suitable solvent like isopropanol or ethanol. The reaction is typically heated to reflux for several hours. The aniline nitrogen displaces the chlorine atom to form the final 4-anilinoquinazoline product.

  • Step 4: Purification and Characterization. The crude product is purified, commonly by recrystallization or column chromatography. The final structure and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: MTT Assay for In Vitro Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Gefitinib (positive control).

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Experimental_Workflow Synthesis Chemical Synthesis (Protocol 1) Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (Biochemical) Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay (MTT, Protocol 2) Purification->CellAssay DataAnalysis Data Analysis (IC₅₀ Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: General Workflow for Screening Anticancer Compounds.

Conclusion and Future Outlook

The 4-aminoquinazoline scaffold remains a highly productive platform for the discovery of potent and selective anticancer agents. The extensive body of research clearly demonstrates that strategic substitutions at the C4-anilino, C6, and C7 positions are paramount for achieving high-affinity inhibition of oncogenic kinases like EGFR and VEGFR. The data consistently show that modifications on the anilino ring and the introduction of solubilizing, potency-enhancing groups at the 6 and 7 positions are key to therapeutic success.

Future efforts in this field will likely focus on several key areas:

  • Overcoming Drug Resistance: Designing novel derivatives that can effectively inhibit mutated forms of kinases (e.g., EGFR T790M) remains a critical challenge.[7]

  • Covalent Inhibitors: Developing irreversible inhibitors, like Afatinib, that form a covalent bond with the target kinase can offer a more sustained and potent therapeutic effect.[5]

  • Targeting Multiple Pathways: The design of multi-targeted or hybrid drugs that inhibit parallel oncogenic pathways (e.g., EGFR and PI3K) may provide a robust strategy to circumvent resistance and improve clinical outcomes.[5]

By integrating rational design based on well-established SAR with rigorous experimental validation, the 4-aminoquinazoline framework will undoubtedly continue to yield novel and impactful cancer therapeutics.

References

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  • Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]
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  • Mizuno, T., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
  • Liu, K., et al. (2022). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]
  • Wang, W., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163901. [Link]
  • El-Adl, K., et al. (2023). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 16(2), 269. [Link]
  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for 4-Chloro-8-methoxyquinazoline, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, analytical chemists, and drug development professionals with the necessary framework to select, develop, and validate robust analytical methods that are fit for purpose. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory compliance.[1][2][3][4]

Introduction: The Imperative for Rigorous Validation

This compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity and impurity profile directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, employing validated analytical methods to quantify it and its potential impurities is not merely a procedural step but a foundational requirement for regulatory submission and product quality assurance. An analytical procedure is validated to demonstrate its suitability for the intended purpose.[4] This guide will compare the two most prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and detail the validation process in accordance with ICH Q2(R2) guidelines.[3][4][5]

Chapter 1: Foundational Concepts of Analytical Method Validation

The validation process is a systematic demonstration that an analytical method is reliable, reproducible, and suitable for its intended application. The core parameters, as defined by ICH, are interconnected and collectively establish the method's performance characteristics.

dot

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep_Std Prepare Reference Standard Stock Prep_Samples Prepare Linearity, Accuracy & Precision Samples Prep_Std->Prep_Samples Specificity Specificity Analysis (incl. Forced Degradation) Prep_Samples->Specificity Linearity Linearity & Range (e.g., 5 levels, 50-150%) Prep_Samples->Linearity Accuracy Accuracy (Spike Recovery, 3 levels) Prep_Samples->Accuracy Precision Precision (Repeatability & Intermediate) Prep_Samples->Precision Robustness Robustness (Vary Flow, Temp, pH) Prep_Samples->Robustness LOQ_LOD LOD & LOQ Determination (Signal-to-Noise or Slope) Prep_Samples->LOQ_LOD Data_Analysis Calculate R², %RSD, %Recovery, S/N Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis LOQ_LOD->Data_Analysis Report Compile Validation Report Data_Analysis->Report Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) API This compound (Solution & Solid) Acid Acidic (0.1N HCl, 80°C) API->Acid Base Alkaline (0.1N NaOH, 80°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (100°C, Solid) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution Analysis->Result

Sources

A Head-to-Head Comparison of Seminal Cross-Coupling Methods: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, cross-coupling reactions stand as an indispensable pillar, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. These transformations have revolutionized the construction of complex molecules, profoundly impacting fields from medicinal chemistry to materials science. For researchers, scientists, and drug development professionals, the strategic selection of the appropriate cross-coupling method is a critical decision that dictates the success and efficiency of a synthetic campaign.

This guide provides an in-depth, head-to-head comparison of five seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings, practical advantages and limitations, and present comparative experimental data to inform your selection process.

The Foundations: A Shared Catalytic Cycle

At the heart of these powerful transformations lies a common mechanistic framework: a catalytic cycle driven by a palladium catalyst. While each named reaction possesses unique features, they generally proceed through a sequence of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2]

The cycle is initiated by the oxidative addition of an organic halide (or pseudohalide) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by a transmetalation step, where an organometallic coupling partner transfers its organic group to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Generalized Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R'-M R'-M->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, celebrated for its operational simplicity, broad functional group tolerance, and the use of generally non-toxic and environmentally benign organoboron reagents.[4][5]

Mechanism: The reaction couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. A key feature of the Suzuki-Miyaura coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[4]

Suzuki-Miyaura Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages:

  • Low Toxicity: Organoboron reagents and their byproducts are generally considered to have low toxicity.[6]

  • Stability: Many organoboron reagents are stable to air and moisture, making them easy to handle.

  • Broad Substrate Scope: A wide variety of aryl, heteroaryl, vinyl, and even alkyl halides can be coupled with a vast array of commercially available organoboron reagents.

  • Mild Reaction Conditions: The reaction often proceeds under relatively mild conditions with a variety of bases.

Disadvantages:

  • Base Sensitivity: The requisite base can be incompatible with sensitive functional groups on the substrates.[6]

  • Protodeboronation: Boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a standard Suzuki-Miyaura coupling.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Heck Reaction: A Gateway to Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation or vinylation of alkenes.[7] It is particularly valuable for the synthesis of styrenes and other substituted olefins.

Mechanism: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a base. Unlike the other coupling reactions discussed here, the Heck reaction does not involve a traditional transmetalation step. Instead, the alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[7]

Heck Reaction Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Migratory_Insertion Migratory Insertion Ar-Pd(II)-X(L_n)->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion R-Pd(II)-X(L_n) Intermediate Migratory_Insertion->R-Pd(II)-X(L_n) Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)-X(L_n)->Beta_Hydride_Elimination Substituted_Alkene Substituted_Alkene Beta_Hydride_Elimination->Substituted_Alkene H-Pd(II)-X(L_n) H-Pd(II)-X(L_n) Beta_Hydride_Elimination->H-Pd(II)-X(L_n) Reductive_Elimination Reductive Elimination H-Pd(II)-X(L_n)->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Sonogashira Coupling Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-C≡C-R'(L_n) Ar-Pd(II)-C≡C-R'(L_n) Transmetalation->Ar-Pd(II)-C≡C-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡C-R' Ar-C≡C-R' Reductive_Elimination->Ar-C≡C-R' Cu(I)X Cu(I)X Copper_Acetylide_Formation Copper Acetylide Formation Cu(I)X->Copper_Acetylide_Formation R'-C≡C-H R'-C≡C-H R'-C≡C-H->Copper_Acetylide_Formation Base Base Base->Copper_Acetylide_Formation R'-C≡C-Cu R'-C≡C-Cu Copper_Acetylide_Formation->R'-C≡C-Cu R'-C≡C-Cu->Transmetalation Stille Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine_Coordination_Deprotonation R2NH R2NH R2NH->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Ar-Pd(II)-NR2(L_n) Ar-Pd(II)-NR2(L_n) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-8-methoxyquinazoline, a halogenated heterocyclic compound frequently used in synthetic chemistry and drug discovery. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and precision.

Hazard Identification and Immediate Risk Assessment

This compound (CAS No. 154288-09-2) is classified as a hazardous substance.[1] Understanding its specific hazards is the foundational step for safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1]

Table 1: GHS Hazard Profile for this compound [1]

Hazard ClassHazard StatementGHS CodeKey Precautionary Actions (P-Statements)
Acute Toxicity, OralHarmful if swallowedH302P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Corrosion/IrritationCauses skin irritationH315P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/IrritationCauses serious eye irritationH319P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ ToxicityMay cause respiratory irritationH335P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Due to these hazards, this compound must be managed as hazardous waste from its point of generation through final disposal.[2][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[3][4]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure that all appropriate safety measures are in place to minimize exposure risk.

  • Engineering Controls : All handling of this compound, especially the transfer of solid material that can create dust, must be conducted in a certified chemical fume hood to prevent inhalation.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[2][5]

    • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]

    • Hand Protection : Use chemically impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[6]

    • Body Protection : A flame-resistant, impervious laboratory coat must be worn.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic. The following workflow ensures safety and regulatory adherence.

Step 1: Waste Characterization and Segregation
  • Characterization : All forms of the waste—including pure or expired solid compound, solutions containing the compound, and contaminated materials (e.g., weighing papers, pipette tips, gloves, spill cleanup debris)—must be classified as Hazardous Chemical Waste .[3] As a chlorinated organic compound, it falls under specific regulatory scrutiny, often requiring high-temperature incineration for final disposal to prevent the formation of toxic chlorinated byproducts.[7]

  • Segregation : This waste stream must be kept separate from other chemical wastes to prevent dangerous reactions.[3] Do not mix with:

    • Strong oxidizing agents

    • Acids and bases (unless compatibility is confirmed)[8]

    • Non-halogenated organic solvents[8]

Step 2: Containerization and Labeling
  • Container Selection : Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) jug for liquids or a wide-mouth solid waste container). Ensure the container is in good condition with a secure, tightly-fitting lid.[3][4]

  • Labeling : Proper labeling is critical for safety and compliance. The container must be clearly marked with:[3][4]

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (do not use abbreviations or formulas)

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA. This area should be secure, well-ventilated, and located at or near the point of waste generation.[3]

  • Secondary Containment : The primary waste container should be placed within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

Step 4: Final Disposal Arrangement
  • Professional Disposal : The final disposal of this compound must be carried out by a licensed hazardous waste disposal contractor.[2][3] Incineration in a permitted hazardous waste incinerator is the preferred disposal method.[3]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][3] Provide them with an accurate description of the waste as detailed on your label. Never attempt to transport hazardous waste yourself.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated PPE) B Classify as Hazardous Chemical Waste A->B C Segregate from Incompatible Chemicals B->C D Containerize in a Leak-Proof, Compatible Container C->D E Label Container Correctly 'Hazardous Waste' & Full Name D->E F Store in Designated & Secure Satellite Accumulation Area E->F G Contact Institutional EHS Office to Arrange Pickup F->G H Handover to Licensed Hazardous Waste Contractor G->H

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-Chloro-8-methoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, experience-driven guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-Chloro-8-methoxyquinazoline. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of absolute safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.

Hazard Analysis: Understanding the Adversary

Before any protective measures can be selected, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific and significant warnings.

According to its PubChem Laboratory Chemical Safety Summary, the compound presents the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral).[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications are not mere labels; they are directives that dictate the minimum level of protection required to mitigate risk. The potential for irritation to skin, eyes, and the respiratory system, coupled with acute oral toxicity, necessitates a multi-layered PPE strategy.

The Core Ensemble: Mandatory PPE for this compound

The following table summarizes the essential PPE required for handling this compound. Adherence to this protocol is non-negotiable for any procedure involving the manipulation of this compound, from weighing and transfer to use in a reaction.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile Gloves (minimum)Protects against skin irritation (H315).[1][2][3] Nitrile offers good resistance to a range of chemicals, but gloves should be inspected for integrity before each use and changed frequently.[2][4]
Eye & Face Protection Chemical Splash Goggles with Side ShieldsPrevents contact with airborne particles or splashes that can cause serious eye irritation (H319).[1][2][5] A face shield should be worn over goggles during procedures with a high risk of splashing.[2][6]
Body Protection Fully-Buttoned Laboratory CoatProvides a barrier against accidental spills and contact with contaminated surfaces, mitigating skin irritation (H315).[2][3]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required when handling the powder outside of a certified chemical fume hood or when aerosols may be generated, to prevent respiratory tract irritation (H335).[1][7][8]

Operational Protocols: From Preparation to Disposal

Effective protection relies on process as much as equipment. The following workflow ensures that safety is integrated into every step of the handling procedure.

Workflow for Safe Handling

The diagram below illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase RiskAssessment 1. Risk Assessment (Review SDS & Hazards) SelectPPE 2. Select & Inspect PPE (Gloves, Goggles, Coat, Respirator) RiskAssessment->SelectPPE Identify Hazards VerifyHood 3. Verify Fume Hood (Check Airflow & Sash Height) SelectPPE->VerifyHood Prepare Equipment DonPPE 4. Don PPE (Correct Sequence) VerifyHood->DonPPE WeighTransfer 5. Weigh & Transfer (Minimize Dust) DonPPE->WeighTransfer PerformWork 6. Perform Experiment (Maintain Vigilance) WeighTransfer->PerformWork Decontaminate 7. Decontaminate (Surfaces & Glassware) PerformWork->Decontaminate SegregateWaste 8. Segregate Waste (Labeled, Sealed Container) Decontaminate->SegregateWaste DoffPPE 9. Doff PPE (Avoid Self-Contamination) SegregateWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation: Before entering the lab, review this guide and the Safety Data Sheet (SDS). Ensure a certified chemical fume hood is available and functioning correctly.[3]

  • PPE Inspection and Donning: Visually inspect all PPE for defects, particularly gloves for any perforations.[2] Don PPE in the following order: lab coat, mask/respirator, goggles, then gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Chemical Handling: Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation risk.[2][9] Use a spatula for solid transfers and avoid actions that could generate dust.[10]

  • Decontamination: After use, decontaminate all surfaces and non-disposable equipment according to your institution's established protocols for chlorinated aromatic compounds.

  • PPE Doffing: Remove PPE in a manner that prevents self-contamination. The typical sequence is gloves, face shield/goggles, lab coat, and finally, the respirator.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.[5][10][11]

Emergency Protocols: A Plan for When Things Go Wrong

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][12] Remove all contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[2][13]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[2][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water and seek immediate medical attention.[11]

  • Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up the material carefully to avoid creating dust and place it in a clearly labeled, sealed container for hazardous waste disposal.[5][11]

Disposal Plan: Responsible Stewardship

All materials contaminated with this compound, including used gloves, weigh boats, and absorbent materials, are considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[2][5]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste types.[2]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, ensuring compliance with all local and national regulations.[5][11] Never pour chemical waste down the sink.[10]

By integrating these scientifically grounded protocols into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C9H7ClN2O | CID 10262052 - PubChem.
  • 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
  • School Chemistry Laboratory Safety Guide - CDC. Centers for Disease Control and Prevention. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. [Link]
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. University of Wisconsin-La Crosse. [Link]
  • Personal protective equipment for preparing toxic drugs - GERPAC. GERPAC. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-methoxyquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.